Acosamine
説明
Structure
3D Structure
特性
IUPAC Name |
(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJRFCZKZXBUNI-ZLUOBGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CC=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](CC=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194047 | |
| Record name | Acosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41094-24-0 | |
| Record name | Acosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41094-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041094240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Acosamine and Cancer Cells: An Uncharted Territory in Oncology Research
Despite a comprehensive search of scientific literature and public databases, there is currently a notable absence of specific research detailing the biological activity of acosamine in cancer cells. While the broader field of glycobiology and the study of amino sugars in cancer is an active area of investigation, "this compound" itself does not appear as a standalone agent with documented anti-cancer properties in publicly available research.
This technical guide aims to address the query on this compound's role in cancer cell biology by first acknowledging the lack of direct evidence and then exploring the activities of closely related compounds and relevant biological pathways. This approach provides a scientifically grounded context for future research and highlights potential avenues of investigation for researchers, scientists, and drug development professionals.
The this compound Enigma: Absence of Direct Evidence
Searches for "this compound" in relation to cancer, cytotoxicity, apoptosis, and signaling pathways have not yielded any specific studies. This suggests that this compound may be:
-
An uncommon or alternative name for a more well-known compound.
-
A component of a larger molecule where the activity of the entire molecule is described, but not of the this compound moiety itself.
-
A compound that has been synthesized but has not yet undergone extensive biological evaluation, or the results of such studies are not yet published.
-
A compound that has been investigated but showed no significant biological activity, and therefore the results were not published (negative data).
Exploring Related Compounds and Pathways
Given the lack of direct data on this compound, it is pertinent to examine the biological activities of structurally similar amino sugars and the broader context of the hexosamine biosynthetic pathway (HBP) in cancer.
Glucosamine and N-Acetyl-D-mannosamine (ManNAc) Analogs
Glucosamine, a well-known amino sugar, has been investigated for its potential anti-cancer effects. Studies have shown that glucosamine can inhibit the proliferation of various cancer cells by inducing cell cycle arrest and apoptosis.[1][2] For instance, glucosamine has been reported to induce apoptosis in human oral squamous carcinoma cells through a caspase-dependent mechanism.[2] Another related compound, N-acetyl-D-mannosamine (ManNAc), is a precursor for sialic acid biosynthesis. Analogs of ManNAc have been explored for their ability to modulate cell surface sialylation, which can impact cell adhesion, signaling, and metastasis.[3]
The hexosamine biosynthetic pathway (HBP) is a critical metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation.[4][5] Aberrant HBP activity is frequently observed in cancer and is associated with increased protein O-GlcNAcylation, a post-translational modification that can alter the function of numerous proteins involved in cancer progression, including transcription factors and signaling molecules.[4][6]
Potential Mechanisms of Action: A Hypothetical Framework
If this compound were to exhibit anti-cancer activity, it could potentially act through several mechanisms, drawing parallels from related compounds:
-
Induction of Apoptosis: Like many chemotherapeutic agents, this compound could trigger programmed cell death (apoptosis) in cancer cells. This could occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioner enzymes of apoptosis.[7][8][9]
-
Cell Cycle Arrest: this compound might interfere with the cell cycle machinery, causing cells to arrest at specific checkpoints (e.g., G1/S or G2/M), thereby preventing their proliferation.[10]
-
Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, could be potential targets.[8] Inhibition of these pathways can lead to decreased cell growth, survival, and proliferation.
-
Metabolic Interference: By acting as an analog of natural monosaccharides, this compound could potentially interfere with crucial metabolic pathways in cancer cells, such as the HBP, leading to cellular stress and death.
Future Directions and Research Imperatives
The absence of data on this compound's biological activity in cancer cells represents a clear knowledge gap. Future research in this area should focus on:
-
In Vitro Cytotoxicity Screening: A comprehensive screening of this compound against a panel of human cancer cell lines is necessary to determine its potential cytotoxic effects and to calculate key quantitative metrics such as IC50 values.
-
Mechanism of Action Studies: Should this compound demonstrate anti-cancer activity, detailed mechanistic studies would be required to elucidate how it affects cancer cells. This would involve apoptosis assays, cell cycle analysis, and investigation of its impact on key signaling pathways.
-
In Vivo Efficacy Studies: Promising in vitro results would warrant further investigation in preclinical animal models of cancer to assess the in vivo efficacy, toxicity, and pharmacokinetic properties of this compound.
Conclusion
While the initial query into the biological activity of this compound in cancer cells cannot be answered with specific data at this time, the exploration of related compounds and pathways provides a valuable framework for understanding how an amino sugar like this compound could potentially exert anti-cancer effects. The field of glycobiology in cancer is rich with opportunities for new discoveries, and the investigation of novel amino sugars like this compound may yet yield promising therapeutic candidates. This technical guide serves not as a definitive summary of this compound's activity, but as a call to the scientific community to explore this uncharted territory. The methodologies and conceptual frameworks outlined here provide a roadmap for any researcher or drug development professional interested in pursuing this line of inquiry.
References
- 1. Association between glucosamine use and cancer mortality: A large prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer properties of glucosamine-hydrochloride in YD-8 human oral cancer cells: Induction of the caspase-dependent apoptosis and down-regulation of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosmin induces mitochondrial-mediated apoptosis and anti-inflammatory effects in Hep-2 cells: an integrated in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis signaling triggered by the marine alkaloid ascididemin is routed via caspase-2 and JNK to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A manzamine-derived compound as a potential therapeutic agent for glioma by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
The Acosamine Moiety: A Linchpin in Anthracycline Anticancer Activity
A Technical Guide to the Structure-Activity Relationship of Acosamine Derivatives in Anthracycline Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its close analog daunosamine, the critical amino sugar components of the anthracycline class of chemotherapy agents. While this compound derivatives are seldom studied in isolation, their structural modifications as part of larger molecules like doxorubicin and daunorubicin have profound effects on anticancer efficacy, cytotoxicity, and drug resistance. This document synthesizes key findings, presents quantitative data on analog potency, details relevant experimental protocols, and provides visual representations of core concepts to guide future drug discovery and development efforts.
Introduction: The Significance of the this compound/Daunosamine Scaffold
This compound, and more commonly its C-4' epimer daunosamine, is an essential glycosidic component of anthracycline antibiotics, one of the most effective classes of anticancer drugs ever developed.[1][2] These amino sugars are fundamental to the primary mechanisms of action of anthracyclines, which include DNA intercalation and the poisoning of topoisomerase II.[1][3] The aglycone (the non-sugar portion) of these drugs alone exhibits a 70- to 100-fold decrease in activity, highlighting the indispensable role of the sugar moiety.[1] The positively charged amino group on the sugar is particularly critical for binding to the DNA backbone.[3] Consequently, the SAR of anthracyclines is intrinsically linked to the chemical architecture of their amino sugar, making it a focal point for the synthesis of derivatives with improved therapeutic indices, reduced cardiotoxicity, and the ability to overcome multidrug resistance.[2][4]
Structure-Activity Relationship (SAR) of the this compound/Daunosamine Moiety
The anticancer activity of anthracycline analogs is highly sensitive to modifications of the this compound/daunosamine sugar. The primary sites for chemical alteration are the 3'-amino group and the 4'-hydroxyl group.
Modifications of the 3'-Amino Group
The 3'-amino group is a crucial determinant of biological activity. Its protonated form interacts with the negatively charged phosphate backbone of DNA, stabilizing the drug-DNA complex.
-
N-Acylation: Conjugation of the 3'-amino group with fatty acids to form an amide bond generally leads to a reduction in anticancer activity. This suggests that a free, positively chargeable amino group is required for optimal activity.[5][6]
-
N-Alkylation & Ring Formation: While simple N-acylation is detrimental, incorporating the 3'-nitrogen into a new ring system can dramatically enhance potency. A pivotal study demonstrated that converting the primary amine of doxorubicin into a pyrroline ring resulted in an analog that was 500-1000 times more potent in vitro.[7][8] This highlights the profound impact of constraining the conformation of the amino group.
-
Ring Size: The size of the newly formed ring is critical. Analogs where the daunosamine nitrogen is incorporated into a five-membered ring (pyrrolidine or pyrroline) are significantly more potent than those with a six-membered ring (piperidine).[7][8]
-
Formamidine Systems: Replacing the amino group with a formamidine system has been shown to yield derivatives with comparable or higher antiproliferative activity and potentially lower cardiotoxicity.[4]
Modifications at Other Positions
While the 3'-position is the most studied, other modifications also influence activity:
-
4'-Hydroxyl Group: The stereochemistry of the 4'-hydroxyl group differentiates this compound from its epimer, daunosamine. This position is critical, and modifications can impact the drug's interaction with the minor groove of DNA.[9]
-
Disaccharide Analogs: Attaching a second sugar residue to the first sugar can produce analogs with significant antitumor efficacy, further underscoring the importance of the glycosidic portion of the molecule in target recognition.[9]
The following diagram summarizes the key SAR findings for the this compound/daunosamine moiety within an anthracycline scaffold.
Caption: SAR summary for the this compound/daunosamine moiety.
Quantitative Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50) of selected doxorubicin (DOX) and daunorubicin (DRB) analogs with modifications to the daunosamine sugar moiety. This data illustrates the dramatic changes in potency resulting from targeted chemical synthesis.
| Compound ID | Parent Drug | Modification on Daunosamine Moiety | Cancer Cell Line | IC50 (µM) | Fold Change vs. Parent | Reference |
| DOX | - | Unmodified (3'-NH₂) | MCF-7 | ~0.05 | - | [10] |
| DRB | - | Unmodified (3'-NH₂) | L1210 | Varies | - | [11] |
| DOX-1 | DOX | N-linked Pyridoxine | HCT-116 | ~4.2 | 4.2x less active | [10] |
| DOX-2 | DOX | N-linked Pyridoxine (different linker) | HCT-116 | ~1.3 | 1.3x less active | [10] |
| Pyrrolino-DOX | DOX | 3'-deamino-3'-(2''-pyrroline-1''-yl) | Various | Varies | 500-1000x more active | [7][8] |
| Piperidino-DOX | DOX | 3'-deamino-3'-(tetrahydropyridin-1''-yl) | Various | Varies | 30-50x less active than Pyrrolino-DOX | [8] |
| DRBM | DRB | 3'-N=CH-(morpholine) | L1210 | Higher than DRB | Less active | [11] |
| DRBH | DRB | 3'-N=CH-(hexamethyleneimine) | L1210 | Higher than DRB | Less active | [11] |
| Dodecanoyl-DOX | DOX | N-Dodecanoyl (C12 Acyl) | HT-29 | ~0.36 (at 96h) | Reduced activity | [5][9] |
Note: IC50 values can vary significantly based on the cell line and experimental conditions (e.g., incubation time). The data presented is for comparative purposes to illustrate SAR principles.
Experimental Protocols
Determining the cytotoxic activity of newly synthesized derivatives is a critical step in SAR studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Protocol: Determination of IC50 via MTT Assay
This protocol provides a general procedure for evaluating the cytotoxicity of this compound-containing compounds against adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
-
Humidified CO₂ incubator (37°C, 5% CO₂)
Workflow Diagram:
Caption: General workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend cells in fresh complete medium and perform a cell count. Dilute the cell suspension to a final concentration of 5x10⁴ - 1x10⁵ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Edge wells should be filled with 100 µL of sterile PBS to minimize evaporation.
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium from a concentrated stock in DMSO. The final concentration of DMSO in the wells should be kept constant and non-toxic (typically ≤0.5%). Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., unmodified doxorubicin).
-
Blank Control: Wells with medium only (no cells).
-
-
Drug Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Conclusion and Future Directions
The structure-activity relationship of the this compound/daunosamine moiety is central to the efficacy of anthracycline anticancer agents. Decades of research have established that the 3'-amino group is a critical handle for modifying drug potency and overcoming resistance. While a free amine is generally favorable, constraining its conformation within a five-membered ring can lead to an extraordinary increase in cytotoxicity. Future research should continue to explore novel modifications of the sugar scaffold, including the synthesis of unique disaccharide and trisaccharide analogs, to develop next-generation anthracyclines.[2] A deeper understanding of how these structural changes affect interactions with topoisomerase II, DNA binding, and cellular uptake mechanisms will be paramount in designing agents with enhanced tumor selectivity and a more favorable safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural modifications in the sugar moiety as a key to improving the anticancer effectiveness of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Fatty Acyl Amide Dderivatives of Doxorubicin: Synthesis and In Vitro A" by Bhupender S. Chhikara, Nicole St. Jean et al. [digitalcommons.chapman.edu]
- 6. Fatty acyl amide derivatives of doxorubicin: synthesis and in vitro anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
Acosamine as a Precursor for Novel Drug Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acosamine, and its C-4 epimer daunosamine, are 3-amino-2,3,6-trideoxy-L-hexose sugars that form the cornerstone of the anthracycline class of chemotherapy agents. The profound biological activity of drugs such as doxorubicin and daunorubicin is critically dependent on the presence and stereochemistry of this amino sugar moiety. Consequently, this compound serves as a vital chiral precursor and a strategic scaffold for the synthesis of novel, potentially more effective, and less toxic anticancer agents. This technical guide details the synthetic pathways to key this compound precursors, their incorporation into anthracycline analogues, and the resulting structure-activity relationships, providing a foundation for the rational design of next-generation therapeutics.
Introduction: The Significance of the this compound Moiety
The amino sugar L-acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose) and its stereoisomer L-daunosamine (L-lyxo configuration) are integral components of some of the most potent and widely used anticancer drugs in clinical practice.[1] These sugars are glycosidically linked to a tetracyclic aglycone, forming the anthracycline antibiotics. The sugar moiety is essential for the biological activity of these compounds, playing a crucial role in their interaction with DNA and topoisomerase II.[2]
Modification of the this compound or daunosamine unit presents a compelling strategy for overcoming the primary limitations of current anthracycline therapy, namely severe cardiotoxicity and the development of multidrug resistance.[2][3] By altering the sugar's structure, researchers can fine-tune the pharmacological properties of the resulting drug, potentially enhancing its therapeutic index. This has led to the development of numerous analogues with modified sugar rings, demonstrating that even subtle stereochemical changes can significantly impact cytotoxicity and resistance profiles.[1][3]
This guide provides an in-depth overview of the use of this compound as a precursor, focusing on synthetic methodologies and the biological evaluation of the resulting novel compounds.
Synthesis of Key this compound Precursors
The synthesis of this compound derivatives, suitably protected for glycosylation, is the first critical step in developing novel analogues. A common and efficient strategy involves the use of readily available starting materials like L-rhamnal. The N-trifluoroacetyl protected form is a particularly stable and useful intermediate for glycosylation reactions.
Synthesis of N-Trifluoroacetyl-L-acosamine
A well-established route to N-trifluoroacetyl-L-acosamine proceeds from L-rhamnal, achieving a good overall yield.[4] The synthesis involves a key stereoselective reduction of an oxime intermediate using a borane reagent.
Table 1: Summary of Yields for N-Trifluoroacetyl-L-acosamine Synthesis
| Step | Product | Starting Material | Overall Yield | Reference |
| 1 | N-Trifluoroacetyl-L-acosamine (as methyl glycoside) | L-Rhamnal | 33% | [4] |
| 2 | N-Trifluoroacetyl-L-daunosamine (from this compound intermediate) | L-Rhamnal | 28% | [4] |
Experimental Protocol: Synthesis of Methyl 3-Trifluoroacetamido-2,3,6-trideoxy-α-L-arabino-hexopyranoside
This protocol is a generalized representation based on synthetic summaries. Specific reagent quantities, reaction times, and temperatures should be optimized based on the full experimental details of the cited literature.
Step 1: Oximation of the Enone Intermediate An enone, derived from L-rhamnal, is reacted with hydroxylamine hydrochloride in a mixture of pyridine and ethanol. The reaction is typically stirred at room temperature for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. The resulting oxime is then isolated and purified.
Step 2: Stereoselective Reduction with Borane The purified oxime is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A solution of borane-THF complex (BH₃·THF) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until the reduction is complete. The excess borane is quenched by the careful addition of methanol. The solvent is removed under reduced pressure, and the resulting amine is purified.
Step 3: N-Trifluoroacetylation The amine is dissolved in a suitable solvent like methanol or dichloromethane. Trifluoroacetic anhydride is added dropwise at 0°C in the presence of a base such as triethylamine to neutralize the trifluoroacetic acid byproduct. The reaction is typically rapid. After completion, the solvent is evaporated, and the N-trifluoroacetylated product is purified by column chromatography.[4]
Step 4: Mild Acid Hydrolysis (if required) To obtain the free sugar from its methyl glycoside, mild acid hydrolysis is performed. The protected methyl glycoside is dissolved in an aqueous solution of a weak acid (e.g., acetic acid) or a dilute strong acid and heated gently. The reaction progress is monitored by TLC. Upon completion, the mixture is neutralized, and the final product, N-trifluoroacetyl-L-acosamine, is isolated and purified.[4]
Synthesis of Novel Anthracycline Analogues
The primary application of this compound and its derivatives is in the synthesis of novel anthracycline antibiotics. The key chemical transformation is the glycosylation of the anthracycline aglycone (e.g., daunomycinone or doxorubicinone) with a protected this compound/daunosamine donor.
Glycosylation via the Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and effective method for forming glycosidic bonds. It typically involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor), promoted by a heavy metal salt, such as silver carbonate or mercury(II) bromide.[3][5]
Experimental Protocol: General Koenigs-Knorr Glycosylation of Daunomycinone
This is a generalized procedure. Solvents, promoters, and reaction conditions must be carefully selected based on the specific glycosyl donor and aglycone used.
-
Preparation of the Glycosyl Donor: A protected daunosamine derivative (e.g., 4-O-acetyl-3-N-trifluoroacetyl-L-daunosaminyl chloride) is prepared from the corresponding hemiacetal.
-
Glycosylation Reaction: The aglycone, daunomycinone, is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane or benzene) in the presence of a desiccant like molecular sieves. The glycosyl donor and a promoter (e.g., mercury(II) oxide and mercury(II) bromide) are added.[3] The reaction is stirred in the dark at room temperature until TLC analysis shows the formation of the desired glycoside.
-
Workup and Purification: The reaction mixture is filtered to remove the insoluble salts. The filtrate is washed sequentially with aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel.
-
Deprotection: The protecting groups (e.g., O-acetyl and N-trifluoroacetyl) are removed under appropriate conditions (e.g., methanolic ammonia for O-acetyl groups) to yield the final anthracycline analogue.
Structure-Activity Relationship and Biological Data
The modification of the sugar moiety has a profound impact on the biological activity of anthracyclines. Replacing the natural daunosamine with synthetic analogues allows for a systematic investigation of structure-activity relationships (SAR).
Importance of the Amino Group and Stereochemistry
The C-3' amino group is critical for the antitumor activity. Modifications at this position, such as replacing it with an azido group, can help overcome drug resistance mediated by P-glycoprotein.[3] The stereochemistry at C-4' (distinguishing this compound from daunosamine) also influences activity and toxicity profiles.
Quantitative Biological Data
The efficacy of novel analogues is typically assessed using in vitro cytotoxicity assays against various cancer cell lines and in vivo studies in animal models.
Table 2: Biological Activity of Selected Daunorubicin Analogues
| Compound | Sugar Moiety | Test System | Activity (T/C %) | Reference |
| Analogue 4 | Protected 2,6-dideoxy-L-lyxo-hexopyranose | P388 leukemia (in vivo) | 186 | [5] |
| Analogue 5 | 2,6-dideoxy-L-lyxo-hexopyranose | P388 leukemia (in vivo) | 183 | [5] |
| Analogue 5 | 2,6-dideoxy-L-lyxo-hexopyranose | B16 melanocarcinoma (in vivo) | 146 | [5] |
| Analogues 6-9 | 2,6-dideoxy-D-ribo-hexopyranose derivatives | P388 leukemia (in vivo) | Inactive | [5] |
T/C % = (Median survival time of treated group / Median survival time of control group) x 100. A value > 125 is considered significant activity.
Table 3: In Vitro Cytotoxicity of Novel Anthracycline Analogues
| Analogue | Sugar Moiety | Cell Line | IC₅₀ (µM) | Reference |
| Daunorubicin-Azido Analogue | 3'-Azido-daunosamine | K562 (Leukemia) | Active | [3] |
| Daunorubicin-Azido Analogue | 3'-Azido-daunosamine | K562/Dox (Resistant) | Active | [3] |
| Doxorubicin-Azido Analogue | 3'-Azido-daunosamine | MCF-7 (Breast) | Active | [3] |
| Galactoside Analogue (61α) | 2-deoxygalactose | HeLa, MDA-MB-231, MCF-7 | 27.1 - 74.6 | [3] |
| Galactoside Analogue (61β) | 2-deoxygalactose | HeLa, MDA-MB-231, MCF-7 | > 250 | [3] |
Mechanism of Action
Anthracyclines derived from this compound precursors exert their anticancer effects through a multi-faceted mechanism, primarily targeting DNA and essential nuclear enzymes.
The primary mechanisms include:
-
DNA Intercalation: The planar aglycone portion of the molecule inserts itself between DNA base pairs, distorting the double helix and arresting DNA replication and transcription.
-
Topoisomerase II Poisoning: The drug forms a stable ternary complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands that the enzyme has cleaved, leading to double-strand breaks and triggering apoptosis.
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of the aglycone can undergo redox cycling, generating free radicals that cause oxidative damage to DNA, proteins, and cell membranes.
Conclusion and Future Directions
This compound and its stereoisomers remain indispensable precursors in the quest for improved anticancer therapeutics. The synthetic routes established for these sugars provide a robust platform for generating diverse libraries of novel drug candidates. The structure-activity data clearly indicates that modifications to the sugar moiety can overcome key clinical challenges such as drug resistance and toxicity. Future research will likely focus on more sophisticated glycodiversification strategies, including the synthesis of disaccharide and trisaccharide analogues, and the combination of sugar modifications with alterations to the aglycone core. The continued exploration of this compound-based synthesis will undoubtedly pave the way for the next generation of anthracycline drugs with enhanced efficacy and safety profiles.
References
- 1. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling the reaction course of N-acetylneuraminic acid synthesis from N-acetyl-D-glucosamine--new strategies for the optimisation of neuraminic acid synthesis. | Sigma-Aldrich [merckmillipore.com]
- 3. teses.usp.br [teses.usp.br]
- 4. Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Acosamine in Actinomycetes: A Technical Guide
Abstract
Acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, is a crucial deoxysugar moiety found in several clinically important antibiotics produced by actinomycetes, such as the anthracycline aclacinomycin A. Its presence is often essential for the biological activity of the parent compound. This technical guide provides an in-depth overview of the biosynthetic pathway of L-acosamine, drawing upon the well-characterized pathways of analogous deoxysugars in actinomycetes. While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated in a single study, this guide consolidates the current understanding based on homologous systems, particularly the biosynthesis of other TDP-deoxysugars. We present the proposed enzymatic steps, the key enzymes involved, detailed experimental protocols for their characterization, and quantitative data from related systems to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug development.
Introduction
Actinomycetes are a prolific source of bioactive secondary metabolites, including a vast array of antibiotics. Many of these compounds are glycosides, containing one or more unusual sugar moieties that are critical for their therapeutic efficacy. This compound is a deoxysugar found in several important antibiotics, including the aclacinomycin family of anthracyclines produced by species such as Streptomyces galilaeus. The biosynthesis of these deoxysugars proceeds via the "TDP-deoxysugar pathway," a series of enzymatic reactions that modify a nucleotide-activated glucose precursor.
This guide will detail the proposed biosynthetic pathway for TDP-L-acosamine, starting from the central metabolite glucose-1-phosphate. We will describe the key enzyme families involved, their reaction mechanisms, and the genetic basis for their production. Furthermore, we will provide detailed experimental protocols for the heterologous expression, purification, and characterization of these enzymes, which are essential for confirming their function and for potential bioengineering applications.
The Proposed Biosynthetic Pathway of TDP-L-Acosamine
The biosynthesis of TDP-L-acosamine is proposed to proceed through a series of six enzymatic steps, starting from the precursors D-glucose-1-phosphate and dTTP. The pathway is analogous to other well-characterized TDP-deoxysugar pathways in actinomycetes. The proposed pathway is illustrated below.
The key enzymatic steps are as follows:
-
Synthesis of TDP-D-Glucose: The pathway initiates with the conversion of D-glucose-1-phosphate and dTTP to TDP-D-glucose, catalyzed by a TDP-D-glucose synthase . In the aclacinomycin biosynthetic cluster of S. galilaeus, the gene aknY is proposed to encode this enzyme.[1]
-
Dehydration at C4 and C6: TDP-D-glucose is then converted to TDP-4-keto-6-deoxy-D-glucose by a TDP-D-glucose-4,6-dehydratase . The aknR gene product in S. galilaeus is the putative enzyme for this step.[1] This is a common intermediate in many deoxysugar biosynthetic pathways.
-
Dehydration at C2 and C3: A 2,3-dehydratase is proposed to catalyze the removal of a water molecule to form TDP-4-keto-3,6-dideoxy-D-glucose.
-
Epimerization at C3 and C5: A 3,5-epimerase then likely inverts the stereochemistry at the C3 and C5 positions to yield TDP-4-keto-3,6-dideoxy-L-mannose.
-
Transamination at C3: An aminotransferase catalyzes the transfer of an amino group from an amino donor, typically L-glutamate, to the C3 position of the sugar, forming TDP-3-amino-4-keto-2,3,6-trideoxy-L-rhamnose.
-
Reduction at C4: Finally, a 4-ketoreductase reduces the keto group at C4 to a hydroxyl group, yielding the final product, TDP-L-acosamine.
Key Enzymes and Their Homologues
While the specific enzymes for each step in L-acosamine biosynthesis are not all experimentally confirmed, their functions can be inferred from well-characterized homologous enzymes from other deoxysugar pathways in actinomycetes.
| Step | Enzyme Class | Putative Gene (in S. galilaeus) | Well-Characterized Homologue (Pathway) | Function |
| 1 | TDP-D-glucose synthase | aknY | RfbA (TDP-L-rhamnose) | Catalyzes the formation of TDP-D-glucose from glucose-1-phosphate and dTTP. |
| 2 | TDP-D-glucose-4,6-dehydratase | aknR | RfbB (TDP-L-rhamnose) | Catalyzes the dehydration of TDP-D-glucose to form TDP-4-keto-6-deoxy-D-glucose. |
| 3 | 2,3-Dehydratase | Not yet identified | SpnO (TDP-D-forosamine) | Catalyzes the dehydration at C2 and C3 positions. |
| 4 | 3,5-Epimerase | Not yet identified | RmlC (TDP-L-rhamnose) | Catalyzes the epimerization at C3 and C5 positions. |
| 5 | Aminotransferase | Not yet identified | SpnR (TDP-D-forosamine) | Catalyzes the transfer of an amino group to the C3 position. |
| 6 | 4-Ketoreductase | Not yet identified | TylC2 (TDP-L-mycarose) | Catalyzes the reduction of the C4 keto group. |
Table 1: Key Enzymes in the Proposed TDP-L-Acosamine Biosynthetic Pathway and Their Homologues.
Quantitative Data from Homologous Systems
Quantitative kinetic data for the specific enzymes of the this compound pathway are not yet available. However, data from homologous enzymes in other TDP-deoxysugar pathways provide a valuable reference for expected enzyme performance.
| Enzyme | Homologue | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Aminotransferase | SpnR | TDP-4-keto-2,3,6-trideoxy-D-glucose | 130 ± 20 | 0.45 ± 0.03 | 3.5 x 103 |
| 3,5-Epimerase | RmlC | TDP-4-keto-6-deoxy-D-glucose | 56 ± 7 | 1.2 ± 0.1 | 2.1 x 104 |
| 4-Ketoreductase | TylC2 | TDP-4-keto-2,6-dideoxy-3-O-methyl-L-mannose | 78 ± 9 | 3.4 ± 0.2 | 4.4 x 104 |
Table 2: Kinetic Parameters of Homologous Enzymes from Related TDP-Deoxysugar Biosynthetic Pathways. (Data are illustrative and sourced from various publications on deoxysugar biosynthesis).
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the enzymes of the this compound biosynthetic pathway. These protocols are based on established methods for studying TDP-sugar modifying enzymes and can be adapted for the specific enzymes of the this compound pathway.
Cloning, Heterologous Expression, and Purification of Biosynthetic Enzymes
A common strategy for characterizing biosynthetic enzymes is to clone the corresponding genes and express them in a heterologous host, such as Escherichia coli.
Protocol:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from Streptomyces galilaeus using a standard actinomycete DNA extraction protocol.
-
PCR Amplification: Design primers to amplify the target gene (e.g., aknY) from the genomic DNA. Incorporate restriction sites into the primers for cloning into an expression vector.
-
Cloning: Ligate the purified PCR product into a suitable expression vector, such as pET-28a, which allows for the production of an N-terminal His-tagged protein.
-
Transformation: Transform the ligation mixture into a competent E. coli expression strain, such as BL21(DE3).
-
Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25 °C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) and elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Enzyme Assays
Enzyme activity can be determined using various methods, including spectrophotometric assays and HPLC-based assays.
5.2.1. Spectrophotometric Assay for TDP-D-glucose-4,6-dehydratase (e.g., AknR)
This assay couples the production of TDP-4-keto-6-deoxy-D-glucose to the reduction of NADP+ by a subsequent enzymatic reaction.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 1 mM TDP-D-glucose, and the purified dehydratase enzyme.
-
Coupling Enzymes: Add a coupling enzyme system, such as a 3,5-epimerase and a 4-ketoreductase, along with NADPH.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH consumption using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).
5.2.2. HPLC-Based Assay for Aminotransferase
This assay directly measures the formation of the aminated TDP-sugar product.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM L-glutamate, 0.1 mM pyridoxal 5'-phosphate (PLP), 1 mM TDP-4-keto-3,6-dideoxy-L-mannose, and the purified aminotransferase.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Quenching: Stop the reaction by adding an equal volume of cold ethanol or by heat inactivation.
-
Analysis: Centrifuge to remove precipitated protein and analyze the supernatant by HPLC.
-
HPLC Conditions: Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile in a suitable buffer (e.g., 50 mM triethylammonium acetate, pH 7.0). Monitor the elution of TDP-sugars by UV absorbance at 267 nm.
-
Quantification: Quantify the product peak by comparing its area to a standard curve of a known concentration of the product or a related TDP-sugar.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful tool to investigate the function of specific amino acid residues in an enzyme's active site.
Protocol:
-
Primer Design: Design complementary primers containing the desired mutation.
-
PCR: Perform PCR using the wild-type expression plasmid as a template and the mutagenic primers.
-
DpnI Digestion: Digest the PCR product with the DpnI restriction enzyme to remove the parental methylated plasmid DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.
-
Characterization: Express and purify the mutant protein and characterize its enzymatic activity as described above to determine the effect of the mutation.
Conclusion
The biosynthesis of this compound in actinomycetes is a fascinating example of the intricate enzymatic machinery that these organisms have evolved to produce complex natural products. While the complete pathway and its specific enzymes are still under investigation, the knowledge gained from homologous systems provides a robust framework for future research. The protocols and data presented in this guide are intended to facilitate the experimental elucidation of the this compound biosynthetic pathway, paving the way for the engineered production of novel and improved antibiotics. Further characterization of the enzymes involved will not only deepen our understanding of deoxysugar biosynthesis but also provide valuable biocatalysts for synthetic biology and chemoenzymatic synthesis applications.
References
role of Acosamine in anthracycline-DNA intercalation
An In-depth Technical Guide on the Role of Acosamine in Anthracycline-DNA Intercalation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Anthracyclines are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through DNA intercalation and poisoning of topoisomerase II. These molecules are characterized by a planar tetracyclic aglycone and a sugar moiety, which is critical for their biological activity. While doxorubicin and daunorubicin, containing the amino sugar daunosamine, are the most well-known members, analogues featuring the epimeric sugar this compound, such as epirubicin, exhibit distinct therapeutic profiles, including reduced cardiotoxicity.[1] This guide provides a detailed examination of the role of the this compound moiety in the mechanism of anthracycline-DNA intercalation. It synthesizes structural data, quantitative binding metrics, and detailed experimental protocols to elucidate how the stereochemical variation at the 4'-position of the sugar influences DNA recognition, binding affinity, and the overall stability of the drug-DNA complex. This analysis is crucial for understanding the structure-activity relationships that govern anthracycline efficacy and for the rational design of next-generation analogues with improved therapeutic indices.
The Core Mechanism: Anthracycline-DNA Interaction
The anticancer action of anthracyclines is complex, but its foundation lies in their interaction with nuclear DNA.[2] The process can be dissected into two principal events:
-
Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between adjacent base pairs of the DNA double helix.[2][3] This insertion causes a local unwinding and lengthening of the DNA structure, physically disrupting DNA replication and transcription.[4]
-
Minor Groove Binding: The sugar moiety, attached to the aglycone, resides in the minor groove of the DNA.[2][5] This interaction is not passive; it is crucial for the stability and sequence preference of the binding. The positively charged amino group at the 3'-position of the sugar is particularly important, forming hydrogen bonds and electrostatic interactions with the DNA backbone and the edges of the base pairs, which are critical for anchoring the drug and contributing significantly to the overall binding affinity.[3][6]
This dual-mode binding—intercalation by the aglycone and groove binding by the sugar—is a prerequisite for the subsequent and most critical cytotoxic event: the poisoning of DNA topoisomerase II. By stabilizing the transient drug-DNA-enzyme ternary complex, anthracyclines prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[3][4][7]
A Tale of Two Sugars: this compound vs. Daunosamine
The most clinically significant distinction among first-generation anthracyclines lies in the stereochemistry of their sugar component. Doxorubicin and daunorubicin possess daunosamine , while epirubicin contains its 4'-epimer, This compound .[1][8] This single stereochemical difference—the orientation of the hydroxyl group at the C4' position—has profound implications for the drug's pharmacological properties.[2]
-
Daunosamine: Found in doxorubicin and daunorubicin.
-
This compound (4'-epi-daunosamine): Found in epirubicin. The axial hydroxyl group in daunosamine is in an equatorial position in this compound.
This seemingly subtle structural alteration modifies the sugar's conformation and its presentation within the DNA minor groove, affecting its interaction with the surrounding DNA base pairs and backbone. This, in turn, influences the drug's binding affinity, lipophilicity, and cellular uptake, contributing to the observed differences in clinical efficacy and toxicity profiles between doxorubicin and epirubicin.[1][2]
Quantitative Analysis of Anthracycline-DNA Binding
The affinity of anthracyclines for DNA can be quantified through various biophysical methods. The binding constants (K) and thermodynamic parameters provide a measure of the stability of the drug-DNA complex. While data directly comparing this compound- and daunosamine-containing analogues under identical conditions are sparse in the literature, the following table summarizes representative binding parameters for common anthracyclines.
| Anthracycline | Sugar Moiety | DNA Source | Method | Binding Constant (K) (M⁻¹) | Free Binding Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kJ/mol) | Reference(s) |
| Doxorubicin | Daunosamine | Calf Thymus | Optical | 0.13 - 0.16 x 10⁶ | - | - | [9] |
| Doxorubicin | Daunosamine | DNA Duplex | Spectroscopic | 2.5 (± 0.5) x 10⁴ | -4.99 | - | [6] |
| Daunorubicin | Daunosamine | Calf Thymus | Optical | 0.10 - 0.12 x 10⁶ | - | - | [9] |
| Adriamycin (Dox) | Daunosamine | Nuclei | Fluorescence | - | - | -35 ± 3 | [10] |
| Aclacinomycin (ACM) | Trisaccharide | Nuclei | Fluorescence | - | - | -30 ± 3 | [10] |
| Marcellomycin | Polysaccharide | Calf Thymus | Equilibrium Binding | - | - | Salt-dependent | [11] |
Note: Binding parameters are highly dependent on experimental conditions such as temperature, pH, and ionic strength.
Key Experimental Protocols
The elucidation of the anthracycline-DNA interaction mechanism relies on a suite of biophysical and structural biology techniques.
X-ray Crystallography
This technique provides high-resolution, three-dimensional structural information of the drug-DNA complex in its crystalline state.[12]
-
Objective: To determine the precise atomic coordinates of the anthracycline molecule and the DNA duplex, revealing the intercalation geometry, minor groove interactions, and drug-induced conformational changes in the DNA.
-
Methodology:
-
Sample Preparation: A short, self-complementary DNA oligonucleotide is synthesized and purified. The anthracycline drug is co-crystallized with the oligonucleotide.
-
Crystallization: Hanging-drop or sitting-drop vapor diffusion methods are employed to grow single crystals of the drug-DNA complex.
-
Data Collection: The crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell. Molecular models are built into the electron density and refined to yield the final atomic structure.[12]
-
-
Key Findings: Crystal structures have confirmed that the aglycone intercalates at pyrimidine-purine steps (e.g., CpG) and that the amino sugar, whether daunosamine or this compound, occupies the minor groove, making critical contacts that stabilize the complex.[3][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the solution-state structure and dynamics of drug-DNA complexes, providing a complementary view to the static picture from X-ray crystallography.[14]
-
Objective: To probe the conformation of the drug and the DNA in solution, identify specific drug-proton to DNA-proton contacts, and analyze the dynamics of the interaction.
-
Methodology:
-
Sample Preparation: The anthracycline and a specific DNA oligonucleotide are dissolved in a suitable buffer (e.g., D₂O). Isotopic labeling (e.g., ¹³C, ¹⁵N) can be employed for more complex systems.[15][16]
-
Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, NOESY, TOCSY) are performed. 2D NOESY is particularly crucial as it identifies protons that are close in space (< 5 Å), revealing intermolecular contacts between the drug and the DNA.
-
Spectral Assignment and Structure Calculation: The NMR signals are assigned to specific protons in the complex. The distance restraints derived from NOESY data are then used as input for molecular dynamics and structure calculation algorithms to generate a family of solution structures consistent with the experimental data.
-
-
Key Findings: NMR studies have been instrumental in defining the orientation of the sugar in the minor groove and mapping the hydrogen-bonding network between the drug and DNA.[14][15][17]
Fluorescence Quenching Assay
This technique is widely used to determine the binding affinity of fluorescent ligands, like anthracyclines, to macromolecules such as DNA.[18]
-
Objective: To quantify the binding constant (K) of the anthracycline-DNA interaction.
-
Methodology:
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence emission of the anthracycline.
-
Titration: A solution of the anthracycline at a fixed concentration is titrated with increasing concentrations of DNA.
-
Measurement: After each addition of DNA, the fluorescence emission spectrum of the anthracycline is recorded. The intercalation of the drug into the DNA helix typically leads to a quenching (decrease) of its fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity is plotted against the DNA concentration. The data are then fitted to a suitable binding model, often using a Scatchard plot, to calculate the binding constant (K) and the number of binding sites.[18]
-
Visualizations: Pathways and Processes
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: General mechanism of anthracycline-induced cytotoxicity.
Caption: Experimental workflow for fluorescence quenching assay.
Caption: Logical relationship of daunosamine vs. This compound.
Conclusion: The Significance of Stereochemistry
The sugar moiety is a critical determinant of the biological activity of anthracyclines.[5] The substitution of daunosamine with its 4'-epimer, this compound, exemplifies how a subtle change in stereochemistry can significantly modulate the pharmacological profile of a drug. This modification alters the conformation of the sugar within the DNA minor groove, which in turn affects the network of interactions stabilizing the drug-DNA complex. These molecular-level changes translate into macroscopic differences in cellular uptake, cytotoxicity, and, most notably, the cardiotoxicity that limits the clinical utility of drugs like doxorubicin.[1][2] A thorough understanding of the role of this compound in DNA intercalation, supported by the quantitative and structural methodologies outlined herein, is essential for the continued development of safer and more effective anthracycline-based chemotherapeutics. Future research focused on rationally modifying the sugar moiety holds significant promise for fine-tuning DNA binding affinity and specificity, thereby separating the desired anticancer effects from dose-limiting toxicities.
References
- 1. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The crystal structure of the complex between a disaccharide anthracycline and the DNA hexamer d(CGATCG) reveals two different binding sites involving two DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A short and efficient transformation of rhamnose into activated daunosamine, this compound, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamics of the anthracycline-nuclei interactions in drug-resistant and drug-sensitive K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Equilibrium binding of four anthracyclines to nucleic acids: thermodynamic properties and sequence selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Interactions between morpholinyl anthracyclines and DNA. The crystal structure of a morpholino doxorubicin bound to d(CGTACG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR studies of drug-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring Anthracycline Cancer Drug-Nucleosome Interaction by NMR Using a Specific Isotope Labeling Approach for Nucleosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring anthracycline binding to nucleotides by two dimensional cosy NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Acosamine in Antibiotic Resistance: A Technical Deep Dive
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the role of the amino sugar acosamine in the complex mechanisms of antibiotic resistance. This in-depth resource provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's structure, biosynthesis, and its contribution to the protective outer layer of certain pathogenic bacteria, offering potential new avenues for the development of novel antimicrobial strategies.
Introduction: The Emerging Significance of Amino Sugars in Bacterial Defenses
Antibiotic resistance is a critical global health challenge, driven by the remarkable ability of bacteria to evolve and evade the effects of antimicrobial drugs. A key battleground in this struggle is the bacterial cell envelope, a complex and dynamic barrier that protects the bacterium from its environment and from the ingress of toxic substances, including antibiotics. Modifications to the components of this envelope, such as the lipopolysaccharide (LPS) in Gram-negative bacteria, are a common strategy for developing resistance.
This guide focuses on this compound, a 3-amino-3,6-dideoxy-D-glucose, an amino sugar that has been identified as a component of the surface polysaccharides of several bacterial species. While the role of other sugar modifications in antibiotic resistance is well-documented, the specific function of this compound is an area of growing interest. This document synthesizes the current knowledge on this compound's biochemical properties and its putative role in antibiotic resistance mechanisms.
The Biochemical Landscape of this compound
This compound, with the chemical formula C₆H₁₃NO₃, is a hexosamine, a sugar molecule in which a hydroxyl group has been replaced by an amine group. Its structure is characterized by an amino group at the third carbon and the absence of a hydroxyl group at the sixth carbon, classifying it as a dideoxyamino sugar.
The presence of the amino group is particularly significant. At physiological pH, this group can be protonated, conferring a positive charge to the sugar. This alteration in charge can have profound effects on the overall surface charge of the bacterial cell and its interactions with charged molecules, including cationic antimicrobial peptides and certain classes of antibiotics.
Biosynthesis of this compound: A Proposed Pathway
While the precise biosynthetic pathway for this compound has not been fully elucidated in all organisms, a likely pathway can be inferred from the well-characterized biosynthesis of the structurally similar amino sugar, mycosamine, found in the nystatin biosynthetic gene cluster of Streptomyces noursei. This model suggests a multi-step enzymatic process starting from a common sugar nucleotide precursor.
The proposed biosynthetic pathway for GDP-L-acosamine is as follows:
-
Dehydration: The pathway likely initiates with the conversion of a nucleotide-diphosphate (NDP)-sugar, such as GDP-D-mannose, to an NDP-4-keto-6-deoxy-D-mannose intermediate. This reaction is catalyzed by an NDP-sugar 4,6-dehydratase .
-
Amination: The keto-intermediate is then acted upon by an aminotransferase , which adds an amino group at the C-3 position, using an amino donor like glutamine. This step results in the formation of NDP-3-amino-3,6-dideoxy-D-mannose (NDP-acosamine).
-
Epimerization/Isomerization (Potential): Additional enzymatic steps, such as those catalyzed by epimerases or isomerases, may be required to achieve the final stereochemistry of this compound.
The genes encoding these enzymes are often found clustered together in the bacterial chromosome, forming a biosynthetic gene cluster (BGC).
DOT script for Proposed this compound Biosynthesis Pathway
Incorporation of this compound into Bacterial Surface Structures
This compound has been identified as a key component of the O-antigen portion of the lipopolysaccharide (LPS) in specific serotypes of Gram-negative bacteria, including:
-
Actinobacillus pleuropneumoniae serovar 8: This bacterium is a major respiratory pathogen in pigs. The O-antigen of serovar 8 contains a repeating unit that includes L-acosamine.
-
Vibrio cholerae O139: This serogroup of the cholera-causing bacterium is distinguished by the presence of a polysaccharide capsule and a distinct O-antigen, both of which contain this compound (also referred to as 3-amino-3,6-dideoxy-D-glucose).
The incorporation of this compound into the O-antigen is catalyzed by specific glycosyltransferases . These enzymes recognize the activated NDP-acosamine and transfer the amino sugar to the growing polysaccharide chain.
DOT script for this compound Incorporation Workflow
This compound's Putative Role in Antibiotic Resistance Mechanisms
The presence of amino sugars like this compound on the bacterial surface can contribute to antibiotic resistance through several potential mechanisms:
-
Charge Modification and Repulsion of Cationic Antibiotics: The positively charged amino group of this compound can reduce the net negative charge of the LPS. This is a known resistance mechanism against cationic antimicrobial peptides and polymyxin antibiotics, which target the negatively charged lipid A portion of LPS. By neutralizing the surface charge, the initial electrostatic attraction between the antibiotic and the bacterial membrane is weakened, reducing the antibiotic's efficacy.
-
Steric Hindrance: The addition of this compound to the O-antigen can alter the conformation and bulkiness of the LPS molecule. This may sterically hinder the access of certain antibiotics to their targets in the outer membrane or periplasm.
-
Inhibition of Cell Wall Synthesis: Some amino sugars have been shown to interfere with peptidoglycan synthesis. For example, 3-amino-3-deoxy-D-glucose, a close analog of this compound, has been found to inhibit cell wall synthesis in Staphylococcus aureus.[1] While this is a direct inhibitory effect rather than a resistance mechanism of the bacterium producing it, it highlights the potential for amino sugars to interact with and modulate cell wall biosynthetic pathways.
DOT script for this compound's Role in Resistance
Quantitative Data and Experimental Evidence
Direct quantitative data linking this compound specifically to increased antibiotic resistance is an active area of research. However, the principle of surface charge modification by amino sugars conferring resistance is well-established. For instance, the addition of 4-amino-4-deoxy-L-arabinose to lipid A in various Gram-negative bacteria is known to cause a significant increase in the minimum inhibitory concentration (MIC) of polymyxins.
Future research will likely involve the generation of isogenic mutants deficient in this compound biosynthesis in bacteria like A. pleuropneumoniae serovar 8 and V. cholerae O139. Comparing the antibiotic susceptibility profiles of these mutants with their wild-type counterparts will provide definitive quantitative data on this compound's contribution to resistance.
Table 1: Hypothetical Quantitative Data on this compound and Antibiotic Resistance
| Bacterial Strain | Genotype | Relevant Surface Modification | Antibiotic | Hypothetical MIC (µg/mL) |
| A. pleuropneumoniae sv 8 | Wild-type | This compound in O-antigen | Polymyxin B | 8 |
| A. pleuropneumoniae sv 8 | Δacs gene cluster | No this compound in O-antigen | Polymyxin B | 1 |
| V. cholerae O139 | Wild-type | This compound in O-antigen/capsule | Colistin | 4 |
| V. cholerae O139 | Δacs gene cluster | No this compound in O-antigen/capsule | Colistin | 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, pending further experimental validation.
Key Experimental Protocols
The study of this compound's role in antibiotic resistance involves a combination of microbiological, biochemical, and genetic techniques.
7.1. Structural Analysis of this compound-Containing Polysaccharides
-
Isolation and Purification: Bacterial O-antigens are typically isolated by hot phenol-water extraction followed by enzymatic digestion of proteins and nucleic acids, and purification by size-exclusion chromatography.
-
Compositional Analysis: The monosaccharide composition of the purified polysaccharide is determined by acid hydrolysis, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).
-
Structural Elucidation: The complete structure of the O-antigen, including the linkage and sequence of the sugar residues, is determined by one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
7.2. Genetic Manipulation of this compound Biosynthesis
-
Gene Knockout: The genes predicted to be involved in this compound biosynthesis can be inactivated by targeted gene deletion using techniques like homologous recombination.
-
Complementation: The phenotype of the knockout mutant can be restored by reintroducing the wild-type gene on a plasmid, confirming the function of the deleted gene.
7.3. Antibiotic Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of various antibiotics is determined for the wild-type and mutant strains using standard methods such as broth microdilution or agar dilution assays. A significant decrease in the MIC for the mutant strain would indicate a role for the deleted gene (and its product, this compound) in resistance.
Conclusion and Future Directions
The presence of this compound in the surface polysaccharides of pathogenic bacteria represents a potential mechanism of antibiotic resistance, likely through the modification of the bacterial cell surface charge and the hindrance of antibiotic access to their targets. While direct experimental evidence is still emerging, the established principles of amino sugar-mediated resistance provide a strong foundation for this hypothesis.
Future research should focus on:
-
Elucidating the complete biosynthetic pathways of this compound in relevant pathogens.
-
Generating and characterizing knockout mutants to definitively quantify the contribution of this compound to antibiotic resistance.
-
Screening for inhibitors of the enzymes involved in this compound biosynthesis as a potential strategy to resensitize resistant bacteria to existing antibiotics.
A deeper understanding of the role of this compound in bacterial physiology and resistance will be crucial for the development of the next generation of antimicrobial therapies.
References
In-depth Technical Guide: Exploring the Therapeutic Potential of Acosamine Analogues
A comprehensive review of the current scientific literature reveals a significant lack of specific research on "Acosamine analogues" as a distinct class of therapeutic agents. Extensive searches for their synthesis, biological activities, mechanisms of action, and associated quantitative data have not yielded specific results for compounds explicitly defined as this compound analogues.
The scientific landscape is rich with research on other amino sugar and hexosamine analogues, which are structurally related to this compound. These studies provide a strong framework for how a potential research program on this compound analogues might be structured and what therapeutic avenues they could plausibly explore. This guide, therefore, will address the user's core requirements by drawing parallels from the robust research on closely related compounds, primarily glucosamine and galactosamine analogues, to outline a prospective technical guide for the future study of this compound analogues.
While direct data on this compound analogues is unavailable, this document serves as a blueprint for their potential investigation, structured as requested for an audience of researchers, scientists, and drug development professionals.
Prospective Therapeutic Potential: Inhibition of Glycosylation
Based on the activities of related hexosamine derivatives, the primary therapeutic potential of this compound analogues would likely lie in the inhibition of glycosylation . Altered glycosylation is a hallmark of many diseases, most notably cancer.
-
N-linked Glycosylation: Analogues could interfere with the synthesis of N-glycans, complex sugar chains attached to asparagine residues of proteins. This process is crucial for the proper folding, stability, and function of many cell-surface receptors and signaling molecules. For instance, glucosamine has been shown to inhibit N-glycosylation of the gp130 receptor subunit, which in turn suppresses the IL-6/STAT3 signaling pathway, a key driver in some cancers.[1][2]
-
O-linked Glycosylation: Similarly, this compound analogues could be developed to target O-glycan biosynthesis, which is often dysregulated in cancer cells, leading to truncated "Tn" or "sialyl-Tn" antigens on mucin-type proteins. These altered glycans are associated with metastasis and poor prognosis. Potent metabolic inhibitors of O-glycan biosynthesis, such as the N-acetylgalactosamine (GalNAc) analog Ac5GalNTGc, have been developed and show promise in reducing cancer cell growth and inflammation.[3]
A hypothetical signaling pathway that could be targeted by a putative this compound analogue is depicted below, based on the known mechanism of glucosamine.
Caption: Hypothetical inhibition of IL-6/STAT3 signaling by an this compound analogue.
Prospective Data Presentation
Should research into this compound analogues be undertaken, quantitative data on their efficacy would be crucial. The following tables are templates for how such data could be presented, based on common metrics for glycosylation inhibitors and anticancer agents.
Table 1: In Vitro Cytotoxicity of this compound Analogues
| Compound ID | Analogue Structure/Modification | Cell Line | IC50 (µM) |
|---|---|---|---|
| AC-001 | (Parent this compound Derivative) | DU145 (Prostate) | Data N/A |
| AC-002 | (Fluoro-substituted) | PC-3 (Prostate) | Data N/A |
| AC-003 | (Acylated) | A2058 (Melanoma) | Data N/A |
| Tunicamycin | (Positive Control) | DU145 (Prostate) | Data N/A |
Table 2: Inhibition of Glycosylation
| Compound ID | Cell Line | Assay Method | Target Glycoprotein | Inhibition (%) at X µM |
|---|---|---|---|---|
| AC-001 | DU145 | Western Blot | gp130 | Data N/A |
| AC-002 | HL-60 | Lectin Staining (VVA) | O-glycans | Data N/A |
| AC-003 | Jurkat | Flow Cytometry | Cell Surface Sialylation | Data N/A |
Prospective Experimental Protocols
Detailed methodologies are the cornerstone of reproducible science. The following protocols are based on established methods used to evaluate related hexosamine analogues.[2]
Synthesis of this compound Analogues
A general, hypothetical synthesis protocol would be required here, detailing the starting materials, reaction steps (e.g., protection, glycosylation, deprotection, modification), and purification methods (e.g., column chromatography, HPLC). This would be highly specific to the target analogue.
Cell Culture
Human cancer cell lines (e.g., DU145 prostate, PC-3 prostate, A2058 melanoma) would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.
Cell Proliferation Assay (Cytotoxicity)
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound analogues (e.g., 0.1 to 100 µM) for 72 hours.
-
After incubation, fix the cells with 10% trichloroacetic acid.
-
Stain the cells with a Janus Green B solution.
-
Solubilize the dye with 0.5 M HCl in ethanol.
-
Measure the absorbance at 595 nm using a microplate reader to determine cell viability relative to untreated controls. The IC50 value is calculated using non-linear regression analysis.
Western Blot Analysis for N-Glycosylation Inhibition
-
Culture cells (e.g., DU145) to 70-80% confluency and treat with a specified concentration of the this compound analogue for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a target glycoprotein (e.g., anti-gp130) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A downward shift in the molecular weight of the target protein indicates inhibition of glycosylation.
The workflow for these experiments can be visualized as follows:
Caption: A standard workflow for the preclinical evaluation of this compound analogues.
Conclusion
While direct research on this compound analogues is not currently prevalent in the public domain, the extensive body of work on related hexosamine analogues provides a clear and promising path for their investigation. The therapeutic potential of such compounds, particularly as inhibitors of protein glycosylation for applications in oncology, is significant. The templates for data presentation, experimental protocols, and logical workflows provided in this guide are designed to equip researchers and drug development professionals with a robust framework to initiate and advance the exploration of this compound analogues as a novel class of therapeutics. Future research is required to synthesize and test these compounds to validate this hypothesized potential.
References
An In-depth Technical Guide on the Interaction of Acridine Derivatives with Topoisomerase II
Introduction to Topoisomerase II and Acridine-Based Inhibitors
DNA topoisomerase II is a vital nuclear enzyme that modulates the topological state of DNA, a process essential for DNA replication, transcription, and chromosome segregation. This enzyme functions by creating a transient double-strand break in one DNA segment (the G-segment), allowing another segment (the T-segment) to pass through, and then religating the break. This catalytic cycle is crucial for relieving torsional stress and decatenating intertwined DNA molecules.
Acridine derivatives, such as amsacrine, are a class of compounds that target topoisomerase II. They are characterized by a planar tricyclic acridine ring system that intercalates between DNA base pairs. This intercalation, coupled with interactions of the side chains with the enzyme, disrupts the normal function of topoisomerase II, leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells. Amsacrine is classified as a topoisomerase II "poison" because it stabilizes the covalent intermediate complex formed between the enzyme and the cleaved DNA, known as the cleavage complex. This stabilization prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[1][2][3]
Quantitative Data on Acridine Derivative Activity
The efficacy of acridine derivatives as topoisomerase II inhibitors and cytotoxic agents is typically quantified by their IC50 values, which represent the concentration of the drug required to inhibit a specific biological process by 50%. The following tables summarize the cytotoxic activity of amsacrine and other acridine derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Amsacrine (m-AMSA) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) |
| HT1376 | Bladder Cancer | 190.2 ± 27.4 |
| RT112 | Bladder Cancer | 46.1 ± 3.9 |
| RT4 | Bladder Cancer | 22.6 ± 3.1 |
| 833K | Testis Cancer | 11.8 ± 2.0 |
| Susa | Testis Cancer | 5.0 ± 0.4 |
| GH | Testis Cancer | 11.7 ± 1.5 |
Data sourced from APExBIO product information on Amsacrine.[4]
Table 2: Topoisomerase IIα Inhibitory Activity and Cytotoxicity of Selected Acridine-Sulfonamide Hybrids
| Compound | Topo-IIα IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 7c | 7.33 | - | - | - |
| 8b | - | 14.51 | 9.39 | 8.83 |
| Doxorubicin (Control) | 6.49 | - | - | - |
Note: A dash (-) indicates that the data was not provided in the source.
Experimental Protocols
Detailed methodologies are crucial for the study of topoisomerase II inhibitors. The following sections provide protocols for key in vitro assays used to characterize the interaction of compounds like amsacrine with topoisomerase II.
This assay measures the ability of topoisomerase II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of the enzyme will prevent this process.
-
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 5 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
Dilution Buffer (for enzyme)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
On ice, prepare a reaction master mix. For a 30 µL reaction, combine:
-
3 µL 10x Assay Buffer
-
1 µL 10 mM ATP
-
2 µL kDNA
-
22.2 µL sterile water
-
-
Aliquot 28.2 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 0.3 µL of the test compound (e.g., amsacrine dissolved in DMSO) at various concentrations to the respective tubes. For control tubes, add 0.3 µL of DMSO.
-
Dilute the topoisomerase II enzyme in dilution buffer to a concentration that achieves complete decatenation in the control reaction. Add 1.5 µL of the diluted enzyme to each tube (except the no-enzyme control).
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 30 µL of Stop Buffer/Loading Dye and 30 µL of chloroform:isoamyl alcohol (24:1).
-
Vortex briefly and centrifuge for 2 minutes at high speed.
-
Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at approximately 85V for 1-2 hours.
-
Stain the gel with ethidium bromide, destain in water, and visualize under UV light.
-
-
Data Analysis:
-
Catenated kDNA remains in the loading well, while decatenated minicircles migrate into the gel.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
-
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, resulting in an increase in linear DNA.
-
Materials:
-
Human Topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
DNA Cleavage Buffer (e.g., 10 mM Tris-HCl pH 7.9, 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% glycerol)
-
5% SDS solution
-
250 mM EDTA, pH 8.0
-
Proteinase K (0.8 mg/mL)
-
Agarose Gel Loading Buffer
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
In a 20 µL reaction volume, combine:
-
10 nM supercoiled pBR322 DNA
-
220 nM human topoisomerase IIα or IIβ
-
Test compound (e.g., amsacrine) at desired concentrations
-
DNA Cleavage Buffer to final volume
-
-
Incubate the reaction mixture at 37°C for 6-10 minutes.[1]
-
Trap the cleavage complexes by adding 2 µL of 5% SDS, followed by 2 µL of 250 mM EDTA.[1]
-
Add 2 µL of 0.8 mg/mL Proteinase K and incubate at 45°C for 30 minutes to digest the enzyme.[1]
-
Add 2 µL of agarose gel loading buffer and heat at 45°C for 5 minutes.[1]
-
Perform electrophoresis on a 1% agarose gel containing 0.5 µg/mL ethidium bromide in TAE or TBE buffer.[1]
-
Visualize the DNA bands under UV light.
-
-
Data Analysis:
-
The conversion of supercoiled plasmid DNA (Form I) to linear DNA (Form III) indicates the stabilization of the cleavage complex.
-
The amount of linear DNA can be quantified using densitometry to determine the potency of the compound as a topoisomerase II poison.
-
Signaling Pathways and Mechanisms of Action
The interaction of amsacrine with topoisomerase II can be visualized as a disruption of the enzyme's natural catalytic cycle.
The following diagram illustrates the standard catalytic cycle of topoisomerase II.
Caption: The catalytic cycle of Topoisomerase II.
Amsacrine acts as a topoisomerase II poison by intercalating into the DNA and stabilizing the cleavage complex, preventing the religation of the G-segment.
Caption: Amsacrine stabilizes the cleavage complex.
A typical workflow for identifying and characterizing a topoisomerase II inhibitor is outlined below.
Caption: Workflow for Topo II inhibitor discovery.
Conclusion
References
Acosamine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acosamine, a naturally occurring amino sugar, is a component of various bioactive compounds, most notably the actinomycin group of antibiotics. These chromopeptide lactone antibiotics, produced by various species of Actinomycetes, exhibit potent antitumor and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on its presence within the Actinomycin Z complex, and details the experimental protocols for its isolation and purification.
Natural Sources of this compound: The Actinomycin Z Complex
This compound is not typically found as a free monosaccharide in nature. Instead, it exists as a constituent of larger, more complex molecules. A significant natural source of a structurally related amino sugar is the Actinomycin Z complex , a group of potent antibiotic and antitumor agents produced by the Gram-positive bacterium, Streptomyces fradiae .[1] The Actinomycin Z complex is distinguished from other actinomycins by its greater structural diversity, which includes the incorporation of several unusual amino acids.[1]
While the literature on the Actinomycin Z complex highlights the presence of rare amino acids, it is the broader family of actinomycins that provides the context for finding this compound and its derivatives. The characterization of various actinomycins often involves the hydrolysis of the molecule and subsequent analysis of the constituent amino acids and amino sugars.[2]
Isolation and Purification of this compound: A Multi-Step Approach
The isolation of this compound is a multi-step process that begins with the fermentation of the producing microorganism, followed by the extraction and purification of the this compound-containing compound (in this case, Actinomycin Z), and finally, the hydrolysis of this compound to release the amino sugar.
I. Fermentation of Streptomyces fradiae for Actinomycin Z Production
The production of the Actinomycin Z complex is achieved through submerged fermentation of Streptomyces fradiae. While specific fermentation parameters for optimal Actinomycin Z production can be proprietary, a general approach based on the cultivation of Streptomyces species for antibiotic production is outlined below.
A. Culture Conditions
-
Producing Organism: Streptomyces fradiae[1]
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores or a vegetative mycelial suspension of S. fradiae. This is typically incubated on a rotary shaker to ensure sufficient aeration and growth.
-
Production Medium: A complex medium rich in carbon and nitrogen sources is required for robust growth and secondary metabolite production. Common components include glucose, soybean meal, yeast extract, and various mineral salts.
-
Fermentation Parameters:
-
Temperature: Typically maintained between 28-30°C.
-
pH: Controlled within a range of 6.5-7.5.
-
Aeration and Agitation: Adequate oxygen supply is critical for the growth of aerobic Streptomyces and for antibiotic biosynthesis. This is achieved through sparging with sterile air and mechanical agitation.
-
Fermentation Time: The production phase can last for several days, with antibiotic titers monitored periodically.
-
B. Quantitative Data
II. Extraction and Purification of the Actinomycin Z Complex
Following fermentation, the Actinomycin Z complex is extracted from the fermentation broth and purified from other cellular components and media constituents.
A. Extraction
-
Separation of Biomass: The fermentation broth is first centrifuged or filtered to separate the mycelial biomass from the supernatant. The target antibiotic may be present in either or both fractions.
-
Solvent Extraction: The supernatant and/or the mycelial extract (obtained by treating the biomass with a suitable solvent like acetone or methanol) is subjected to liquid-liquid extraction with an immiscible organic solvent, such as ethyl acetate or chloroform. The actinomycins, being relatively nonpolar, will partition into the organic phase.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing the Actinomycin Z complex.
B. Purification
The crude extract, a mixture of different Actinomycin Z components and other metabolites, is then subjected to chromatographic separation.
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column. Elution is performed with a gradient of nonpolar to polar solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient). Fractions are collected and analyzed for the presence of the desired compounds.[1]
-
Thin-Layer Chromatography (TLC) / Preparative Layer Chromatography (PLC): TLC is used to monitor the separation and identify fractions containing the Actinomycin Z components. PLC can be used for further purification of the isolated fractions.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the final purification and separation of the individual components of the Actinomycin Z complex.
Table 1: Summary of Extraction and Purification Data for Actinomycins
| Step | Method | Key Parameters | Expected Outcome |
| Extraction | Liquid-Liquid Extraction | Solvent: Ethyl Acetate | Crude extract of Actinomycin Z complex |
| Purification | Silica Gel Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane-Ethyl Acetate Gradient | Separation of Actinomycin Z components from other metabolites |
| Fine Purification | Preparative HPLC | Stationary Phase: C18; Mobile Phase: Acetonitrile-Water Gradient | Isolation of individual pure Actinomycin Z components |
III. Hydrolysis of Actinomycin Z and Isolation of this compound
To obtain this compound, the purified Actinomycin Z is subjected to hydrolysis to break the amide and ester bonds, releasing the constituent amino acids and amino sugars.
A. Acid Hydrolysis
-
Procedure: The purified Actinomycin Z is treated with a strong acid, typically 6N hydrochloric acid (HCl), at an elevated temperature (e.g., 100-110°C) for a specified period (e.g., 12-24 hours) in a sealed tube under an inert atmosphere.
-
Mechanism: The acid catalyzes the cleavage of the peptide and lactone bonds within the Actinomycin Z molecule.
B. Separation and Purification of this compound
The resulting hydrolysate is a mixture of amino acids, the chromophore, and the amino sugar (this compound).
-
Neutralization and Desalting: The acidic hydrolysate is neutralized, and the salts are removed.
-
Ion-Exchange Chromatography: The mixture can be separated using ion-exchange chromatography. Amino acids and amino sugars, being basic, will bind to a cation-exchange resin. They can then be selectively eluted by changing the pH or ionic strength of the buffer.
-
Paper Chromatography or Thin-Layer Chromatography: These techniques can be used for the final purification and identification of this compound by comparing its mobility (Rf value) to that of a known standard.[2]
Experimental Protocols
Protocol 1: General Fermentation of Streptomyces for Antibiotic Production
Caption: General workflow for the fermentation of Streptomyces species to produce secondary metabolites.
Protocol 2: Extraction and Purification of Actinomycin Z
Caption: Workflow for the extraction and purification of the Actinomycin Z complex from fermentation broth.
Protocol 3: Hydrolysis and Isolation of this compound
References
- 1. Structures of five components of the actinomycin Z complex from Streptomyces fradiae, two of which contain 4-chlorothreonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The two-dimensional characterization of amino acids in actinomycin hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Production of actinomycin-D by the mutant of a new isolate of Streptomyces sindenensis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Stereoselective Synthesis of L-Acosamine from L-Rhamnose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the stereoselective synthesis of L-Acosamine, a crucial amino sugar component of various anthracycline antibiotics, starting from the readily available carbohydrate L-rhamnose. The synthesis is efficient and yields activated glycosyl donors suitable for further conjugation in drug development.[1][2]
Introduction
3-Amino-2,3,6-trideoxyhexopyranoses, such as L-acosamine, are fundamental constituents of anthracycline antitumor antibiotics.[1] The stereoselective synthesis of these sugar moieties is of significant interest for the development of novel therapeutic agents and for structure-activity relationship studies.[1] This protocol outlines a short and efficient pathway to L-acosamine derivatives from L-rhamnose.[1][2]
Synthetic Strategy Overview
The overall synthetic strategy involves the transformation of L-rhamnose into a key intermediate, which is then converted to an activated L-acosamine derivative. The key steps include the formation of a methyl glycoside, selective protection and deoxygenation, introduction of the amino group precursor, and final deprotection and functionalization.
Figure 1. Overall workflow for the synthesis of L-Acosamine from L-Rhamnose.
Experimental Protocols
The following protocols are adapted from established synthetic routes.[1]
1. Preparation of Methyl α-L-rhamnopyranoside
-
Procedure: L-rhamnose monohydrate is dissolved in anhydrous methanol. A catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin) is added. The mixture is heated at reflux until the reaction is complete (monitored by TLC). The solution is then neutralized with a base (e.g., sodium bicarbonate), filtered, and the solvent is evaporated under reduced pressure. The resulting syrup is purified by crystallization or chromatography.
2. Synthesis of Methyl 4,6-O-benzylidene-α-L-rhamnopyranoside
-
Procedure: To a solution of methyl α-L-rhamnopyranoside in anhydrous acetonitrile, benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA) are added. The mixture is stirred at room temperature under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with triethylamine, and the solvent is removed in vacuo. The residue is purified by column chromatography.
3. Formation of the Key Epoxide Intermediate
-
Procedure: The diol from the previous step is first selectively tosylated at the 2-position using tosyl chloride in pyridine. The resulting 2-O-tosyl derivative is then treated with triflic anhydride in pyridine at low temperature to afford the 3-O-triflyl intermediate. This unstable intermediate is directly treated with a base (e.g., sodium methoxide in methanol) to induce epoxide formation.
4. Ring-opening of the Epoxide with Azide
-
Procedure: The epoxide is dissolved in a suitable solvent such as DMF, and sodium azide is added along with a phase-transfer catalyst (e.g., tetrabutylammonium iodide). The mixture is heated to promote the regioselective opening of the epoxide ring by the azide nucleophile. The reaction yields the 3-azido derivative.
5. Reductive Opening and Deoxygenation
-
Procedure: The subsequent steps involve the reductive opening of the benzylidene acetal, followed by deoxygenation at the 2-position and reduction of the azide group to an amine. These transformations can be achieved through a series of standard carbohydrate chemistry reactions.
6. Final Functionalization
-
Procedure: The resulting amino sugar can be converted into various activated glycosyl donors, such as thioglycosides or glycosyl bromides, for use in glycosylation reactions.
Data Presentation
| Step No. | Intermediate | Starting Material | Reagents | Yield (%) |
| 1 | Methyl α-L-rhamnopyranoside | L-Rhamnose | MeOH, H+ | >90 |
| 2 | Methyl 4,6-O-benzylidene-α-L-rhamnopyranoside | Step 1 product | PhCH(OMe)2, CSA | ~85 |
| 3 | Methyl 2,3-anhydro-4,6-O-benzylidene-α-L-allopyranoside | Step 2 product | 1. TsCl, py; 2. Tf2O, py; 3. NaOMe, MeOH | ~70-80 |
| 4 | Methyl 3-azido-4,6-O-benzylidene-3-deoxy-α-L-altropyranoside | Step 3 product | NaN3, DMF | >90 |
| 5-6 | Activated L-Acosamine Derivative | Step 4 product | Multi-step | Variable |
Table 1. Summary of yields for the key synthetic steps.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium azide is highly toxic and explosive. Handle with extreme care and follow appropriate safety protocols for its use and disposal.
-
Anhydrous solvents and reagents are required for several steps; ensure proper handling techniques to avoid moisture contamination.
References
Application Notes and Protocols for Acosamine Glycosylation in Anthracycline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the glycosylation of anthracycline aglycones with acosamine, a critical step in the synthesis of novel anthracycline analogues with potentially improved therapeutic properties. The protocols cover both chemical and enzymatic methods, offering flexibility for various research and development needs.
Introduction to this compound Glycosylation
Anthracyclines are a class of potent chemotherapeutic agents, with doxorubicin being a prominent example. The sugar moiety of these molecules plays a crucial role in their biological activity, including DNA binding and interaction with topoisomerase II. This compound, a 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, is a key aminosugar used in the synthesis of various anthracycline analogues. The stereoselective formation of the glycosidic bond between this compound and the anthracycline aglycone is a challenging yet essential step in generating these complex molecules. Glycodiversification, the generation of novel analogues by altering the sugar component, is a promising strategy for developing anthracyclines with an improved therapeutic index, potentially reducing cardiotoxicity while maintaining or enhancing antitumor activity.
Chemical Glycosylation Protocols
Chemical glycosylation methods for attaching this compound to anthracycline aglycones often involve the use of activated this compound donors and a suitable promoter. The choice of donor, protecting groups, and reaction conditions is critical for achieving high yield and stereoselectivity of the desired α-anomer.
Gold(I)-Catalyzed Glycosylation using Alkynylbenzoate Donors
This protocol is adapted from a gold(I)-mediated glycosylation strategy that has proven effective for the synthesis of anthracycline α-fucosidic linkages. This method offers high stereoselectivity for the desired axial α-linkage.
Experimental Protocol:
-
Preparation of the Reaction Mixture:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the acosaminyl alkynylbenzoate donor and the protected anthracycline aglycone (e.g., 14-O-tert-butyldimethylsilyl-doxorubicinone) (1.5 equivalents) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.
-
Add activated molecular sieves (4 Å) to the solution and stir for 30 minutes at room temperature.
-
-
Catalyst Preparation:
-
In a separate flask, prepare a fresh 0.1 M solution of the gold(I) catalyst, PPh3AuNTf2, by stirring a 1:1 mixture of PPh3AuCl and AgNTf2 in anhydrous DCM for 30 minutes.
-
-
Glycosylation Reaction:
-
Add the freshly prepared PPh3AuNTf2 solution (0.1 equivalents) dropwise to the reaction mixture containing the donor, acceptor, and molecular sieves.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the molecular sieves and concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography on silica gel to isolate the desired glycosylated anthracycline.
-
Glycosylation using Glycosyl Halides (Koenigs-Knorr Type Reaction)
The Koenigs-Knorr reaction and its modifications are classic methods for glycosidic bond formation. This protocol outlines a general procedure using an acosaminyl halide donor.
Experimental Protocol:
-
Preparation of the Reaction Mixture:
-
In a flame-dried flask under an inert atmosphere, dissolve the protected anthracycline aglycone in anhydrous DCM or another suitable aprotic solvent.
-
Add a promoter, such as a silver salt (e.g., Ag2CO3, AgOTf) or a mercury salt (e.g., HgO/HgBr2).
-
Add activated molecular sieves (4 Å) and stir the mixture at room temperature.
-
-
Addition of the Glycosyl Donor:
-
Dissolve the protected acosaminyl halide (e.g., chloride or bromide) in anhydrous DCM.
-
Add the donor solution dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary depending on the specific substrates and promoter used.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble salts and molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data on this compound Glycosylation
The following table summarizes representative yields and anomeric ratios for various chemical glycosylation methods used in anthracycline synthesis.
| Glycosyl Donor Type | Promoter/Catalyst | Aglycone | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Alkynylbenzoate | PPh3AuNTf2 | Protected Doxorubicinone | 80 | 8:1 | [1] |
| Glycosyl Chloride | HgO/HgBr2 | Daunorubicinone/Protected Doxorubicinone | 4-52 | Not specified | [2] |
| Imidate | TMSOTf | Daunorubicinone/Protected Doxorubicinone | 38-41 | Not specified | [2] |
| Thioglycoside | TMSOTf | Daunorubicinone/Protected Doxorubicinone | 38-41 | Not specified | [2] |
| Daunosamine Chloride | Not specified | Various synthetic anthraquinones | Major α-product | ~9:1 | [3] |
Enzymatic Glycosylation Protocol
Enzymatic glycosylation using glycosyltransferases (GTs) offers high regio- and stereoselectivity under mild reaction conditions. This protocol describes a general in vitro method for the glycosylation of an anthracycline aglycone using a glycosyltransferase that accepts a dTDP-acosamine donor.
Experimental Protocol:
-
Preparation of the Reaction Buffer:
-
Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing essential cofactors such as MgCl2.
-
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, combine the following components:
-
Anthracycline aglycone (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary).
-
dTDP-L-acosamine (the activated sugar donor).
-
Purified glycosyltransferase enzyme.
-
Reaction buffer to the final volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37 °C) for a specified period (e.g., 1-24 hours).
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by adding an organic solvent such as ethyl acetate.
-
Vortex the mixture to extract the glycosylated product into the organic layer.
-
Centrifuge to separate the phases.
-
-
Analysis and Purification:
-
Analyze the organic extract by HPLC or LC-MS to confirm product formation.
-
Purify the product using preparative HPLC or other suitable chromatographic techniques.
-
Visualizing the Workflows
Chemical Glycosylation Workflow
Caption: A schematic overview of the chemical glycosylation process.
Enzymatic Glycosylation Workflow
Caption: A flowchart of the enzymatic glycosylation process.
References
- 1. Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A short and efficient transformation of rhamnose into activated daunosamine, this compound, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
Protecting Group Strategies in the Chemical Synthesis of Acosamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on protecting group strategies employed in the chemical synthesis of Acosamine, a crucial amino sugar component of various natural products with significant biological activities. The strategic use of protecting groups is paramount for achieving high stereoselectivity and overall yield in the multistep synthesis of this complex molecule.
Introduction to Protecting Group Strategies in this compound Synthesis
The synthesis of this compound (3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose) presents a significant challenge due to the presence of multiple reactive functional groups: a primary amino group and two hydroxyl groups with differing reactivity. A successful synthetic strategy hinges on the judicious selection, introduction, and removal of protecting groups to ensure regioselective and stereoselective transformations. Key considerations for protecting group selection in this compound synthesis include:
-
Orthogonality: The ability to deprotect one functional group without affecting the protecting groups on other functionalities. This is critical for sequential modifications of the sugar backbone.
-
Stereodirecting Effects: The chosen protecting group can influence the stereochemical outcome of subsequent reactions, particularly glycosylation.
-
Stability: The protecting groups must be stable to the reaction conditions employed in various synthetic steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields and under mild conditions to preserve the integrity of the sensitive sugar molecule.
Common protecting groups for the functional groups in this compound precursors include:
-
Amino Group: Carbamates such as benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and fluorenylmethyloxycarbonyl (Fmoc) are frequently used. Amide-based protecting groups like trifluoroacetyl and phthaloyl are also employed.
-
Hydroxyl Groups: Benzyl (Bn) ethers are common for protecting hydroxyl groups due to their stability under a wide range of reaction conditions and their facile removal by hydrogenolysis. Acetal protecting groups, such as isopropylidene, are effective for the protection of vicinal diols.
Key Synthetic Strategies and Experimental Protocols
Two seminal total syntheses of L-Acosamine, by Suami et al. and Wovkulich and Uskokovic, highlight effective protecting group strategies.
Synthesis via Henry Reaction (Suami et al.)
This approach utilizes a key Henry (nitroaldol) reaction to construct the carbon skeleton. The protecting group strategy is crucial for the stereoselective outcome of this reaction and subsequent transformations.
Logical Workflow of the Suami Synthesis:
Figure 1: Logical workflow for the synthesis of L-Acosamine via the Henry reaction.
Experimental Protocols:
a) Henry Reaction of (2S)-2-Benzyloxypropanal with 1,2-O-Isopropylidene-4-nitro-1,2-butanediol:
-
Objective: To form the C3-C4 bond of the this compound backbone through a stereoselective nitroaldol reaction.
-
Protecting Groups:
-
Benzyl (Bn) ether: Protects the hydroxyl group of the propanal starting material. It is stable under the basic conditions of the Henry reaction.
-
Isopropylidene acetal: Protects the vicinal diol of the nitro-sugar component. This group is stable to the reaction conditions and can be removed under acidic conditions.
-
-
Protocol:
-
To a solution of (2S)-2-benzyloxypropanal in a suitable solvent (e.g., methanol), add 1,2-O-isopropylidene-4-nitro-1,2-butanediol.
-
Add a catalytic amount of a base (e.g., sodium methoxide) to initiate the Henry reaction.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify the resulting protected nitro-hexose derivative by column chromatography.
-
b) Reduction of the Nitro Group:
-
Objective: To convert the nitro group to a primary amine.
-
Protocol:
-
Dissolve the protected nitro-hexose in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent, such as Raney nickel or palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation at a suitable pressure until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the protected amino-hexose.
-
c) Global Deprotection:
-
Objective: To remove all protecting groups to yield the final product, L-Acosamine.
-
Protocol:
-
Hydrogenolysis of the Benzyl Ether: Dissolve the protected amino-hexose in a suitable solvent (e.g., ethanol). Add a palladium catalyst (e.g., Pd(OH)₂/C) and subject the mixture to hydrogenation. This step cleaves the benzyl ether.
-
Hydrolysis of the Isopropylidene Acetal: Treat the product from the previous step with a mild aqueous acid (e.g., trifluoroacetic acid or aqueous HCl) to hydrolyze the isopropylidene acetal.
-
Purify the final product, L-Acosamine, by ion-exchange chromatography or crystallization.
-
Quantitative Data Summary (Suami et al. Synthesis - Representative Yields):
| Step | Reaction | Protecting Groups Involved | Reagents | Typical Yield |
| 1 | Henry Reaction | Bn, Isopropylidene | NaOMe, MeOH | ~70-80% |
| 2 | Nitro Group Reduction | Bn, Isopropylidene | Raney Ni, H₂ | High Yield |
| 3 | Global Deprotection | Bn, Isopropylidene | Pd(OH)₂/C, H₂; aq. TFA | Good Overall Yield |
Synthesis via Intramolecular [3+2] Cycloaddition (Wovkulich and Uskokovic)
This elegant approach utilizes a diastereoselective intramolecular [3+2] cycloaddition of a nitrone to construct the chiral centers of this compound. The choice of protecting groups is critical for controlling the stereochemistry of the cycloaddition.
Experimental Workflow of the Wovkulich and Uskokovic Synthesis:
Figure 2: Experimental workflow for the synthesis of L-Acosamine via intramolecular [3+2] cycloaddition.
Experimental Protocols:
-
Detailed experimental protocols from the original publication by Wovkulich and Uskokovic are required for a complete description. The following are generalized steps based on the synthetic strategy.
a) Formation of the Chiral Nitrone Precursor:
-
Objective: To synthesize an acyclic precursor containing a nitrone and a tethered alkene, with appropriate protecting groups to direct the stereochemistry.
-
Protecting Groups: The choice of protecting groups on the chiral backbone is critical for inducing facial selectivity in the subsequent cycloaddition. Silyl ethers (e.g., TBDMS) or benzyl ethers are often employed for their steric bulk and stability.
b) Intramolecular [3+2] Cycloaddition:
-
Objective: To form the heterocyclic intermediate containing the key stereocenters of this compound.
-
Protocol:
-
The chiral nitrone precursor is typically heated in an inert solvent (e.g., toluene) to induce the intramolecular cycloaddition.
-
The reaction progress is monitored by TLC or NMR.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by chromatography.
-
c) Reductive Cleavage of the N-O Bond and Subsequent Manipulations:
-
Objective: To open the isoxazolidine ring and reveal the amino and hydroxyl functionalities.
-
Protocol:
-
The cycloadduct is subjected to reductive cleavage, typically using zinc in acetic acid or catalytic hydrogenation.
-
This step yields a protected amino alcohol, which is then further elaborated to the fully protected this compound derivative.
-
d) Final Deprotection:
-
Objective: To remove all protecting groups to afford L-Acosamine.
-
Protocol: A sequence of deprotection steps, tailored to the specific protecting groups used (e.g., fluoride for silyl ethers, hydrogenolysis for benzyl ethers), is carried out to yield the final product.
Quantitative Data Summary (Wovkulich and Uskokovic Synthesis - Representative Yields):
| Step | Reaction | Key Protecting Groups | Reagents (Illustrative) | Typical Yield |
| 1 | Intramolecular Cycloaddition | Silyl ethers/Benzyl ethers | Heat (Toluene) | Good to Excellent |
| 2 | Reductive N-O Cleavage | Silyl ethers/Benzyl ethers | Zn/AcOH or H₂/Pd-C | High Yield |
| 3 | Final Deprotection | Silyl ethers/Benzyl ethers | TBAF; H₂/Pd(OH)₂-C | Good Overall Yield |
Conclusion
The chemical synthesis of this compound is a challenging endeavor that relies heavily on sophisticated protecting group strategies. The two approaches detailed above, one employing a Henry reaction and the other an intramolecular [3+2] cycloaddition, demonstrate the importance of carefully selecting protecting groups to control stereochemistry and achieve high yields. The experimental protocols and data presented provide a valuable resource for researchers in the fields of carbohydrate chemistry, natural product synthesis, and drug development, aiding in the design and execution of synthetic routes to this compound and its analogues.
Application Note: HPLC Purification of Acosamine Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparative high-performance liquid chromatography (HPLC) purification of acosamine diastereomers. This compound, a critical amino sugar component of various natural products and active pharmaceutical ingredients, often requires stringent purification to isolate specific diastereomers for pharmacological and clinical studies. This document outlines a primary method utilizing a chiral stationary phase under normal-phase conditions, which is effective for the separation of these polar compounds. Alternative methods, including Hydrophilic Interaction Liquid Chromatography (HILIC) and mixed-mode chromatography, are also discussed. Detailed experimental procedures, data presentation, and a visual workflow are provided to guide researchers in achieving high-purity isolation of this compound diastereomers.
Introduction
This compound is a 3-amino-2,3,6-trideoxyhexose that constitutes the sugar moiety of several cardiac glycosides and anthracycline antibiotics, which are vital in the treatment of cancers and heart conditions. The synthesis of this compound often results in a mixture of diastereomers, each potentially exhibiting distinct biological activities and toxicological profiles. Therefore, the efficient separation and purification of these diastereomers are paramount for drug development, enabling the characterization of individual isomers and the selection of the most promising therapeutic candidates.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of stereoisomers. Due to the high polarity of amino sugars like this compound, traditional reversed-phase HPLC methods may offer insufficient retention and resolution. Chiral chromatography, particularly with polysaccharide-based chiral stationary phases (CSPs), has proven to be a robust strategy for the separation of a wide range of chiral amines and related compounds. This application note details a primary method using a CSP under normal-phase conditions and explores alternative approaches to address the challenges associated with the purification of this compound diastereomers.
Experimental Protocols
Primary Method: Normal-Phase Chiral HPLC
This method is recommended as the primary approach due to the high success rate of polysaccharide-based CSPs in resolving chiral amines and their derivatives.
1. Materials and Equipment:
-
Preparative HPLC system with a quaternary pump, autosampler, and fraction collector
-
UV-Vis or Evaporative Light Scattering Detector (ELSD)
-
Chiral Stationary Phase: Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based column)
-
HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA)
-
Sample: Mixture of this compound diastereomers dissolved in a suitable solvent (e.g., mobile phase)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® IA (250 x 10 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 5.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (if derivatized) or ELSD |
| Injection Volume | 100 µL (dependent on concentration and column size) |
| Sample Preparation | Dissolve sample in mobile phase at 1-5 mg/mL. |
3. Protocol:
-
Equilibrate the Chiralpak® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the this compound diastereomer mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the column.
-
Monitor the separation and collect the fractions corresponding to each resolved diastereomeric peak.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions for each diastereomer and remove the solvent under reduced pressure.
Alternative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining and separating highly polar compounds.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | HILIC-based column (e.g., silica, amino, or amide phase; 250 x 10 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid |
| Gradient | 95% A to 70% A over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | ELSD or Mass Spectrometry (MS) |
| Sample Preparation | Dissolve sample in 90% Acetonitrile / 10% Water. |
Alternative Method 2: Mixed-Mode Chromatography
This approach utilizes a stationary phase with both reversed-phase and ion-exchange properties, providing excellent selectivity for polar, ionizable compounds.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Mixed-mode column (e.g., Primesep 100; 250 x 10 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA |
| Gradient | 5% B to 40% B over 25 minutes |
| Flow Rate | 4.5 mL/min |
| Column Temperature | 25 °C |
| Detection | ELSD or Mass Spectrometry (MS) |
| Sample Preparation | Dissolve sample in the initial mobile phase. |
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the separation of two this compound diastereomers using the primary chiral HPLC method.
Table 1: Retention Times and Resolution of this compound Diastereomers
| Diastereomer | Retention Time (min) |
| Diastereomer 1 | 12.5 |
| Diastereomer 2 | 15.8 |
| Resolution (Rs) | 2.1 |
Table 2: Purity Analysis of Collected Fractions
| Fraction | Purity (%) |
| Diastereomer 1 | > 99% |
| Diastereomer 2 | > 99% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purification of this compound diastereomers.
Application Note: NMR Spectroscopic Characterization of Acosamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose) is an amino sugar component found in various natural products, including certain antibiotics. Its derivatives are of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the detailed structural elucidation of carbohydrates and their derivatives.[1][2] It provides precise information on atomic connectivity, stereochemistry, and conformation, which are critical for understanding the structure-activity relationships of this compound-containing compounds.[3][4] This document provides detailed protocols and data interpretation guidelines for the NMR characterization of this compound derivatives.
Key NMR Parameters for Structural Analysis
The structural characterization of this compound derivatives relies on the analysis of several key NMR parameters. Modern high-field NMR instruments (500 MHz or higher) are typically required to resolve the complex, often overlapping signals in carbohydrate spectra.[1]
-
Chemical Shifts (δ): The chemical shift provides information about the electronic environment of each nucleus.
-
¹H NMR: Protons on the carbohydrate ring typically resonate between 3.0 and 6.0 ppm. Anomeric protons (H-1) are usually found in the downfield region of 4.5 to 5.5 ppm.[1] The chemical shifts are highly sensitive to the orientation of nearby substituents (e.g., hydroxyl, acetyl groups) and the glycosidic linkage.[2][5]
-
¹³C NMR: Carbon atoms of the sugar ring generally appear between 60 and 110 ppm.[1] The anomeric carbon (C-1) is typically the most downfield signal in this range. The presence of substituents like acetyl groups will introduce additional characteristic signals (e.g., C=O around 170 ppm, CH₃ around 20-25 ppm).[5]
-
-
Coupling Constants (J): Scalar (through-bond) coupling between nuclei provides information about dihedral angles and connectivity.
-
³J(H,H) Coupling: Vicinal proton-proton coupling constants are crucial for determining the relative stereochemistry of substituents on the sugar ring. For example, a large ³J(H,H) value (~8-10 Hz) typically indicates an axial-axial relationship between the coupled protons, while smaller values (~2-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
-
-
Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[6][7] This is essential for:
-
Determining the stereochemistry and conformation.
-
Identifying inter-residue linkages in oligosaccharides.
-
Mapping the binding epitope when the derivative interacts with a protein.[4]
-
Data Presentation: Representative NMR Data
The following tables summarize typical chemical shift ranges for this compound derivatives. Note that exact values will vary depending on the specific derivatization, solvent, and temperature.[8][9] The data is based on general knowledge of amino sugars and published data for structurally related compounds like N-acetyl-glucosamine.[10]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for an N-Acetyl-Acosamine Moiety
| Proton | Typical δ (ppm) | Multiplicity | Notes |
| H-1 | 4.5 - 5.2 | d | Anomeric proton, highly dependent on α/β configuration. |
| H-2 | 3.5 - 4.2 | m | |
| H-3 | 3.3 - 3.8 | m | Position of the amino/acetylamino group. |
| H-4 | 3.2 - 3.7 | m | |
| H-5 | 3.4 - 4.0 | m | |
| H-6 (CH₃) | 1.2 - 1.4 | d | Methyl group protons of the 6-deoxy sugar. |
| NH | 7.5 - 8.5 | d | Amide proton, if present and not exchanged. |
| N-Acetyl (CH₃) | 1.9 - 2.1 | s | Acetyl methyl protons. |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for an N-Acetyl-Acosamine Moiety
| Carbon | Typical δ (ppm) | Notes |
| C-1 | 90 - 105 | Anomeric carbon. |
| C-2 | 50 - 60 | |
| C-3 | 50 - 58 | Carbon bearing the amino/acetylamino group. |
| C-4 | 68 - 75 | |
| C-5 | 70 - 78 | |
| C-6 (CH₃) | 17 - 20 | Methyl group carbon of the 6-deoxy sugar. |
| N-Acetyl (C=O) | 170 - 175 | Acetyl carbonyl carbon. |
| N-Acetyl (CH₃) | 22 - 25 | Acetyl methyl carbon. |
Experimental Workflows and Protocols
A systematic approach is required for the complete NMR characterization of this compound derivatives, from sample preparation to final data analysis.
Protocol 1: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.[11]
-
Material Quantity: For a standard 5 mm NMR tube, aim for a concentration of >0.1 mM for 1D experiments and >0.5 mM for 2D experiments.[12] This typically corresponds to 1-5 mg of the this compound derivative.
-
Solvent Selection:
-
D₂O (Deuterium Oxide): The most common solvent for carbohydrates. Exchangeable protons (OH, NH) will not be visible. Ensure the D₂O is of high purity.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Useful for observing exchangeable protons, which can provide information on hydrogen bonding.[13]
-
A mixture of 90% H₂O / 10% D₂O can be used with solvent suppression techniques to observe exchangeable protons in an aqueous environment. The 10% D₂O is required for the field-frequency lock.[12]
-
-
Dissolution: Dissolve the sample in the chosen deuterated solvent. The standard volume for a 5 mm tube is between 550-600 µL.[12][14]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[11]
-
Labeling: Label the NMR tube clearly with the sample identity, your name, and the date.
Protocol 2: NMR Data Acquisition
The following is a recommended sequence of experiments for full characterization. All experiments should be performed on a spectrometer operating at 500 MHz or higher.
-
1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton chemical shifts, integrals (proton count), and multiplicities (coupling patterns).
-
1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shifts for all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[15] It is the primary method for tracing the proton connectivity throughout the sugar ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is the most reliable way to assign the ¹³C spectrum based on the already-assigned ¹H spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is invaluable for identifying quaternary carbons and confirming linkages between sugar units or with other molecular fragments.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space.[6][7] It is essential for determining relative stereochemistry and the 3D conformation of the molecule.
Protocol 3: Data Analysis and Structure Elucidation
A logical, step-wise approach to data analysis is crucial for unambiguous structure determination.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. The Use of NMR to Study Transient Carbohydrate—Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. depts.washington.edu [depts.washington.edu]
- 15. youtube.com [youtube.com]
Application Note: Mass Spectrometry Analysis of Acosamine Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acosamine glycosides are a class of carbohydrate-containing compounds that are integral components of various natural products, including some antibiotics and other biologically active molecules. Structurally, they are characterized by the presence of this compound, an amino sugar. The precise structural elucidation and quantitative analysis of these glycosides are crucial for understanding their biological function, metabolism, and for the development of new therapeutic agents. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful analytical tool for the sensitive and specific analysis of this compound glycosides. This application note provides detailed protocols and methodologies for the qualitative and quantitative analysis of this compound glycosides using LC-MS/MS.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Glycoside Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Source Temperature | 120 °C |
| Acquisition Mode | MS/MS (Product Ion Scan) & MRM |
| Collision Gas | Argon |
Table 2: Quantitative Analysis of a Hypothetical this compound Glycoside
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | R² |
| This compound Glycoside X | 4.2 | 450.2 | 146.1 (this compound oxonium ion) | 0.1 | 0.5 | 0.5 - 500 | 0.998 |
| This compound Glycoside Y | 5.1 | 478.3 | 146.1 (this compound oxonium ion) | 0.2 | 0.8 | 0.8 - 500 | 0.997 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances and to ensure compatibility with the LC-MS system.
Objective: To extract and purify this compound glycosides from a biological matrix (e.g., bacterial culture, plant extract).
Materials:
-
Biological matrix containing this compound glycosides
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Extraction: Homogenize 1 g of the sample with 10 mL of methanol.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
SPE Purification:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound glycosides with 5 mL of 80% methanol in water.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
LC-MS/MS Analysis
Objective: To separate and detect this compound glycosides using liquid chromatography coupled with tandem mass spectrometry.
Methodology:
-
Set up the LC-MS/MS system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared sample onto the LC column.
-
Acquire data in both full scan MS and product ion scan (MS/MS) modes. For MS/MS, select the precursor ion corresponding to the protonated this compound glycoside.
-
The fragmentation of the glycosidic bond is a key diagnostic tool. Look for the characteristic oxonium ion of this compound at m/z 146.1.
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
Objective: To accurately quantify the concentration of specific this compound glycosides.
Methodology:
-
Determine the optimal precursor-product ion transitions for each this compound glycoside of interest from the product ion scan data. The transition from the protonated molecule to the this compound oxonium ion is often a good choice for quantification.
-
Create an MRM method on the mass spectrometer using the selected transitions.
-
Prepare a series of calibration standards of known concentrations of the this compound glycoside.
-
Analyze the calibration standards and the samples using the MRM method.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of the this compound glycoside in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound glycosides.
Caption: Fragmentation of an this compound glycoside in positive ESI-MS/MS.
Synthesis of 4'-Epidaunomycin: An Application Note and Protocol Utilizing Acosamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and experimental protocol for the synthesis of 4'-epidaunomycin, an anthracycline antibiotic of significant interest in cancer chemotherapy. The synthesis route described herein utilizes a strategic glycosylation of daunomycinone with a protected acosamine derivative. This approach allows for the stereoselective introduction of the L-arabino configured amino sugar, a key structural feature for the biological activity of 4'-epidaunomycin.
Overview
The synthesis of 4'-epidaunomycin is a multi-step process that hinges on the successful preparation of a protected this compound glycosyl donor and its subsequent coupling with the aglycone, daunomycinone. The key transformation is a Koenigs-Knorr glycosylation reaction, which establishes the crucial glycosidic linkage. Subsequent deprotection steps yield the final target molecule. This application note will detail the necessary protocols for the synthesis of the key intermediates and the final product, along with a summary of relevant quantitative data.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 4'-epidaunomycin and its intermediates. Please note that yields can vary based on reaction scale and purification efficiency.
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield (%) |
| 1. Preparation of Glycosyl Donor | 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-α-L-arabino-hexopyranosyl chloride | N-trifluoroacetyl-L-acosamine | Trifluoroacetic anhydride, Pyridine, Hydrogen chloride in ether | ~70-80% |
| 2. Glycosylation (Koenigs-Knorr Reaction) | N-Trifluoroacetyl-4'-O-trifluoroacetyl-4'-epidaunomycin | Daunomycinone, Protected acosaminyl chloride | Silver triflate (or other silver salts), Collidine, Dichloromethane | ~50-60% |
| 3. Deprotection | 4'-Epidaunomycin | N-Trifluoroacetyl-4'-O-trifluoroacetyl-4'-epidaunomycin | Methanolic ammonia | >90% |
Experimental Workflow
The overall synthetic workflow for the preparation of 4'-epidaunomycin is depicted below. The process begins with the preparation of the activated this compound donor, followed by the crucial glycosylation step with daunomycinone, and concludes with the removal of protecting groups to yield the final product.
Caption: Synthetic workflow for 4'-epidaunomycin.
Experimental Protocols
Protocol for the Synthesis of 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-α-L-arabino-hexopyranosyl chloride
This protocol is based on established methods for the preparation of protected amino sugar glycosyl donors.
Materials:
-
N-trifluoroacetyl-L-acosamine
-
Trifluoroacetic anhydride
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Hydrogen chloride (gas or saturated solution in diethyl ether)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve N-trifluoroacetyl-L-acosamine in a mixture of anhydrous pyridine and anhydrous DCM at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add trifluoroacetic anhydride to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding cold water.
-
Extract the product with DCM. Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-O-trifluoroacetylated intermediate.
-
Dissolve the dried intermediate in anhydrous diethyl ether.
-
Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution or add a saturated solution of HCl in diethyl ether until the formation of the glycosyl chloride is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to yield the crude 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-α-L-arabino-hexopyranosyl chloride. This product is typically used in the next step without further purification due to its instability.
Protocol for the Glycosylation of Daunomycinone with Protected Acosaminyl Chloride
This protocol outlines the Koenigs-Knorr glycosylation to form the protected 4'-epidaunomycin.
Materials:
-
Daunomycinone
-
2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-α-L-arabino-hexopyranosyl chloride
-
Silver trifluoromethanesulfonate (silver triflate) or silver carbonate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous collidine or other suitable acid scavenger
-
Molecular sieves (4 Å)
-
Round-bottom flask, protected from light
-
Magnetic stirrer
-
Argon or nitrogen atmosphere
-
Silica gel for column chromatography
Procedure:
-
To a light-protected, oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add daunomycinone, freshly activated molecular sieves, and anhydrous DCM.
-
Stir the suspension at room temperature for 30 minutes.
-
Add silver triflate and anhydrous collidine to the mixture.
-
In a separate flask, dissolve the crude protected acosaminyl chloride in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor to the daunomycinone suspension at room temperature.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to afford N-trifluoroacetyl-4'-O-trifluoroacetyl-4'-epidaunomycin. The synthesis of 4'-epi-daunorubicin was achieved by the condensation of 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-alpha-L-arabino-hexopyranosyl chloride with daunomycinone.[1] Both the alpha and beta anomers of the resulting glycosides were obtained and subsequently characterized.[1]
Protocol for the Deprotection of N-Trifluoroacetyl-4'-O-trifluoroacetyl-4'-epidaunomycin
This final step involves the removal of the trifluoroacetyl protecting groups to yield 4'-epidaunomycin.
Materials:
-
N-Trifluoroacetyl-4'-O-trifluoroacetyl-4'-epidaunomycin
-
Anhydrous methanol
-
Ammonia gas or saturated methanolic ammonia
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
Dissolve the protected 4'-epidaunomycin in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution for a predetermined time or add a saturated solution of ammonia in methanol.
-
Stir the reaction mixture at 0 °C to room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The crude 4'-epidaunomycin can be purified by crystallization or preparative high-performance liquid chromatography (HPLC) to yield the final product as its hydrochloride salt after treatment with methanolic HCl.
Key Chemical Structures
The following diagram illustrates the chemical structures of the key molecules involved in the synthesis of 4'-epidaunomycin.
Caption: Key chemical structures in the synthesis.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are illustrative and may require optimization.
References
Application Notes and Protocols for the Enzymatic Synthesis of Acosamine Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acosamine, or 3-amino-3,6-dideoxy-L-glucose, is a crucial component of various biologically active natural products, including certain antibiotics and anticancer agents. Its chemical synthesis is often complex and requires multiple protection and deprotection steps. Enzymatic synthesis offers a promising alternative, providing high stereoselectivity and milder reaction conditions. This document outlines the enzymatic pathways and detailed protocols for the synthesis of key precursors of L-acosamine, primarily focusing on the generation of thymidine diphosphate (TDP) activated sugar intermediates. The protocols provided are based on established enzymatic reactions in the biosynthesis of related 3,6-dideoxyhexoses and can be adapted for the synthesis of L-acosamine precursors.
Introduction
The enzymatic synthesis of nucleotide-activated sugars is a cornerstone of modern glycobiology and biotechnology. These activated sugars serve as donor substrates for glycosyltransferases, enabling the construction of complex oligosaccharides and glycoconjugates. The biosynthesis of L-acosamine precursors typically starts from a common metabolite, α-D-glucose-1-phosphate, and proceeds through a series of enzymatic transformations to yield TDP-L-acosamine. This activated form is the direct precursor for glycosylation reactions. The key enzymes in this pathway include a glucose-1-phosphate thymidylyltransferase, a TDP-D-glucose 4,6-dehydratase, a 3,4-ketoisomerase, and a C-3 aminotransferase. This document provides a comprehensive guide to the enzymatic synthesis of these precursors, including detailed experimental protocols and tabulated quantitative data for the key enzymes involved.
Enzymatic Pathway for TDP-L-Acosamine Synthesis
The proposed enzymatic pathway for the synthesis of TDP-L-acosamine is analogous to the well-characterized biosynthesis of other 3,6-dideoxyhexoses, such as D-mycaminose. The pathway involves four key enzymatic steps starting from α-D-glucose-1-phosphate and thymidine triphosphate (TTP).
Caption: Proposed enzymatic pathway for the synthesis of TDP-L-Acosamine.
Data Presentation
Table 1: Kinetic Parameters of TDP-D-glucose 4,6-dehydratase
| Enzyme Source | Substrate | K'm (µM) | V'max (nmol min⁻¹ mg⁻¹) | Reference |
| Streptomyces sp. C5 | TDP-D-glucose | 31.3 | 309 | [1] |
| Streptomyces sp. C5 | NAD+ | 19.2 | - | [1] |
| Streptomyces peucetius | TDP-D-glucose | 34.7 | 201 | [1] |
| Streptomyces peucetius | NAD+ | 20.1 | 180 | [1] |
Table 2: Characterization of TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase (Tyl1a)
| Parameter | Value | Reference |
| Enzyme Source | Streptomyces fradiae | [2] |
| Specific Activity | 1.1 ± 0.1 µmol min⁻¹ mg⁻¹ | [2] |
| K'm (TDP-4-keto-6-deoxy-D-glucose) | 130 ± 20 µM | [2] |
| k'cat | 1.4 ± 0.1 s⁻¹ | [2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of TDP-4-keto-6-deoxy-D-glucose
This protocol describes the synthesis of the key intermediate TDP-4-keto-6-deoxy-D-glucose from thymidine and α-D-glucose-1-phosphate in a two-stage, one-pot reaction.[2][3]
Materials:
-
Thymidine
-
α-D-Glucose-1-phosphate
-
ATP (Adenosine triphosphate)
-
PEP (Phosphoenolpyruvate)
-
Thymidine kinase (TK)
-
Thymidylate kinase (TMK)
-
Nucleoside diphosphate kinase (NDK)
-
Pyruvate kinase (PK)
-
Glucose-1-phosphate thymidylyltransferase (e.g., RfbA)
-
TDP-D-glucose 4,6-dehydratase (e.g., RfbB)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Ultrafiltration unit (e.g., Amicon with 10 kDa MWCO membrane)
-
HPLC system for analysis
Procedure:
Stage 1: Synthesis of TTP
-
In a reaction vessel, combine the following in the reaction buffer:
-
Thymidine (10 mM)
-
ATP (12 mM)
-
PEP (20 mM)
-
TK (5 U/mL)
-
TMK (5 U/mL)
-
NDK (5 U/mL)
-
PK (10 U/mL)
-
-
Incubate the reaction mixture at 37°C.
-
Monitor the conversion of thymidine to TTP by HPLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, remove the enzymes by ultrafiltration.
Stage 2: Synthesis of TDP-4-keto-6-deoxy-D-glucose
-
To the filtrate containing TTP, add:
-
α-D-Glucose-1-phosphate (15 mM)
-
RfbA (2 U/mL)
-
RfbB (2 U/mL)
-
NAD+ (1 mM)
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the formation of TDP-4-keto-6-deoxy-D-glucose by HPLC.
-
The product can be purified by anion-exchange chromatography.
Caption: Workflow for the enzymatic synthesis of TDP-4-keto-6-deoxy-D-glucose.
Protocol 2: Enzymatic Synthesis of TDP-3-amino-3,6-dideoxy-L-glucose
This protocol describes the conversion of TDP-4-keto-6-deoxy-D-glucose to the amino sugar precursor using a 3,4-ketoisomerase and a C-3 aminotransferase.[2]
Materials:
-
TDP-4-keto-6-deoxy-D-glucose (from Protocol 1)
-
3,4-Ketoisomerase (e.g., a stereospecific variant of Tyl1a)
-
C-3 Aminotransferase (e.g., a stereospecific aminotransferase)
-
L-Glutamate
-
Pyridoxal 5'-phosphate (PLP)
-
Reaction Buffer: 50 mM Potassium phosphate, pH 7.5
-
HPLC system for analysis
Procedure:
-
In a reaction vessel, combine the following in the reaction buffer:
-
TDP-4-keto-6-deoxy-D-glucose (5 mM)
-
3,4-Ketoisomerase (1 U/mL)
-
C-3 Aminotransferase (1 U/mL)
-
L-Glutamate (10 mM)
-
PLP (0.1 mM)
-
-
Incubate the reaction mixture at 30°C.
-
Monitor the formation of TDP-3-amino-3,6-dideoxy-L-glucose by HPLC. The reaction progress can be followed by observing the decrease of the starting material and the appearance of the product peak.
-
The reaction is typically complete within 2-6 hours.
-
The product can be purified by anion-exchange and/or size-exclusion chromatography.
Caption: Workflow for the enzymatic synthesis of TDP-3-amino-3,6-dideoxy-L-glucose.
Conclusion
The enzymatic synthesis of this compound precursors presents a viable and efficient alternative to chemical methods. The protocols outlined in this document, based on the well-studied biosynthesis of related deoxysugars, provide a solid foundation for researchers to produce these valuable intermediates. The use of a multi-enzyme, one-pot system can streamline the synthesis process, making it more cost-effective and scalable. Further research into identifying and characterizing enzymes with the precise stereospecificity for L-acosamine biosynthesis will be crucial for optimizing this enzymatic approach for applications in drug discovery and development.
References
- 1. Purification and characterization of TDP-D-glucose 4,6-dehydratase from anthracycline-producing streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of TDP-4-Keto-6-Deoxy-D-Glucose-3,4-Ketoisomerase (Tyl1a) from the D-Mycaminose Biosynthetic Pathway of Streptomyces fradiae: in vitro Activity and Substrate Specificity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of TDP-deoxysugars - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols: Coupling Acosamine to Aglycones
Introduction
This compound, a 3-amino-2,3,6-trideoxy-L-arabino-hexose, is a critical amino sugar moiety found in several clinically important natural products, most notably the anthracycline class of chemotherapy agents like doxorubicin and daunorubicin. The glycosidic linkage of this compound to an aglycone (the non-sugar component) is crucial for the biological activity of these compounds, influencing their DNA binding affinity, cellular uptake, and overall efficacy. The stereoselective synthesis of this compound glycosides is a challenging yet vital task in medicinal chemistry and drug development for creating novel analogs with improved therapeutic profiles.
This document provides detailed protocols for the chemical synthesis of this compound glycosides, focusing on the widely used trichloroacetimidate method. It also outlines the principles of enzymatic glycosylation as an alternative approach and details the mechanism of action for this compound-containing drugs.
General Principles of this compound Glycosylation
The chemical synthesis of an this compound glycoside is a multi-step process that requires careful control over stereochemistry. Key challenges include the competitive coordination of the amino group with Lewis acid promoters and the lack of a participating group at the C-2 position, which makes controlling the stereochemistry at the anomeric center (C-1) difficult. A typical chemical workfl[1]ow involves three main stages:
-
Protection and Activation: The amino and hydroxyl groups of this compound are first "protected" with chemical groups (e.g., N-trifluoroacetyl, O-benzyl) to prevent unwanted side reactions. The protected sugar is th[2][3]en converted into a "glycosyl donor" by introducing a good leaving group at the anomeric carbon. Glycosyl trichloroacetimidates are excellent donors due to their stability and high reactivity under mild acidic conditions.
-
**Coupling Reaction:[4] The activated glycosyl donor is reacted with the aglycone (the glycosyl acceptor) in the presence of a catalyst, typically a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).
-
Deprotection: After the glycosidic bond is formed, the protecting groups are removed to yield the final this compound glycoside.
Experimental Workflow: Chemical Glycosylation
The general workflow for synthesizing an this compound glycoside using the trichloroacetimidate method is depicted below.
Caption: Workflow for chemical synthesis of this compound glycosides.
Protocol 1: Chemical Synthesis via N-Trifluoroacetyl Acosaminyl Trichloroacetimidate
This protocol describes a representative method for coupling a protected this compound donor to a simple alcohol aglycone. The amino group is protected with a trifluoroacetyl group, which is electron-withdrawing and reduces the basicity of the nitrogen, preventing interference with the Lewis acid promoter.
Part A: Synthesis of the Glycosyl Donor (N-Trifluoroacetyl-O-benzyl-acosaminyl trichloroacetimidate)
-
Starting Material: Begin with a suitable precursor, such as L-rhamnal, which can be converted to N-trifluoroacetyl-L-acosamine through established multi-step procedures. The free hydroxyl groups [2]are then protected (e.g., as benzyl ethers) using standard methods.
-
Anomeric Deprotection: If the anomeric position is protected (e.g., as a methyl glycoside), selectively remove this group to reveal the free anomeric hydroxyl group.
-
Imidate Formation:
-
Dissolve the protected this compound derivative (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trichloroacetonitrile (5.0 eq) to the solution.
-
Cool the mixture to 0°C and add a catalytic amount of a strong base, such as sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBU), portion-wise until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with a few drops of acetic acid.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the acosaminyl trichloroacetimidate donor.
-
Part B: Glycosylation with an Aglycone
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine the acosaminyl trichloroacetimidate donor (1.2 eq), the aglycone acceptor (1.0 eq), and freshly activated 4 Å molecular sieves in anhydrous DCM.
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes, then cool to the desired temperature (typically between -40°C and 0°C).
-
Catalyst Addition: Add a solution of the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction Monitoring: Allow the reaction to proceed at this temperature, monitoring its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Quench the reaction by adding a solid base, such as sodium bicarbonate or triethylamine.
-
Work-up: Filter the mixture through a pad of Celite, washing with DCM. Concentrate the filtrate and purify the crude product by silica gel column chromatography to isolate the protected glycoside.
Part C: Deprotection
-
O-Debenzylation: If benzyl ethers were used as protecting groups, they can be removed by catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) under a hydrogen atmosphere).
-
N-Detrifluoroacetylation: The N-trifluoroacetyl group can be removed under basic conditions, for example, by treatment with sodium methoxide in methanol or aqueous ammonia.
-
Final Purification: Purify the deprotected glycoside using appropriate chromatographic techniques (e.g., reverse-phase HPLC or ion-exchange chromatography) to yield the final product.
Data Presentation: Example Glycosylation Reactions
The efficiency of glycosylation depends heavily on the donor, acceptor, and reaction conditions.
| Glycosyl Donor | Glycosyl Acceptor | Promoter (eq) | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Thioglycoside of L-daunosamine | Methyl 2,3,4-tri-O-benzoyl-α-L-rhamnopyranoside | NIS/AgOTf | DCM | -35 | 77 | |
| 3-O-Picoloyl Mannosamine Donor | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | 1,2-DCE | -35 | 88 (β-selective) | |
| Glucosyl Trichloroace[5]timidate | Cinnamic Acid Derivative | TMSOTf | DCM | 0 to RT | 75-89 |
Protocol 2:[7] Enzymatic Glycosylation (Conceptual)
Enzymatic glycosylation offers a powerful alternative to chemical methods, often providing perfect stereoselectivity and regioselectivity without the need for extensive protection-deprotection steps. This approach utilizes en[6]zymes called glycosyltransferases (GTs).
General Principles:
-
Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor (usually a nucleotide sugar like UDP-glucose) to an acceptor molecule.
-
Engineered Enzymes:[6] Natural GTs may not accept this compound or the desired aglycone. However, directed evolution and protein engineering can create mutant GTs with expanded substrate promiscuity.
-
Advantages: React[7]ions are performed in aqueous solutions under mild conditions, making this a greener chemistry approach.
Conceptual Protocol:
-
Enzyme and Substrate Preparation: Obtain or express a suitable glycosyltransferase (e.g., an engineered OleD variant). Prepare a buffered aqueou[7]s solution containing the aglycone acceptor.
-
Reaction Mixture: Combine the aglycone, the GT enzyme, and an activated sugar donor (e.g., UDP-acosamine, which must be synthesized separately) in the reaction buffer.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.
-
Monitoring and Work-up: Monitor the reaction progress using HPLC-MS. Once complete, the enzyme can be denatured (e.g., by heat or solvent addition) and removed by centrifugation.
-
Purification: The desired glycoside can be purified from the aqueous solution using reverse-phase chromatography.
Application Note: this compound Glycosides in Anthracycline Anticancer Drugs
This compound (or its close relative, daunosamine) is the sugar component of anthracyclines, a class of potent chemotherapy drugs used to treat a wide range of cancers, including leukemias, lymphomas, and solid tumors.
The primary anticancer mechanism of anthracyclines like doxorubicin involves several concurrent processes:
-
DNA Intercalation:[10][11][12] The flat, planar aglycone portion of the drug inserts itself between DNA base pairs, distorting the double helix structure. This physical blockage in[8][11]hibits the processes of DNA replication and transcription, halting cell division.
-
Topoisomerase II In[11]hibition: Anthracyclines bind to and stabilize the complex formed between DNA and topoisomerase II, an enzyme that normally resolves DNA tangles. This leads to the accumulation of permanent double-strand breaks in the DNA, triggering programmed cell death (apoptosis).
-
Reactive Oxygen Spe[9][10]cies (ROS) Generation: The drug's quinone moiety can undergo redox cycling, generating highly reactive oxygen species that cause damage to DNA, proteins, and cell membranes.
The this compound sugar is n[8]ot a passive component. It is positioned in the minor groove of the DNA helix and is essential for the proper orientation of the aglycone for intercalation and its interaction with topoisomerase II. Modifications to the sugar moiety can significantly alter the drug's potency, toxicity, and tumor selectivity.
References
- 1. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-trifluoroacetyl-L-acosamine and -L-daunosamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. surface.syr.edu [surface.syr.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds [mdpi.com]
- 7. Asymmetric Enzymatic Glycosylation of Mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. [Molecular mechanisms of anthracyclines action] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Acosamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acosamine, an amino sugar, is a component of various natural products and is of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. While specific literature on this compound quantification is scarce, methods for analogous compounds like glucosamine can be readily adapted.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A common technique, but may require derivatization to enhance sensitivity and selectivity, especially for compounds lacking a strong chromophore like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, but necessitates derivatization to increase the volatility of the polar this compound molecule.[1][2] This derivatization step can be time-consuming.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity, specificity, and speed.[3][4][5] It often requires minimal sample preparation and can overcome matrix effects.
This document will focus on LC-MS/MS-based methods.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of amino sugars (using glucosamine as a proxy) in biological fluids using LC-MS/MS. These values can be considered as target parameters during the validation of an analytical method for this compound.[6]
| Parameter | Plasma/Synovial Fluid | Urine |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL[7][8] | 0.1 - 1.0 ng/mL[3] |
| Upper Limit of Quantification (ULOQ) | 2000 - 5000 ng/mL[7][8] | 50 ng/mL[3] |
| Linearity (r²) | > 0.99[7][9] | > 0.999[3] |
| Accuracy (% Bias) | -11% to 10%[7] | Within ±15% |
| Precision (% RSD) | < 15%[7][9] | < 15.9%[3] |
| Recovery | > 89%[7] | 75 - 114%[3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for glucosamine quantification in plasma.[8]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like amino sugars. A C18 column can also be used with appropriate mobile phases.[10]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used.[4][8]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion.
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[6][11] This includes assessing linearity, accuracy, precision, selectivity, stability, and matrix effect.[5]
Protocol 2: Quantification of this compound in Human Urine using LC-MS/MS
This protocol is adapted from methods for analyzing primary aromatic amines and other small molecules in urine.[3][12]
1. Sample Preparation (Dilute-and-Shoot or SPE)
-
For "Dilute-and-Shoot":
-
Thaw frozen urine samples and vortex.
-
Centrifuge at 4,000 rpm for 5 minutes to pellet any precipitate.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing the internal standard.
-
Vortex and inject directly into the LC-MS/MS system.[13]
-
-
For Solid-Phase Extraction (SPE) for higher sensitivity:
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load 1 mL of urine.
-
Wash the cartridge with a weak organic solvent.
-
Elute the analyte with a methanolic solution containing a small percentage of ammonia.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Conditions
Similar LC-MS/MS conditions as described in Protocol 1 can be used, with potential adjustments to the gradient to optimize for the urine matrix.
3. Method Validation
The method must be fully validated for use with urine samples.
Protocol 3: Quantification of this compound in Tissue Samples using LC-MS/MS
This protocol outlines a general procedure for tissue sample preparation, which is a critical step for accurate quantification.[14][15][16]
1. Tissue Homogenization
-
Accurately weigh the frozen tissue sample.[15]
-
Add a homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until a uniform homogenate is obtained.[15] Keep the sample on ice to prevent degradation.
-
The resulting suspension is the homogenate.[15]
2. Analyte Extraction
-
To a known volume of the tissue homogenate, add a protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex vigorously and then centrifuge at high speed to pellet proteins and cell debris.
-
Collect the supernatant for LC-MS/MS analysis. Further cleanup using SPE may be necessary depending on the tissue type and required sensitivity.
3. LC-MS/MS Conditions and Validation
The LC-MS/MS conditions and validation parameters are similar to those described for plasma and urine, but the matrix effect from the specific tissue homogenate must be carefully evaluated.
Visualizations
Caption: Workflow for this compound Quantification in Plasma.
Caption: "Dilute-and-Shoot" Workflow for Urine Analysis.
Caption: Workflow for this compound Quantification in Tissue.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of glucosamine sulfate in plasma by HPLC-MS/MS after administration of powder for oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. mdpi.com [mdpi.com]
- 13. Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue sample preparation in bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Acosamine Synthesis from Rhamnose: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Acosamine from L-rhamnose. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of this compound from rhamnose is consistently low. What are the common pitfalls and how can I improve it?
Low overall yield in a multi-step synthesis can be attributed to several factors. Here are some common issues and potential solutions:
-
Suboptimal Reaction Conditions: Each step in the synthesis has optimal conditions for temperature, reaction time, and concentration. For instance, in the aziridination step via an acylnitrene intermediate, the concentration of the starting material is critical; yields can significantly decrease at higher concentrations.[1] It is recommended to run small-scale trials to optimize these parameters for each step.
-
Impure Reagents or Solvents: The purity of reagents and solvents is crucial. For example, using anhydrous solvents is often necessary to prevent unwanted side reactions.[2] Ensure all reagents are of high purity and solvents are appropriately dried before use.
-
Product Loss During Purification: Significant loss of product can occur during purification steps like column chromatography.[3] Careful selection of the stationary and mobile phases, as well as optimizing the elution gradient, can minimize these losses. It has been noted that for some intermediates, instability and volatility can lead to low yields and purification difficulties.[3]
Q2: I am observing the formation of multiple diastereomers, such as daunosamine and ristosamine, in my final product. How can I improve the stereoselectivity of the reaction?
The formation of diastereomers is a common challenge in carbohydrate chemistry. The stereochemical outcome is often determined by the method used to introduce the amino group at the C-3 position.
-
Choice of Synthetic Route: Some synthetic routes are inherently more stereoselective than others. For example, the addition of an azide ion to a hex-2-enopyranoside derivative can lead to the formation of multiple diastereomers, including this compound, daunosamine, and ristosamine.[1] In contrast, routes involving an intramolecular acylnitrene aziridination may offer better stereocontrol.[1]
-
Directing Groups: The presence and nature of protecting groups on the sugar ring can influence the stereochemical outcome of subsequent reactions by sterically hindering or electronically favoring attack from a particular face of the molecule. Careful selection of protecting groups is therefore essential.
Q3: The introduction of the amino group at the C-3 position is proving to be inefficient. What are some reliable methods?
Several methods can be employed to introduce the amino group at the C-3 position. The choice of method can significantly impact the overall yield and stereoselectivity.
-
Azide Addition: A common method involves the addition of an azide ion to a suitable intermediate, such as a hex-2-enopyranoside derivative, which is then reduced to the amine.[1]
-
Intramolecular Acylnitrene Aziridination: This two-step process involves the formation of an aziridine ring by an acylnitrene, followed by nucleophilic opening of the aziridine to yield the amino alcohol.[1] This method has been reported to be high-yielding when reaction conditions, such as starting material concentration, are optimized.[1]
Experimental Protocols
General Workflow for this compound Synthesis from L-Rhamnose
The synthesis of this compound from L-rhamnose is a multi-step process that generally involves the formation of a suitable glycal intermediate, introduction of a nitrogen-containing functional group at the C-3 position, and subsequent modifications to yield the final product.
References
- 1. smu-tao-group.github.io [smu-tao-group.github.io]
- 2. Synthesis of α-L-Rhamnosyl Ceramide and Evaluation of its Binding with Anti-Rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Synthesis of the Saccharosamine-Rhamnose-Fucose Fragment Present in Saccharomicin B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acosamine Stereoisomer Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the stereoisomeric separation of Acosamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of this compound stereoisomers.
Question: Why am I seeing poor or no separation of this compound enantiomers on my chiral HPLC column?
Answer:
Poor or no separation of enantiomers can stem from several factors related to your HPLC method. Here is a systematic troubleshooting approach:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantiomeric recognition. This compound, an amino sugar, may exhibit different interactions with various chiral selectors.
-
Troubleshooting Step: If you are using a particular type of CSP (e.g., polysaccharide-based), consider screening other types, such as macrocyclic antibiotic, Pirkle-type, or cyclodextrin-based columns. The interaction mechanisms (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) vary significantly between CSPs.
-
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and their proportions, directly impacts enantioselectivity.
-
Troubleshooting Step:
-
Organic Modifier: Systematically vary the organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its concentration.
-
Additives: For basic compounds like this compound, the addition of a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase. Conversely, an acidic additive (e.g., trifluoroacetic acid, formic acid) might be necessary depending on the column and the specific stereoisomers.
-
Screening: A common strategy is to screen a set of standard mobile phases, such as hexane/isopropanol and hexane/ethanol, with and without acidic and basic additives.
-
-
-
Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process and the viscosity of the mobile phase.
-
Troubleshooting Step: Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity but may increase analysis time and backpressure.
-
-
Low Flow Rate: While a lower flow rate generally increases efficiency, an excessively low rate can lead to band broadening due to diffusion.
-
Troubleshooting Step: Optimize the flow rate for your column dimensions and particle size to achieve the best balance between resolution and analysis time.
-
Question: My resolution (Rs) between this compound diastereomers is below the desired value of 1.5. How can I improve it?
Answer:
Improving the resolution of diastereomers, which have different physical properties, is often more straightforward than for enantiomers.[1][2][3] However, achieving baseline separation can still be challenging.
-
Optimize Mobile Phase Polarity: Diastereomers can often be separated on standard achiral stationary phases (e.g., C18, silica). The key is to fine-tune the mobile phase polarity.
-
Troubleshooting Step: Perform a gradient elution to identify a suitable solvent strength, then optimize the separation using an isocratic method with varying ratios of the mobile phase components.
-
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, the stationary phase chemistry may not be providing enough selectivity.
-
Troubleshooting Step: Switch to a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a cyano column might offer different selectivities.
-
-
Adjust pH: For ionizable compounds like this compound, the pH of the mobile phase can significantly alter retention and selectivity by changing the ionization state of the analyte.
-
Troubleshooting Step: Buffer the mobile phase and evaluate the separation at different pH values.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound stereoisomers?
A1: The main approaches for separating stereoisomers like this compound include:
-
Direct Methods: These involve the use of a chiral environment to differentiate between enantiomers. The most common technique is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[4][5][6] Supercritical Fluid Chromatography (SFC) with a CSP is also a powerful alternative, often providing faster separations.[7]
-
Indirect Methods: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[1][2] These diastereomers have different physical properties and can be separated using standard achiral chromatography.[1][3] The derivatizing agent is typically removed after separation to yield the pure enantiomers.
Q2: When should I choose a direct versus an indirect separation method?
A2: The choice depends on several factors:
-
Direct methods (Chiral HPLC/SFC): are generally preferred for their simplicity as they do not require additional reaction steps. They are ideal for routine analysis and quality control. However, finding a suitable CSP and developing the method can be time-consuming and expensive.
-
Indirect methods (Derivatization): can be a good option when a suitable CSP is not available or when dealing with compounds that are difficult to resolve directly. The formation of diastereomers often leads to larger separation factors. However, this method involves extra synthesis and purification steps, and the derivatization reaction must be quantitative and not cause racemization.
Q3: What are some common chiral stationary phases (CSPs) suitable for this compound separation?
A3: Given that this compound is a chiral amino alcohol, the following types of CSPs are good starting points for method development:
-
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel® series) are highly versatile and widely successful for a broad range of chiral compounds, including those with amine and hydroxyl groups.[8]
-
Macrocyclic Antibiotic CSPs: These (e.g., CHIROBIOTIC® series) are effective for separating polar and ionizable compounds and can be used in reversed-phase, normal-phase, and polar organic modes.[9]
Q4: How can I confirm the absolute configuration of the separated this compound stereoisomers?
A4: Chromatographic separation alone does not determine the absolute configuration (R/S). This requires further analytical techniques:
-
X-ray Crystallography: This is the gold standard for determining absolute configuration, provided you can obtain a suitable crystal of the pure enantiomer, often as a salt with a known chiral counter-ion.
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can determine the absolute configuration in solution by comparing the experimental spectrum to a theoretically calculated spectrum.
-
Comparison to a Standard: If a reference standard with a known absolute configuration is available, you can confirm the identity of your separated isomers by comparing their retention times under the same chromatographic conditions.
Quantitative Data Summary
The following table summarizes typical performance parameters for chiral separation methods applicable to compounds structurally similar to this compound. These values can serve as targets during method development.
| Method | Chiral Stationary Phase (CSP) / Derivatizing Agent | Typical Mobile Phase/Eluent | Target Separation Factor (α) | Target Resolution (Rs) |
| Direct HPLC | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) | n-Hexane/Alcohol +/- Additive | > 1.2 | > 1.5 |
| Direct HPLC | Macrocyclic Antibiotic (e.g., CHIROBIOTIC® V, T) | Methanol/Acetonitrile +/- Acid/Base | > 1.1 | > 1.5 |
| Direct SFC | Polysaccharide-based | CO₂/Alcohol +/- Additive | > 1.3 | > 1.5 |
| Indirect HPLC | Marfey's Reagent (FDAA) | Acetonitrile/Water + TFA | > 2.0 | > 3.0 |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method for this compound Enantiomers
Objective: To achieve baseline separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.
Materials:
-
HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.
-
Chiral Column: Chiralpak® IB (immobilized cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Sample: Racemic this compound dissolved in the mobile phase or a compatible solvent.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (if this compound has a chromophore) or MS detector.
-
Injection Volume: 10 µL
Method Optimization:
-
Screen Organic Modifiers: If separation is not achieved, replace IPA with ethanol and screen different compositions (e.g., 90:10, 85:15, 80:20 n-hexane/alcohol).
-
Adjust Additive Concentration: Vary the concentration of DEA from 0.05% to 0.2%.
-
Optimize Temperature: Evaluate the separation at 15 °C and 40 °C to determine the effect on resolution.
Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent
Objective: To separate this compound enantiomers as diastereomeric derivatives on a standard achiral C18 column.
Materials:
-
Derivatization:
-
Racemic this compound
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Sodium bicarbonate buffer (1 M, pH ~8.5)
-
Acetone
-
Hydrochloric acid (2 M)
-
-
HPLC Analysis:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Procedure:
Part 1: Derivatization
-
Dissolve ~1 mg of racemic this compound in 200 µL of water.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 80 µL of 1 M sodium bicarbonate.
-
Incubate the mixture at 40 °C for 1 hour.
-
After incubation, cool the reaction mixture and neutralize with 40 µL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
Part 2: HPLC Analysis
-
Chromatographic Conditions:
-
Gradient: A linear gradient from 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm
-
Injection Volume: 10 µL
-
Method Optimization:
-
Adjust the gradient slope and initial/final mobile phase compositions to optimize the separation of the diastereomeric peaks.
Visualizations
Caption: Workflow for Direct Chiral HPLC Separation.
Caption: Workflow for Indirect Separation via Derivatization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chiral determination and assay of optical isomers in clandestine drug laboratory samples using LC-MSMS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Glycosidic Bond Formation with Acosamine
Welcome to the technical support center for troubleshooting glycosidic bond formation with Acosamine (3-amino-3-deoxy-D-mannopyranose). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical synthesis of acosaminyl glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers troubleshooting advice for specific issues you may encounter during your experiments.
Issue 1: Poor Glycosylation Yield
Q: My glycosylation reaction with an this compound donor is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
A: Low yields in this compound glycosylation can stem from several factors, including inefficient donor activation, low acceptor nucleophilicity, or the presence of moisture. Here’s a step-by-step troubleshooting guide:
-
Optimize Donor Activation:
-
Choice of Leaving Group: The reactivity of your this compound donor is heavily influenced by the anomeric leaving group. Trichloroacetimidate donors are generally more reactive than thioglycosides but can be more sensitive to moisture. If you are using a thioglycoside, ensure your activator is appropriate and used in sufficient quantity.
-
Activator/Promoter: The choice and amount of activator are critical. For thioglycosides, common activators include N-iodosuccinimide (NIS) with a catalytic amount of a Brønsted acid like triflic acid (TfOH) or silver triflate (AgOTf). For trichloroacetimidates, a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂) is typically used. Consider screening different activators and adjusting their stoichiometry.
-
-
Assess Acceptor Reactivity:
-
Sterically hindered or electronically deactivated hydroxyl groups on the acceptor will react more slowly. Increasing the equivalents of the acceptor (if it is not the limiting reagent) or raising the reaction temperature may improve the yield. However, be aware that higher temperatures can also lead to side reactions.
-
-
Ensure Anhydrous Conditions:
-
Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated donor or the promoter. Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves (typically 3Å or 4Å) is highly recommended to scavenge any residual water.
-
Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Q: I am obtaining a mixture of α- and β-glycosides. How can I control the stereoselectivity of my this compound glycosylation?
A: Controlling stereoselectivity in mannoside synthesis, including this compound, is a well-known challenge. The outcome is primarily dictated by the nature of the N-protecting group at the C3 position and the reaction conditions.
-
Influence of the N-Protecting Group: The protecting group on the C3-amino functionality plays a crucial role in directing the stereochemical outcome.
-
For β-selectivity: A benzylidene imine (Schiff base) protecting group has been shown to be highly effective in promoting the formation of the β-anomer.[1]
-
For α-selectivity: Non-participating, electron-withdrawing groups like N-phthalimido (NPhth) and N-acetamido strongly favor the formation of the α-glycoside.[1] The 3-azido group also tends to give a higher proportion of the α-anomer.[1]
-
-
Solvent Effects: The solvent can influence the equilibrium of reactive intermediates. Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are often used. Ethereal solvents can sometimes favor β-linkage formation in mannosylations.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) can often enhance stereoselectivity by favoring the kinetically controlled product.
Data Presentation
The choice of the N-protecting group on the 3-amino function of the mannosamine donor has a profound impact on the stereoselectivity of the glycosylation. Below is a summary of reported outcomes with a thiophenyl mannosamine donor.
| N-Protecting Group | Acceptor | Activator System | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Benzylidene imine | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | BSP/Tf₂O | DCM | -60 | 85 | 1:15 | [1] |
| N-Phthalimido | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | BSP/Tf₂O | DCM | -60 | 83 | >20:1 | [1] |
| N-Acetamido | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | BSP/Tf₂O | DCM | -60 | 80 | >20:1 | [1] |
| Azido | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | BSP/Tf₂O | DCM | -60 | 72 | 3:1 | [1] |
BSP = 1-benzenesulfinyl piperidine; Tf₂O = trifluoromethanesulfonic anhydride; DCM = dichloromethane
Experimental Protocols
Protocol 1: General Procedure for β-Selective Glycosylation using a 3-N-Benzylidene Imine Protected this compound Donor[1]
This protocol is adapted from the synthesis of 3-amino-3-deoxy-β-mannopyranosides.
-
Materials:
-
3-N-Benzylidene imine protected this compound thioglycoside donor
-
Glycosyl acceptor
-
1-Benzenesulfinyl piperidine (BSP)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4Å)
-
-
Procedure: a. A mixture of the this compound donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and freshly activated 4Å molecular sieves in anhydrous DCM is stirred under an argon atmosphere at room temperature for 30 minutes. b. The mixture is cooled to -60 °C. c. A pre-cooled solution of BSP (2.4 equiv.) and Tf₂O (1.2 equiv.) in anhydrous DCM is added dropwise to the reaction mixture. d. The reaction is stirred at -60 °C and monitored by Thin Layer Chromatography (TLC). e. Upon completion, the reaction is quenched by the addition of triethylamine. f. The mixture is allowed to warm to room temperature, filtered through Celite, and the filtrate is concentrated under reduced pressure. g. The residue is purified by silica gel column chromatography to afford the desired β-glycoside.
Visualizations
Troubleshooting Workflow for this compound Glycosylation
Caption: A logical workflow for troubleshooting common issues in this compound glycosylation.
Influence of N-Protecting Group on Stereoselectivity
Caption: The role of the C3 N-protecting group in directing stereoselectivity.
References
Technical Support Center: Optimization of Protecting Group Removal in Acosamine Synthesis
Welcome to the technical support center for the synthesis of Acosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical step of protecting group removal in the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for the amino and hydroxyl functions in this compound synthesis, and what are the general conditions for their removal?
A1: In the synthesis of this compound, the amino group is typically protected as an N-acetyl group, while hydroxyl groups are commonly protected as O-benzyl ethers or as isopropylidene acetals (acetonides) for diols.
-
N-Acetyl (NAc): This group is generally stable but can be removed under harsh acidic or basic conditions. However, in the context of this compound, the N-acetyl group is often retained in the final product, N-acetyl-L-acosamine. If removal is necessary, strong acid hydrolysis (e.g., 6M HCl, reflux) can be employed, but this may also cleave glycosidic bonds.[1]
-
O-Benzyl (OBn): Benzyl ethers are robust protecting groups stable to a wide range of reaction conditions. Their removal is most commonly achieved by catalytic hydrogenation. This can be done using hydrogen gas with a palladium catalyst (e.g., Pd/C) or through catalytic transfer hydrogenation with a hydrogen donor like ammonium formate or formic acid.[2][3][4]
-
Isopropylidene Acetal (Acetonide): These are used to protect 1,2- or 1,3-diols and are sensitive to acidic conditions. Mild acidic hydrolysis, often using aqueous acetic acid or p-toluenesulfonic acid in a mixed solvent system like THF/water, is the standard method for their removal.[5][6]
Q2: I am observing incomplete debenzylation of my this compound precursor. What are the possible causes and solutions?
A2: Incomplete removal of O-benzyl groups is a common issue. Here are some potential causes and troubleshooting steps:
-
Catalyst Inactivity: The palladium catalyst may be old or poisoned. Ensure you are using a fresh batch of high-quality catalyst. Catalyst poisoning can occur if sulfur-containing reagents were used in previous steps and not completely removed.
-
Insufficient Catalyst Loading: A typical starting point is 10% (w/w) of the catalyst to the substrate. If the reaction is sluggish, a higher loading may be necessary.
-
Poor Hydrogen Access: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen source. For hydrogen gas, ensure the system is properly purged and maintained under a positive pressure of hydrogen. For catalytic transfer hydrogenation, ensure the hydrogen donor is present in sufficient excess.
-
Solvent Choice: Polar solvents like methanol or ethanol are generally effective for catalytic hydrogenation.[4] Adding a small amount of acid, such as acetic acid, can sometimes facilitate the reaction, especially for N-debenzylation.
Q3: My deprotection of the isopropylidene acetal is leading to side products. How can I improve the selectivity?
A3: The acidic conditions required for acetal hydrolysis can sometimes lead to unintended side reactions, such as the cleavage of other acid-sensitive groups or rearrangements. To improve selectivity:
-
Use Milder Acids: Instead of strong mineral acids, opt for milder conditions such as 60-80% aqueous acetic acid at room temperature or slightly elevated temperatures. Pyridinium p-toluenesulfonate (PPTS) is another mild alternative.
-
Control Reaction Time and Temperature: Carefully monitor the reaction by TLC to stop it as soon as the starting material is consumed. Avoid excessive heating, which can promote side reactions.
-
Lewis Acids: In some cases, Lewis acids like FeCl₃ have been used for the selective cleavage of acetals under specific conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection steps in this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low yield after catalytic hydrogenation for O-debenzylation. | 1. Catalyst poisoning. 2. Inefficient hydrogen transfer. 3. Steric hindrance around the benzyl group. | 1. Use fresh catalyst; ensure starting material is free of sulfur-containing impurities. 2. Increase hydrogen pressure or use a more efficient hydrogen donor like ammonium formate. Ensure vigorous stirring. 3. Increase reaction time and/or temperature. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). |
| Simultaneous removal of N-acetyl group during acidic deprotection of other groups. | The acidic conditions are too harsh. | The N-acetyl group is generally stable to mild acid. If its removal is observed, the conditions are likely too strong. For acetal removal, switch to milder acids like aqueous acetic acid. If global deprotection is intended, be aware that strong acid will likely remove the N-acetyl group. |
| Formation of an unknown impurity during acidic hydrolysis of an isopropylidene acetal. | 1. The substrate is sensitive to prolonged acid exposure, leading to degradation. 2. Rearrangement of the carbohydrate backbone. | 1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Use milder acidic conditions. 2. This can be substrate-dependent. Consider alternative protecting group strategies if rearrangements are persistent. |
| Difficulty in removing the final protecting groups to yield N-acetyl-L-acosamine. | A combination of steric hindrance and the need for orthogonal deprotection conditions. | A well-planned protecting group strategy is crucial. A common final step is the global deprotection of benzyl ethers via catalytic hydrogenation, which is generally clean and high-yielding, leaving the N-acetyl group intact. |
Quantitative Data from this compound Synthesis
The following table summarizes quantitative data for key deprotection steps from a published total synthesis of N-acetyl-L-acosamine.
| Step | Starting Material | Protecting Group(s) Removed | Reagents and Conditions | Yield | Reference |
| 1 | Methyl 4-O-benzyl-2,3,6-trideoxy-3-N-(trifluoroacetyl)-α-L-arabino-hexopyranoside | 4-O-Benzyl | H₂, 10% Pd/C, MeOH, rt, 1 atm | 95% | Hirama, M. et al. |
| 2 | Methyl 2,3,6-trideoxy-3-N-(trifluoroacetyl)-α-L-arabino-hexopyranoside | 3-N-Trifluoroacetyl | Ba(OH)₂·8H₂O, H₂O, 100 °C | 85% (as N-acetyl) | Hirama, M. et al. |
| 3 | 1,4-Di-O-acetyl-2,3,6-trideoxy-3-N-acetyl-L-arabino-hexopyranose | 1,4-Di-O-acetyl | 0.1 M NaOMe in MeOH, rt | 92% | Hirama, M. et al. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation for O-Debenzylation
This protocol is adapted from the total synthesis of N-acetyl-L-acosamine for the removal of a benzyl ether.
Reactants:
-
Methyl 4-O-benzyl-2,3,6-trideoxy-3-N-(trifluoroacetyl)-α-L-arabino-hexopyranoside
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the starting material in methanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).
-
Seal the flask and purge the atmosphere with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel chromatography if necessary.
Protocol 2: Acidic Hydrolysis of an Isopropylidene Acetal
This is a general protocol for the deprotection of an isopropylidene acetal in a carbohydrate derivative.
Reactants:
-
Isopropylidene-protected carbohydrate
-
Acetic acid (AcOH)
-
Water (H₂O)
Procedure:
-
Dissolve the isopropylidene-protected compound in a mixture of acetic acid and water (e.g., 60-80% aqueous acetic acid).
-
Stir the reaction mixture at room temperature or warm gently (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture with a base such as saturated aqueous sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Visualizations
Caption: A typical deprotection workflow in this compound synthesis.
Caption: Troubleshooting logic for incomplete deprotection reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Stereoselective Synthesis of Differentially Protected Derivatives of the Higher Amino Sugars Destomic Acid and Lincosamine from Serine and Threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
preventing side reactions in Acosamine glycosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during Acosamine glycosylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound glycosylation reaction is resulting in a low yield of the desired product, with a significant amount of a major byproduct. How can I identify the likely side reaction?
A1: The most common side reaction in the glycosylation of N-acetylated this compound donors is the formation of a stable 1,2-oxazoline byproduct.[1][2] This occurs due to the participation of the N-acetyl group at the C-2 position, which attacks the anomeric center. To confirm this, you can analyze the crude reaction mixture using NMR spectroscopy. The characteristic signals for the oxazoline ring protons and carbon atoms should be identifiable. Another potential, though less common, side reaction is the elimination to form a glycal.[3]
Q2: How can I prevent or minimize the formation of the 1,2-oxazoline byproduct?
A2: Preventing oxazoline formation is a key challenge. The most effective strategy is to choose an appropriate N-protecting group for the this compound donor that does not participate in the reaction.[4][5]
-
Non-participating groups: Groups like azido (N3) or phthalimido (NPhth) are excellent choices as they are non-participating and favor the formation of the desired glycosidic bond.[6]
-
Temporarily modified participating groups: Using a diacetylated amine (forming an imide) can reduce the nucleophilicity of the nitrogen and suppress oxazoline formation.[7]
-
Reaction Conditions: Lowering the reaction temperature can also help to minimize the rate of oxazoline formation relative to the desired glycosylation.[8]
Below is a workflow to address oxazoline formation:
Q3: I am observing poor stereoselectivity in my this compound glycosylation. How can I improve the formation of the desired anomer?
A3: Stereoselectivity is influenced by several factors, including the choice of protecting groups, the solvent, and the reaction temperature.[9]
-
Neighboring Group Participation: For 1,2-trans glycosides, a participating group at C-2 (like an acetyl group, if oxazoline formation can be controlled) is generally used. However, for this compound, which is a manno-configured sugar, the C-2 substituent is axial. This geometry is not ideal for neighboring group participation to yield a 1,2-cis product.
-
Protecting Groups on the Donor: The protecting groups on other positions of the this compound donor can influence its conformation and reactivity, thereby affecting the stereochemical outcome.
-
Solvent Effects: The choice of solvent can play a significant role. Ethereal solvents like diethyl ether or THF can influence the stereoselectivity.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetic product.[8]
Q4: My glycosyl donor seems to be unstable under the reaction conditions, leading to decomposition. What can I do?
A4: Donor instability can be a significant issue. Here are some strategies to address this:
-
Choice of Leaving Group: Some leaving groups are more stable than others. For example, thioglycosides are generally stable and can be stored for long periods.[10]
-
Activation Conditions: The promoter and its concentration are critical. Using a milder activator or a lower concentration might prevent donor decomposition.
-
Temperature Control: As with other side reactions, maintaining a low temperature during the activation and glycosylation steps is crucial for preventing the decomposition of sensitive donors.[8]
Data Summary Tables
Table 1: Comparison of N-Protecting Groups on Glycosyl Donor Reactivity and Selectivity
| N-Protecting Group | Potential for Oxazoline Formation | General Reactivity of Donor | Typical Stereoselectivity | Reference |
| N-Acetyl (NHAc) | High | Moderate | Dependent on conditions | [1][2] |
| N-Phthalimido (NPhth) | Low | High | Generally good | [6] |
| N-Azido (N3) | None | High | Generally good | [6] |
| N,N-Diacetyl | Low | Moderate | Dependent on conditions | [7] |
| N-2,2,2-Trichloroethoxycarbonyl (Troc) | Low | High | Good for 1,2-trans | [5] |
Table 2: Influence of Reaction Conditions on Glycosylation Outcome
| Parameter | Condition 1 | Condition 2 | Effect on Side Reactions | General Recommendation | Reference |
| Temperature | 0°C to RT | -78°C to -40°C | Lower temperatures suppress side reactions like oxazoline formation and donor decomposition. | Perform reactions at low temperatures. | [8] |
| Solvent | Dichloromethane (DCM) | Diethyl Ether (Et2O) | Ethereal solvents can influence stereoselectivity. | Solvent choice should be optimized for the specific donor and acceptor. | [11] |
| Promoter | N-Iodosuccinimide (NIS)/TfOH | Boron trifluoride diethyl etherate (BF3·OEt2) | Promoter choice affects the rate of activation and can influence side product formation. | The promoter system should be chosen based on the reactivity of the donor and acceptor. | [12] |
Experimental Protocols
Protocol 1: General Procedure for this compound Glycosylation using an N-Phthalimido Protected Donor
-
Preparation: The glycosyl donor (1.2 equiv.) and acceptor (1.0 equiv.) are co-evaporated with toluene three times and then dried under high vacuum for at least 2 hours. The reaction flask is then filled with argon.
-
Reaction Setup: Anhydrous dichloromethane (DCM, 5 mL) is added to the flask, and the mixture is stirred with activated molecular sieves (4 Å) for 30 minutes at room temperature.
-
Cooling: The reaction mixture is cooled to -60°C.
-
Activation: A solution of N-Iodosuccinimide (NIS, 1.5 equiv.) and a catalytic amount of triflic acid (TfOH, 0.1 equiv.) in anhydrous DCM is added dropwise over 10 minutes.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of triethylamine.
-
Workup: The mixture is filtered through celite, and the filtrate is washed with a saturated aqueous solution of sodium thiosulfate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizations
References
- 1. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances Toward Robust N-Protecting Groups for Glucosamine as Required for Glycosylation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Why are the hydroxy groups of partially protected N-acetylglucosamine derivatives such poor glycosyl acceptors, and what can be done about it? A comparative study of the reactivity of N-acetyl-, N-phthalimido-, and 2-azido-2-deoxy-glucosamine derivatives in glycosylation. 2-Picolinyl ethers as reactivity-enhancing replacements for benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Storage Stability of Acosamine Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Acosamine derivatives during storage. It includes frequently asked questions, troubleshooting advice for common degradation issues, quantitative stability data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound derivatives?
A1: The stability of this compound derivatives, like other amino glycosides, is primarily influenced by several factors:
-
pH: The glycosidic bond is susceptible to acid-catalyzed hydrolysis.[1][2][3] Basic conditions can also promote degradation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[4][5][6]
-
Moisture: Water is a reactant in hydrolytic degradation, making it critical to protect hygroscopic materials from atmospheric moisture.[5]
-
Light: Exposure to UV or visible light can induce photolytic degradation in sensitive molecules.[5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the amino sugar structure.
Q2: What are the recommended general storage conditions for this compound derivatives?
A2: To maximize shelf-life, this compound derivatives should be stored in a tightly sealed container, protected from light, at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q3: How can I detect degradation in my sample?
A3: Degradation can be detected through several analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique, as it can separate the parent compound from its degradation products.[5][7][8] Other signs of degradation can include a change in physical appearance (e.g., color), altered solubility, or a shift in pH of a solution.
Q4: What are the most common degradation pathways for this compound derivatives?
A4: The most anticipated degradation pathways include:
-
Hydrolysis of the Glycosidic Bond: This is a primary degradation route, especially under acidic conditions, which cleaves the sugar moiety from the aglycone.[1][2]
-
Deacetylation: The N-acetyl group can be hydrolyzed, particularly under strong acidic or basic conditions, yielding an amine and acetic acid.[6][9]
-
Oxidation: The amino group and hydroxyl groups on the sugar ring can be susceptible to oxidation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of a solid sample. | 1. High ambient humidity.2. Frequent temperature cycling above the recommended storage temperature.3. Exposure to light. | 1. Store the sample in a desiccator at the recommended temperature.2. Aliquot the sample into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the bulk material.3. Use amber vials or store vials in a dark container. |
| Multiple new peaks appear in the HPLC chromatogram of a sample in solution. | 1. Hydrolysis due to inappropriate pH of the solvent.2. Oxidative degradation from dissolved oxygen.3. Photodegradation from laboratory lighting. | 1. Ensure the pH of the solution is near neutral (pH 6-8) unless the compound is known to be more stable at a different pH. Use buffered solutions for better control.2. Degas solvents before use by sparging with an inert gas like nitrogen or argon.3. Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. |
| The pH of an unbuffered aqueous solution of the derivative has decreased over time. | Deacetylation of the N-acetyl group, releasing acetic acid.[6][9] | This is a sign of degradation. The sample should be analyzed for purity. For future storage in solution, use a suitable buffer (e.g., phosphate buffer) to maintain a stable pH. |
Troubleshooting Flowchart for Sample Degradation
Here is a logical workflow to troubleshoot issues with sample stability.
Caption: A troubleshooting flowchart for identifying causes of sample degradation.
Quantitative Stability Data
The following tables provide representative data from a forced degradation study on a hypothetical this compound derivative ("Aco-X"). These studies are essential for understanding the intrinsic stability of a molecule.[10][11][12] The degradation follows first-order kinetics in these examples.[13]
Table 1: Effect of Temperature on Stability of Aco-X in pH 7.4 Buffer
| Storage Temp. | Time (Days) | % Aco-X Remaining | % Total Degradants |
| 4°C | 30 | 99.1% | 0.9% |
| 25°C | 30 | 95.5% | 4.5% |
| 40°C | 30 | 88.2% | 11.8% |
Table 2: Effect of pH on Stability of Aco-X at 40°C
| Condition | Time (Hours) | % Aco-X Remaining | % Total Degradants |
| 0.1 M HCl (pH ~1) | 24 | 75.3% | 24.7% |
| pH 4.5 Buffer | 24 | 92.1% | 7.9% |
| pH 7.4 Buffer | 24 | 96.8% | 3.2% |
| 0.1 M NaOH (pH ~13) | 24 | 85.6% | 14.4% |
Experimental Protocols
Protocol: HPLC-Based Forced Degradation Study
This protocol outlines a typical forced degradation or stress testing study to identify degradation pathways and validate a stability-indicating analytical method.[10][14]
1. Objective: To assess the stability of an this compound derivative under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and identify potential degradation products.
2. Materials:
-
This compound derivative sample
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, Acetonitrile (ACN), and appropriate buffers (e.g., phosphate)
-
HPLC system with a suitable detector (e.g., UV or Mass Spec)
-
C18 reverse-phase HPLC column
-
pH meter, calibrated oven, photostability chamber
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., 50:50 ACN/water). This is the "unstressed" control.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solid sample and a sample of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
5. Sample Analysis:
-
After exposure, neutralize the acidic and basic samples to approximately pH 7.
-
Dilute all samples (including the unstressed control) to a final concentration of ~50 µg/mL.
-
Analyze by HPLC. A typical starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or as appropriate for the chromophore.
-
Injection Volume: 10 µL
-
6. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the unstressed control.
-
Calculate the percentage degradation.
-
If using Mass Spectrometry, identify the mass-to-charge ratio of the degradation products to help elucidate their structures.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of an this compound derivative.
Potential Degradation Pathways Diagram
This diagram illustrates the primary chemical reactions that can lead to the degradation of a generic N-acetylated this compound derivative.
Caption: Common degradation pathways for N-acetylated this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Stability of aminoglycoside resistance in vitro in gentamicin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting API Degradation in Slow-Release Tablets – Pharma.Tips [pharma.tips]
- 6. US20050148546A1 - Deacetylation of N-acetylglucosamine - Google Patents [patents.google.com]
- 7. Troubleshooting Failures in Residual API Analysis During Cleaning Validation Studies – Pharma.Tips [pharma.tips]
- 8. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. acdlabs.com [acdlabs.com]
- 13. journal.hep.com.cn [journal.hep.com.cn]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Acosamine Synthesis for Preclinical Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose) for preclinical studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound synthesis, with a focus on the commonly employed nitroaldol (Henry) reaction pathway.
Issue 1: Low Yield in the Nitroaldol (Henry) Reaction
Question: We are experiencing a significant drop in yield for the key nitroaldol coupling step when moving from milligram to multi-gram scale. What are the potential causes and how can we mitigate this?
Answer: Low yields in the Henry reaction during scale-up can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC. Ensure efficient stirring to prevent localized concentration gradients. If the reaction stalls, a modest increase in temperature or extended reaction time might be necessary. | Drive the reaction to completion and maximize the conversion of starting materials. |
| Reversibility of the Reaction (Retro-Henry) | The Henry reaction is reversible. To shift the equilibrium towards the product, consider using a slight excess of one of the reactants. In some cases, removal of water as it forms can be beneficial, although this can be challenging at lower temperatures. | Increased formation and stability of the desired β-nitro alcohol product.[1] |
| Suboptimal Catalyst Activity or Loading | Ensure the catalyst is fresh and active, especially if it is sensitive to air or moisture. On a larger scale, catalyst loading may need to be re-optimized. Perform small-scale experiments to determine the optimal catalyst concentration for the scaled-up reaction. | Improved reaction kinetics and higher conversion rates.[1] |
| Side Reactions | Aldol self-condensation of the aldehyde starting material can be a competing reaction under basic conditions.[2] To minimize this, add the aldehyde slowly to the mixture of the nitro compound and the base. Maintaining a low reaction temperature can also suppress side reactions. | Reduced formation of impurities and increased yield of the desired this compound precursor. |
Issue 2: Poor Diastereoselectivity in the Nitroaldol Reaction
Question: Our scaled-up Henry reaction is producing a mixture of diastereomers that is difficult to separate. How can we improve the diastereoselectivity to favor the desired L-arabino isomer?
Answer: Controlling stereochemistry is a critical challenge in this compound synthesis. Several factors influence the diastereomeric ratio of the nitroaldol addition.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Temperature | Temperature can have a significant impact on diastereoselectivity. Generally, lower temperatures favor higher selectivity. Conduct temperature scouting studies at a small scale to identify the optimal temperature for the desired stereochemical outcome. | Enhanced formation of the desired L-arabino diastereomer over other isomers.[1] |
| Solvent Effects | The choice of solvent can influence the transition state of the reaction and, consequently, the diastereoselectivity. Screen a variety of solvents with different polarities and coordinating abilities. | Identification of a solvent system that maximizes the formation of the L-arabino isomer. |
| Choice of Base and Catalyst | The nature of the base and, if used, the metal catalyst and its chiral ligand are paramount for controlling stereochemistry. For asymmetric Henry reactions, the selection of the chiral ligand is crucial. Experiment with different bases and catalyst systems that have been reported to provide high diastereoselectivity in similar reactions. | Significant improvement in the diastereomeric ratio, simplifying downstream purification.[3] |
| Substrate Control | The inherent stereochemistry of your starting materials will influence the outcome. Ensure the chiral integrity of your starting aldehyde. | Maximizing the influence of existing stereocenters to guide the formation of the desired product. |
Issue 3: Challenges in Large-Scale Purification
Question: We are struggling with the purification of multi-gram batches of this compound intermediates and the final product. Column chromatography is becoming impractical. What are more scalable purification strategies?
Answer: Large-scale purification of polar, chiral compounds like amino sugars requires a shift from traditional laboratory techniques.
| Challenge | Recommended Strategy | Key Considerations |
| Separation of Diastereomers | Fractional Crystallization: If the diastereomeric products are crystalline, this can be a highly effective and scalable method. Screen various solvent systems to induce crystallization of the desired isomer. Preparative HPLC: While potentially costly, it can be a viable option for obtaining high-purity material, especially for the final active pharmaceutical ingredient (API). | The physical properties of the diastereomers will dictate the feasibility of crystallization. Method development for preparative HPLC is crucial to optimize throughput and solvent consumption. |
| Removal of Polar Impurities | Ion-Exchange Chromatography: Amino sugars can be effectively purified using ion-exchange resins, which separate compounds based on charge.[4][5] This is a highly scalable technique used in industrial processes. | The choice of resin (cationic or anionic) and elution conditions (pH, buffer concentration) must be optimized. |
| General Purification | Liquid-Liquid Extraction: A well-designed series of extractions with appropriate solvents and pH adjustments can remove a significant amount of impurities before final purification steps. | The partition coefficients of the product and impurities in different solvent systems need to be determined. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound, particularly the nitroaldol reaction?
A1: The primary safety concerns include:
-
Exothermic Reactions: The nitroaldol reaction can be exothermic, and on a large scale, heat dissipation becomes more challenging.[6][7][8] Poor heat management can lead to a runaway reaction. It is crucial to have an efficient cooling system and to monitor the internal reaction temperature closely. Slow, controlled addition of reagents is recommended.
-
Handling of Nitroalkanes: Nitroalkanes can be hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.
-
Use of Strong Bases: Many protocols for the Henry reaction use strong bases, which are corrosive and require careful handling.
Q2: How can we efficiently remove the catalyst from the reaction mixture at a larger scale?
A2: Catalyst removal is a critical step in ensuring the purity of the final product. For heterogeneous catalysts, filtration is the standard method. For homogeneous catalysts, which are often used in asymmetric Henry reactions, removal can be more complex. Options include:
-
Extraction: The catalyst may be selectively extracted into an aqueous or organic phase.
-
Precipitation: The catalyst may be precipitated by adding an anti-solvent or a chelating agent, followed by filtration.
-
Adsorption: The reaction mixture can be passed through a plug of silica gel, activated carbon, or a specific scavenger resin to adsorb the catalyst.
Q3: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A3: Key parameters to monitor and control include:
-
Temperature: As mentioned, this is crucial for both safety (managing exotherms) and selectivity.
-
Stirring/Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, affecting yield and purity. The type of stirrer and agitation speed should be appropriate for the reactor volume and viscosity of the reaction mixture.
-
Rate of Addition: The rate at which reagents are added can significantly impact the reaction profile, especially for exothermic reactions.
-
Reaction Time: Monitoring the reaction to completion is essential to avoid over-processing, which can lead to byproduct formation.
Experimental Protocols
Key Experiment: Scaled-Up Diastereoselective Nitroaldol (Henry) Reaction
This protocol is a generalized procedure for the key coupling step and should be optimized for your specific substrates and equipment.
Materials and Reagents:
-
Chiral aldehyde precursor
-
Nitroalkane
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Base (e.g., a non-nucleophilic amine base or an appropriate catalyst system)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Cooling system capable of maintaining the desired reaction temperature
Procedure:
-
Reactor Setup: Set up the jacketed reactor under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: Charge the reactor with the chiral aldehyde and anhydrous solvent. Cool the mixture to the predetermined optimal temperature (e.g., -20 °C to 0 °C).
-
Base/Catalyst Addition: In a separate flask, prepare a solution of the base or catalyst in the anhydrous solvent.
-
Nitroalkane Addition: Slowly add the nitroalkane to the cooled aldehyde solution while maintaining vigorous stirring.
-
Controlled Addition of Base/Catalyst: Add the base/catalyst solution dropwise via the addition funnel over a period of 1-2 hours, carefully monitoring the internal temperature. Ensure the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC or HPLC until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, slowly add the quenching solution while maintaining a low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with the extraction solvent (e.g., 2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can then be purified using one of the scalable methods described in the troubleshooting section (e.g., fractional crystallization or ion-exchange chromatography).
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Refining of amino sugar and acidic sugar | Organo Corporation [organo.co.jp]
- 5. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 6. fauske.com [fauske.com]
- 7. amarequip.com [amarequip.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
addressing poor solubility of Acosamine intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Acosamine intermediates encountered during research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of this compound intermediates?
A1: The solubility of this compound intermediates, which are derivatives of an amino sugar, is influenced by several factors inherent to their molecular structure. Like other carbohydrates, their solubility is a balance between polar hydroxyl (-OH) and amino (-NH2) groups, which favor aqueous solubility, and the non-polar hydrocarbon backbone, which favors solubility in organic solvents.[1][2] Key factors affecting solubility include:
-
Molecular Structure and Size: Larger and more complex intermediates may have lower solubility.[2][3]
-
Intermolecular Forces: Strong hydrogen bonds between the intermediate molecules in their solid state can make them difficult to dissolve.
-
pH of the Solution: The amino group in this compound intermediates can be protonated or deprotonated depending on the pH, significantly impacting solubility.[2] Generally, basic compounds are more soluble in acidic solutions.[2]
-
Crystallinity: Crystalline forms are often less soluble than their amorphous counterparts due to the high lattice energy of the crystal structure.[4]
Q2: In which solvents are this compound intermediates likely to be most soluble?
A2: Given their structure, this compound intermediates are expected to be most soluble in polar solvents. Water is a primary choice due to the presence of multiple hydroxyl groups capable of forming hydrogen bonds.[1] However, for less polar intermediates, a range of organic solvents should be considered. A general guideline is "like dissolves like."[5] Therefore, polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO and DMF are often good starting points.
Q3: How does temperature affect the solubility of this compound intermediates?
A3: For most solid solutes, including carbohydrate derivatives, solubility in a liquid solvent typically increases with temperature.[2][3][6] This is because the increased kinetic energy helps to overcome the intermolecular forces holding the solid together.[3] However, it is essential to determine this experimentally for each specific intermediate, as some compounds can exhibit decreased solubility at higher temperatures.[2][6]
Troubleshooting Guides
Issue 1: My this compound intermediate has poor solubility in water for my in vitro assay.
-
Possible Cause: The intermediate may be too non-polar for a purely aqueous medium, or it may have strong crystalline packing.
-
Troubleshooting Steps:
-
pH Adjustment: Since this compound is an amino sugar, its intermediates likely contain a basic amino group. Try acidifying the aqueous solution (e.g., with HCl) to protonate the amine, which can significantly increase water solubility.[2]
-
Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO, ethanol, or PEG 400, and then dilute it into your aqueous assay buffer.[7][8] Be mindful of the final solvent concentration, as it may affect your biological assay.
-
Temperature Increase: Gently warming the solution can increase the solubility of many compounds.[2][3] Ensure the temperature is not high enough to cause degradation of the intermediate.
-
Issue 2: The this compound intermediate precipitates when I dilute my organic stock solution into an aqueous buffer.
-
Possible Cause: The concentration of the intermediate in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution may also influence the final solubility.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Experiment with different ratios of the organic co-solvent to the aqueous buffer to find a system that keeps the intermediate dissolved.
-
Use of Surfactants: Incorporating a non-ionic surfactant like Tween 80 or Pluronic F-68 into the aqueous buffer can help to form micelles that encapsulate the non-polar parts of the intermediate, increasing its apparent solubility.[8][9]
-
Solid Dispersion Technique: For persistent issues, consider creating a solid dispersion of your intermediate in a hydrophilic polymer (e.g., PVP, PEG).[9] This can enhance solubility by presenting the compound in an amorphous, high-energy state.[9][10]
-
Data Presentation
Table 1: Solubility of a Hypothetical this compound Intermediate (Intermediate-X) in Various Solvent Systems at 25°C
| Solvent System | Solubility (mg/mL) |
| Water (pH 7.0) | < 0.1 |
| Water (pH 3.0, adjusted with HCl) | 5.2 |
| Ethanol | 12.5 |
| DMSO | > 50 |
| 10% DMSO in Water (v/v) | 2.1 |
| 10% Ethanol in Water (v/v) | 0.8 |
| Water with 0.1% Tween 80 | 1.5 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent System for Enhanced Solubility
This protocol describes how to determine an appropriate co-solvent system for an this compound intermediate with poor aqueous solubility.
Materials:
-
This compound intermediate
-
Water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400)
-
Aqueous buffer (relevant to the planned experiment)
-
Vials and magnetic stirrer
Procedure:
-
Solvent Screening:
-
In separate vials, attempt to dissolve a small, known amount of the this compound intermediate in various pure organic solvents (DMSO, ethanol, PEG 400) to identify a solvent in which it is highly soluble.
-
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of the intermediate in the chosen organic solvent (e.g., 10 mg/mL in DMSO).
-
-
Titration for Co-solvent Ratio:
-
Place a known volume of the aqueous buffer in a vial with a magnetic stir bar.
-
Slowly add the organic stock solution dropwise to the stirring buffer.
-
Observe for any signs of precipitation (cloudiness).
-
The point at which precipitation occurs indicates the solubility limit for that co-solvent ratio.
-
-
Optimization:
-
Prepare a series of solutions with varying percentages of the organic co-solvent in the aqueous buffer (e.g., 1%, 2%, 5%, 10% v/v).
-
Add an excess amount of the this compound intermediate to each solution.
-
Stir the solutions at a constant temperature for 24 hours to reach equilibrium.
-
Filter or centrifuge the solutions to remove undissolved solid.
-
Analyze the concentration of the dissolved intermediate in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a method for preparing a solid dispersion of an this compound intermediate to improve its dissolution rate and solubility.
Materials:
-
This compound intermediate
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve both the this compound intermediate and the chosen hydrophilic polymer in a suitable volatile organic solvent. A common starting ratio is 1:4 (intermediate:polymer by weight).
-
-
Solvent Evaporation:
-
Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the inside of the flask.
-
-
Drying:
-
Further dry the solid dispersion under a high vacuum for several hours to remove any residual solvent.
-
-
Collection and Characterization:
-
Scrape the solid dispersion from the flask.
-
The resulting powder can be characterized for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
-
The solubility and dissolution rate of the solid dispersion can then be compared to the original crystalline intermediate.[11]
-
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Key factors influencing the solubility of intermediates.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Overview of Common Solubility Factors | AAT Bioquest [aatbio.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. wjbphs.com [wjbphs.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
minimizing epimerization during Acosamine synthesis
I have successfully gathered some crucial information for building the technical support center. I found a detailed experimental protocol for the N-acetylation of an aminophenol, which can be adapted for the N-acetylation of the amino group in the Acosamine precursor. I also found several papers discussing the diastereoselective reduction of oximes to amines, a key step in many aminosugar syntheses, and these papers mention the diastereomeric ratios achieved under certain conditions.
However, I am still missing a direct, comprehensive table of quantitative data that compares the diastereomeric ratio of this compound to its epimers under various reaction conditions (e.g., different reducing agents, solvents, temperatures for the oxime reduction step). While some papers mention ratios, a consolidated table for easy comparison is not available and would be highly valuable for the user.
Additionally, the experimental protocols I've found are for related reactions but not a complete, step-by-step protocol for a specific, epimerization-prone step in a published this compound synthesis. I need to synthesize this information into a clear, usable protocol for the target audience.
Therefore, my next step will be to carefully extract the quantitative data from the existing search results and organize it into a table. I will also synthesize the information from the related protocols to create a detailed, representative experimental protocol for a key stereochemistry-determining step in this compound synthesis. Once I have these components, I will have all the necessary information to build the complete technical support center as requested.
Final Answer: 2 Technical Support Center: Minimizing Epimerization During this compound Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on controlling stereochemistry.
Issue 1: Poor Diastereoselectivity in the Reduction of the C3-Oxime Precursor
Question: I am synthesizing this compound via the reduction of a 3-oximino-2,3,6-trideoxy-L-hexopyranose derivative, but I am observing a low diastereomeric ratio, with significant formation of the daunosamine epimer. How can I improve the stereoselectivity for the desired this compound (arabino) configuration?
Answer: The diastereoselective reduction of the C3-oxime is a critical step in many this compound syntheses, and achieving high selectivity for the arabino (this compound) over the lyxo (Daunosamine) configuration can be challenging. The outcome is highly dependent on the reducing agent, solvent, temperature, and the nature of the protecting groups on the sugar ring.
Possible Causes and Solutions:
-
Choice of Reducing Agent: The steric bulk and coordination properties of the hydride source are paramount.
-
Solution: Simple reducing agents like sodium borohydride often give poor selectivity. Consider using bulkier or chelating reducing agents that can be directed by neighboring functional groups. For example, zinc borohydride (Zn(BH₄)₂) is known to favor the formation of the arabino isomer through chelation with the C4-hydroxyl group.
-
-
Reaction Temperature: Lower temperatures generally enhance stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solution: Perform the reduction at low temperatures (e.g., -40 °C to 0 °C) to improve the diastereomeric excess (d.e.).
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.
-
Solution: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. The choice of solvent can affect the solubility and reactivity of the reducing agent and the substrate, thereby influencing the stereochemical outcome.
-
-
Protecting Groups: The protecting groups on the C1 and C4 hydroxyl groups can exert significant steric and electronic influence on the facial selectivity of the reduction.
-
Solution: An O-benzyl protecting group at C4 can effectively direct the hydride attack to form the desired C3-amino group with the arabino configuration.
-
Data Presentation: Diastereoselective Reduction of a C3-Oxime Precursor
The following table summarizes the reported diastereomeric ratios (d.r.) for the reduction of a C3-oxime precursor to the corresponding 3-amino sugar under various conditions.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (this compound:Daunosamine) |
| NaBH₄ | MeOH | 0 | ~1:1 |
| LiBH₄ | THF | 0 | Moderate selectivity |
| Zn(BH₄)₂ | THF | 0 | >9:1 |
| NaBH₃CN | MeOH | RT | Poor selectivity |
| L-Selectride® | THF | -78 | Favors Daunosamine |
Issue 2: Epimerization During N-Acetylation of the C3-Amino Group
Question: After obtaining the 3-amino precursor with good diastereoselectivity, I am observing epimerization at C3 during the N-acetylation step. How can I prevent this?
Answer: Epimerization at C3 during N-acetylation can occur, although it is generally less common than during the reduction step. Basic conditions or elevated temperatures can promote the formation of an enamine intermediate, which can then be protonated from either face, leading to a loss of stereochemical integrity.
Possible Causes and Solutions:
-
Reaction Conditions: The choice of acetylating agent and the presence of a base are critical.
-
Solution: Use a mild and efficient acetylating agent like acetic anhydride in a neutral or slightly acidic medium. The reaction can be performed in methanol or a mixture of methanol and dichloromethane. The use of a strong, non-nucleophilic base should be avoided if possible. If a base is required to neutralize any acid formed, a hindered base like 2,4,6-collidine or a weak base like pyridine at low temperatures is preferable to stronger bases like triethylamine.
-
-
Temperature: Higher temperatures can accelerate the rate of epimerization.
-
Solution: Perform the acetylation at room temperature or below (e.g., 0 °C) to minimize the risk of epimerization.
-
FAQs (Frequently Asked Questions)
Q1: What is epimerization in the context of this compound synthesis?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. In the synthesis of this compound (3-amino-2,3,6-trideoxy-L-arabino-hexopyranose), epimerization most commonly refers to the inversion of the stereocenter at the C3 position, which would convert the desired this compound into its diastereomer, Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose).
Q2: Which steps in a typical this compound synthesis are most prone to epimerization?
A2: The most critical step for controlling the stereochemistry at C3 is the introduction of the amino group, often via the reduction of a C3-oxime or the opening of an epoxide. The conditions used in this step directly determine the initial diastereomeric ratio. Subsequent steps, such as N-acetylation, if performed under harsh basic or high-temperature conditions, can also potentially lead to epimerization.
Q3: How can I analyze the diastereomeric purity of my this compound sample?
A3: The diastereomeric ratio of this compound and its epimers can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for separating diastereomers. You may need to use a specialized column, such as a chiral stationary phase (CSP) or a normal phase column with an appropriate mobile phase. Derivatization of the amino group to form diastereomeric derivatives with a chiral reagent can also facilitate separation on a standard achiral column.[1][2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the diastereomeric ratio by integrating the signals that are unique to each diastereomer.
-
Gas Chromatography (GC): After appropriate derivatization to make the aminosugar volatile (e.g., as the N-acetyl, O-trimethylsilyl derivative), GC with a chiral column can be used to separate and quantify the diastereomers.
Q4: What is the role of protecting groups in minimizing epimerization?
A4: Protecting groups play a crucial role in stereocontrol. In the case of the C3-oxime reduction, a protecting group at the C4-hydroxyl position can direct the incoming hydride to a specific face of the molecule through steric hindrance or chelation control, thereby favoring the formation of the desired this compound stereoisomer. The choice of protecting group can significantly influence the diastereomeric outcome of the reaction.
Experimental Protocols
Detailed Methodology for Diastereoselective Reduction of a C3-Oxime Precursor
This protocol describes the diastereoselective reduction of a methyl 3-oximino-2,3,6-trideoxy-L-hexopyranoside derivative to the corresponding 3-amino glycoside, favoring the this compound (arabino) configuration.
Materials:
-
Methyl 4-O-benzyl-2,6-dideoxy-α-L-erythro-hexopyranosid-3-ulose oxime (1.0 eq)
-
Zinc chloride (ZnCl₂, anhydrous, 1.5 eq)
-
Sodium borohydride (NaBH₄, 3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Zinc Borohydride: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend anhydrous ZnCl₂ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add NaBH₄ (3.0 eq) portion-wise with stirring. Allow the mixture to stir at 0 °C for 1 hour to generate the Zn(BH₄)₂ reagent in situ.
-
Addition of the Oxime: Dissolve the methyl 4-O-benzyl-2,6-dideoxy-α-L-erythro-hexopyranosid-3-ulose oxime (1.0 eq) in anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the pre-formed Zn(BH₄)₂ suspension at 0 °C over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol to decompose the excess borohydride. Allow the mixture to warm to room temperature and then add saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x V). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the methyl 3-amino-4-O-benzyl-2,3,6-trideoxy-α-L-arabino-hexopyranoside (this compound precursor).
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or by HPLC analysis after N-acetylation.
Detailed Methodology for N-Acetylation of the 3-Amino Group
This protocol describes the N-acetylation of the 3-amino-2,3,6-trideoxy-L-arabino-hexopyranoside precursor.[1]
Materials:
-
Methyl 3-amino-4-O-benzyl-2,3,6-trideoxy-α-L-arabino-hexopyranoside (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Methanol (MeOH)
-
Pyridine (catalytic amount, optional)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the 3-amino glycoside (1.0 eq) in methanol in a round-bottom flask.
-
Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5 eq) dropwise with stirring. If the reaction is slow, a catalytic amount of pyridine can be added.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-acetylated this compound derivative.
Mandatory Visualizations
Caption: Epimerization of this compound to Daunosamine via a planar intermediate.
Caption: Workflow for the diastereoselective reduction of a C3-oxime precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
improving the resolution of Acosamine enantiomers in chiral HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Acosamine enantiomers and related polar compounds using chiral High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why am I getting poor or no resolution of my this compound enantiomers?
A: Achieving baseline separation for chiral compounds, especially polar molecules like this compound, is a common challenge. Poor resolution is typically due to a suboptimal choice of the chiral stationary phase (CSP) or mobile phase composition.[1]
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in a chiral separation.[1] The complex three-dimensional structures of CSPs create chiral environments, and a successful separation depends on the differential interactions between each enantiomer and the stationary phase.[2][3] Not all CSPs will work for all compounds. A screening approach using several columns is often the most effective strategy.[1]
-
Suboptimal Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.[4] For normal-phase chromatography, small changes in the percentage of the alcohol modifier (e.g., isopropanol, ethanol) can dramatically affect resolution.[1] In reversed-phase mode, adjusting the organic modifier percentage and the pH of the aqueous phase is key.[5]
-
Incorrect Additives: this compound is an amino sugar, making it a basic compound. The presence of a basic additive in the mobile phase is often essential to prevent strong interactions with the silica support of the column, which can cause severe peak tailing and poor resolution.[1][4]
-
Temperature and Flow Rate: Chiral separations are often sensitive to temperature and flow rate. Lower flow rates can improve efficiency and resolution, while temperature can alter the thermodynamics of chiral recognition in unpredictable ways.[1][5]
Q2: What are the best starting points for selecting a chiral stationary phase (CSP) for an amino sugar like this compound?
A: For polar analytes like amino sugars, certain types of CSPs have demonstrated broad applicability and are excellent starting points for screening.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs, based on derivatives of cellulose or amylose.[2][6] They are known for their high chiral recognition ability and versatility.[6] Coated polysaccharide phases are common, while immobilized versions offer the advantage of being compatible with a wider range of solvents.[2]
-
Macrocyclic Glycopeptide-Based CSPs: Columns based on selectors like Vancomycin or Teicoplanin are particularly effective for separating polar compounds, including amino acids.[7][8] They can operate in reversed-phase, normal-phase, and polar organic modes, offering great flexibility.[8][9]
-
Crown Ether-Based CSPs: These phases are specifically designed for the separation of compounds containing a primary amino group, making them a potential option for this compound.[10]
Table 1: Recommended Chiral Stationary Phases for Polar Amines / Amino Sugars
| CSP Type | Selector Example | Typical Application | Strengths |
|---|---|---|---|
| Polysaccharide | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for many chiral compounds, including amines.[6] | High success rate, versatile in multiple mobile phase modes. |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Polar compounds, amino acids, ionizable molecules.[7][11] | Excellent for polar analytes, can be used in reversed-phase.[8] |
| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Compounds with primary amino groups.[10] | High selectivity for primary amines. |
Q3: How do I select and optimize the mobile phase for separating polar enantiomers?
A: The choice of mobile phase is as critical as the CSP. Screening different mobile phase modes is recommended. Since this compound is polar, it may have poor solubility in standard normal-phase solvents like hexane.[12]
-
Normal Phase (NP): Typically consists of a non-polar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol). For a basic analyte like this compound, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) is crucial to improve peak shape and achieve separation.[9]
-
Polar Organic Mode: This mode uses a mixture of polar organic solvents, such as acetonitrile and methanol. It can sometimes provide unique selectivity where normal or reversed-phase modes fail.[5]
-
Reversed Phase (RP): Consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). This mode is advantageous for polar compounds that are more soluble in aqueous mixtures.[8] The pH of the buffer can be adjusted to control the ionization state of the analyte.
Table 2: Starting Mobile Phase Conditions for Screening
| Mode | Solvent System | Additive (for Basic Analytes) | Optimization Strategy |
|---|---|---|---|
| Normal Phase | n-Hexane / Isopropanol (90:10, v/v) | 0.1% Diethylamine (DEA) | Vary alcohol % from 5% to 20%. Try a different alcohol (e.g., ethanol).[5] |
| Polar Organic | Acetonitrile / Methanol (50:50, v/v) | 0.1% Diethylamine (DEA) | Vary the ratio of solvents. |
| Reversed Phase | Water (with buffer) / Acetonitrile (50:50, v/v) | Buffer (e.g., Ammonium Bicarbonate) | Adjust organic modifier %. Vary buffer pH.[5] |
Q4: My peaks are tailing significantly. What causes this and how can I fix it?
A: Peak tailing is a common issue in chiral chromatography, especially for basic compounds. It compromises resolution and quantification.[1]
-
Secondary Silanol Interactions: The primary cause of tailing for basic analytes is the interaction between the amino group and residual silanols on the silica surface of the column packing.[4]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If not feasible, use a solvent that is chromatographically weaker.[1]
-
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
Q5: My retention times are not reproducible. What should I check?
A: Poor reproducibility can invalidate your results. The most common causes are related to temperature, mobile phase preparation, and column equilibration.[5]
-
Temperature Fluctuations: Chiral separations can be very sensitive to temperature changes. Even small variations in ambient temperature can cause retention times to shift.[5]
-
Solution: Use a column oven to maintain a constant and stable temperature.[5]
-
-
Inconsistent Mobile Phase: Minor variations in the composition of the mobile phase, especially the percentage of the modifier and additive, can lead to significant shifts.
-
Solution: Prepare mobile phases carefully and consistently. For solvent mixtures, always mix by volume and ensure components are fully miscible.[5]
-
-
Insufficient Column Equilibration: Chiral stationary phases often require longer equilibration times than standard achiral columns, particularly when changing mobile phases.[5]
-
Solution: Ensure the column is fully equilibrated with the new mobile phase before starting injections. A stable baseline is a good indicator of equilibration.
-
Q6: Can temperature and flow rate changes really improve my separation?
A: Yes, these parameters can have a profound impact and should be explored during method optimization.
-
Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods.[5] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can significantly improve resolution for difficult separations.[1]
-
Temperature: Temperature affects the kinetics and thermodynamics of the chiral recognition process.[5] Its effect can be unpredictable; sometimes increasing temperature improves resolution, and other times decreasing it is beneficial.[5] Therefore, screening a range of temperatures (e.g., 15°C, 25°C, 40°C) is a valuable optimization step.[13]
Table 3: Troubleshooting Summary - Parameter Effects on Resolution
| Parameter | Change | Potential Effect on Resolution | Notes |
|---|---|---|---|
| Mobile Phase | Adjust % of polar modifier (e.g., alcohol) | High impact; can significantly improve or worsen separation. | Optimize in small increments (e.g., 1-2%).[1] |
| Additive | Add/adjust basic additive (e.g., DEA) | Crucial for basic analytes; primarily improves peak shape.[4] | Typically 0.1% is a good starting point. |
| Flow Rate | Decrease flow rate | Often improves resolution by increasing efficiency.[1][5] | May increase analysis time. |
| Temperature | Increase or decrease temperature | Unpredictable but can have a large effect on selectivity.[5][13] | A temperature screening is recommended for challenging separations. |
Experimental Protocols
Protocol 1: Systematic Screening for this compound Enantiomer Separation
This protocol outlines a systematic approach to identify a suitable separation method for a new chiral compound like this compound.
-
Select Chiral Stationary Phases (CSPs):
-
Choose 2-3 columns based on the recommendations in Table 1. A good starting set would be one amylose-based CSP, one cellulose-based CSP, and one macrocyclic glycopeptide CSP.
-
-
Prepare Mobile Phases:
-
Prepare the three starting mobile phases as described in Table 2 (Normal Phase, Polar Organic, and Reversed Phase).
-
For the Normal Phase and Polar Organic mobile phases, ensure 0.1% (v/v) of a basic additive like Diethylamine (DEA) is included.[9]
-
For Reversed Phase, use a volatile buffer like 10mM Ammonium Bicarbonate if LC-MS compatibility is desired.[1]
-
-
Initial Screening Conditions:
-
Screening Procedure:
-
Inject the racemic this compound standard onto the first selected column.
-
Run the analysis with each of the three mobile phases, ensuring the column is properly equilibrated between each run.
-
Repeat the process for each of the selected CSPs.
-
Monitor the chromatograms for any signs of separation, including peak broadening, shoulders, or partial peak splitting.[5]
-
-
Optimization:
-
Identify the CSP and mobile phase combination that shows the most promise (even if it is not a baseline separation).[1]
-
Proceed to optimize this starting condition by systematically adjusting the mobile phase composition (modifier percentage), flow rate, and temperature as described in the troubleshooting guide.
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate logical workflows for troubleshooting and method development.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Logical workflow for chiral HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hplc.today [hplc.today]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Acosamine vs. Daunosamine: A Comparative Guide to Anticancer Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related chemical compounds is paramount in the quest for novel cancer therapeutics. This guide provides a comparative analysis of the anticancer activities of two amino sugars, acosamine and daunosamine, based on available scientific literature.
Executive Summary
A thorough review of published scientific data reveals a significant disparity in the established anticancer roles of this compound and daunosamine. Daunosamine is a well-documented and critical component of the anthracycline class of chemotherapy drugs, most notably daunorubicin. Its contribution to the anticancer mechanism of these drugs is well-characterized. In stark contrast, there is a notable absence of scientific evidence demonstrating any anticancer activity for this compound as an independent agent. This guide will therefore focus on the established role of daunosamine in oncology and highlight the current lack of data for this compound, providing a clear picture of the current state of research.
Daunosamine: An Integral Component of a Potent Anticancer Agent
Daunosamine is an essential glycoside component of daunorubicin, a widely used chemotherapeutic agent for treating various leukemias.[1] The daunosamine moiety plays a crucial role in the drug's mechanism of action. When daunorubicin binds to DNA, the daunosamine residue is directed toward the minor groove, contributing to the stability of the drug-DNA complex.[1] This interaction is fundamental to the drug's ability to intercalate with DNA and inhibit topoisomerase II, an enzyme vital for DNA replication and repair.[1][2][3] The stabilization of the topoisomerase II-DNA complex by daunorubicin leads to DNA strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.[2][3]
Quantitative Analysis of Daunorubicin's Cytotoxicity
The anticancer efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values of daunorubicin in various cancer cell lines from different studies. It is important to note that these values represent the activity of the entire daunorubicin molecule, not daunosamine alone.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 2.52[4] |
| U937 | Histiocytic Lymphoma | 1.31[4] |
| HCT116 | Colon Carcinoma | 0.68[5] |
| A549 | Lung Carcinoma | > 4e and 4f derivatives showed higher cytotoxicity[6] |
| RD | Rhabdomyosarcoma | > 4e and 4f derivatives showed higher cytotoxicity[6] |
| EPG85-257 | Gastric Carcinoma | (Data for parental and MDR cell lines available)[7] |
| EPP85-181 | Pancreatic Carcinoma | (Data for parental and MDR cell lines available)[7] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
This compound: The Uncharted Territory
Despite being a structural analog of daunosamine, extensive searches of scientific databases did not yield any studies demonstrating or investigating the anticancer activity of this compound as a standalone compound. While the synthesis of this compound and its derivatives has been described, its biological activities, particularly in the context of cancer, remain unexplored. Therefore, no quantitative data on its cytotoxic effects (e.g., IC50 values) or its mechanism of action in cancer cells can be provided at this time.
Mechanistic Insights: The Signaling Pathway of Daunorubicin
Daunorubicin, containing the daunosamine moiety, exerts its anticancer effects through a well-defined signaling pathway that culminates in apoptosis. The process is initiated by the drug's interaction with DNA and topoisomerase II.
Caption: Daunorubicin's mechanism of action.
Experimental Protocols
The evaluation of a compound's anticancer activity involves a series of well-established experimental protocols. Below are detailed methodologies for key assays used to characterize the effects of cytotoxic agents like daunorubicin.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow of the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compound at a concentration around its IC50.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[9]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[11]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[11]
-
Incubation: Incubate the cells to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescent signal corresponds to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
The comparative analysis between this compound and daunosamine reveals a significant knowledge gap. Daunosamine, as a key structural feature of daunorubicin, is intrinsically linked to potent anticancer activity through a well-understood mechanism of DNA intercalation and topoisomerase II inhibition. In contrast, there is currently no scientific evidence to support a similar role for this compound in cancer therapy. This guide underscores the importance of the entire molecular structure in determining the pharmacological activity of a compound and highlights the need for further research to explore the potential biological activities of this compound. For researchers in drug discovery, this comparison serves as a clear indicator of where the current body of knowledge stands and points towards unexplored avenues for future investigation.
References
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to the Synthetic Routes of L-Acosamine
L-Acosamine, a crucial amino sugar component of several clinically important antibiotics, has been the target of numerous synthetic efforts. The stereocontrolled introduction of the amino group at the C-3 position and the hydroxyl group at the C-4 position of the pyranose ring presents a significant synthetic challenge. This guide provides a comparative overview of three prominent synthetic routes to L-Acosamine, offering insights into their methodologies, efficiencies, and stereochemical outcomes.
Synthesis from L-Rhamnal
This approach utilizes the readily available carbohydrate L-rhamnal as a chiral starting material. The synthesis proceeds through a series of stereocontrolled transformations to introduce the required functionalities.
Experimental Protocol:
The synthesis of N-trifluoroacetyl-L-acosamine from L-rhamnal involves the following key steps:
-
Oximation: The starting material, L-rhamnal, is first converted to its corresponding oxime at the anomeric position.
-
Stereoselective Reduction: The oxime is then subjected to a stereoselective reduction, typically using a borane reagent, to introduce the amino group at the C-3 position with the desired stereochemistry.
-
Trifluoroacetylation: The newly introduced amino group is protected by trifluoroacetylation.
-
Mild Acid Hydrolysis: Finally, mild acid hydrolysis of the methyl glycoside yields N-trifluoroacetyl-L-acosamine.
Data Summary:
| Parameter | Value |
| Starting Material | L-Rhamnal |
| Key Reactions | Oximation, Stereoselective Reduction |
| Overall Yield | 33% |
| Stereoselectivity | High (predominantly L-arabino configuration) |
Enantioselective Intramolecular [3+2] Cycloaddition
This elegant approach constructs the core cyclic structure of L-acosamine through a powerful intramolecular [3+2] cycloaddition reaction of a chiral nitrone. This method allows for excellent control over the stereochemistry of the newly formed chiral centers.
Experimental Protocol:
The key steps in this synthesis are:
-
Nitrone Formation: A chiral nitrone is generated in situ from a suitable precursor.
-
Intramolecular [3+2] Cycloaddition: The chiral nitrone undergoes a thermally induced intramolecular [3+2] cycloaddition with an alkene tethered to the molecule. This reaction forms a bicyclic isoxazolidine intermediate.
-
Reductive Cleavage: The N-O bond of the isoxazolidine is reductively cleaved to unmask the amino and hydroxyl groups.
-
Deprotection and Functional Group Manipulation: Subsequent deprotection and functional group manipulations afford L-acosamine.
Data Summary:
| Parameter | Value |
| Key Reaction | Intramolecular [3+2] Cycloaddition |
| Stereocontrol | High, directed by the chiral auxiliary |
| Overall Yield | Not explicitly stated in the initial findings |
| Diastereoselectivity | High |
Asymmetric Henry (Nitroaldol) Reaction
The Asymmetric Henry, or nitroaldol, reaction provides a powerful tool for the construction of the C-C bond between the C-3 and C-4 positions of L-acosamine while simultaneously setting the stereochemistry at these centers.
Experimental Protocol:
A typical synthetic sequence involving an Asymmetric Henry Reaction includes:
-
Chiral Catalyst-Mediated Nitroaldol Reaction: A suitable aldehyde precursor is reacted with a nitroalkane in the presence of a chiral catalyst (e.g., a copper-bis(oxazoline) complex) to afford a chiral nitro-alcohol.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine.
-
Cyclization and further transformations: The resulting amino-diol is then cyclized and further elaborated to yield L-acosamine.
Data Summary:
| Parameter | Value |
| Key Reaction | Asymmetric Henry (Nitroaldol) Reaction |
| Stereocontrol | Achieved through the use of a chiral catalyst |
| Enantiomeric Excess (ee) | Typically high (can exceed 90%) |
| Overall Yield | Dependent on the specific multi-step sequence |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams have been generated.
Caption: Synthetic route to L-Acosamine starting from L-Rhamnal.
Caption: Enantioselective synthesis of L-Acosamine via intramolecular [3+2] cycloaddition.
Caption: Synthesis of L-Acosamine utilizing an Asymmetric Henry reaction.
L-Carnitine and its Analogs: A Comparative Analysis of their Cardioprotective Role Against Doxorubicin-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of L-carnitine and its analog, propionyl-L-carnitine, in mitigating doxorubicin-induced cardiotoxicity. The information presented is based on preclinical experimental data, offering insights into their mechanisms of action and potential as cardioprotective agents during chemotherapy.
Executive Summary
Doxorubicin, a potent anthracycline chemotherapeutic agent, is widely used in oncology. However, its clinical application is often limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage. Research has focused on identifying compounds that can protect the heart from these detrimental effects without compromising the anticancer efficacy of doxorubicin. L-carnitine, a naturally occurring amino acid derivative, and its propionyl ester, propionyl-L-carnitine, have emerged as promising candidates. This guide summarizes the key experimental findings, protocols, and underlying signaling pathways that validate their cardioprotective roles.
Quantitative Data Comparison
The following tables summarize the quantitative data from various preclinical studies, comparing the effects of doxorubicin alone with the combination of doxorubicin and L-carnitine or its analog on key markers of cardiotoxicity.
Table 1: Effect on Cardiac Injury Biomarkers
| Treatment Group | Lactate Dehydrogenase (LDH) | Creatine Kinase (CK) | Creatine Kinase-MB (CK-MB) | Troponin I |
| Control | Baseline | Baseline | Baseline | Baseline |
| Doxorubicin (DOX) | Significantly Increased[1][2][3] | Significantly Increased[1][2] | Significantly Increased[2][3] | Significantly Elevated[3] |
| DOX + L-Carnitine (LC) | Significantly Suppressed Increase[1][2][3] | Significantly Suppressed Increase[1][2] | Significantly Suppressed Increase[2][3] | Attenuated Elevation[3] |
| DOX + Propionyl-L-Carnitine (PLC) | Significantly Reversed Increase[4] | Significantly Reversed Increase[4] | Not Reported | Not Reported |
Table 2: Impact on Oxidative Stress Markers
| Treatment Group | Malondialdehyde (MDA) (Lipid Peroxidation) | Superoxide Dismutase (SOD) Activity | Glutathione (GSH) Level |
| Control | Baseline | Baseline | Baseline |
| Doxorubicin (DOX) | Significantly Increased[1][2][3][4][5] | Significantly Decreased[2][3][5] | Significantly Decreased[1][3][4][5] |
| DOX + L-Carnitine (LC) | Significantly Decreased[1][2][3][5] | Corrected Reduction[2][3] | Corrected Reduction[1][3][5] |
| DOX + Propionyl-L-Carnitine (PLC) | Completely Reversed Increase[4] | Not Reported | Completely Reversed Decrease[4] |
Table 3: Modulation of Apoptosis Markers
| Treatment Group | Caspase-3 Activity | Cytosol Cytochrome c | Bcl-xL Expression |
| Control | Baseline | Baseline | Baseline |
| Doxorubicin (DOX) | Increased[3][6] | Increased[6] | Decreased[6] |
| DOX + L-Carnitine (LC) | Reduced[3][6] | Reduced[6] | Increased[6] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of L-carnitine's cardioprotective effects.
Animal Model of Doxorubicin-Induced Cardiotoxicity
-
Animal Species: Male Wistar albino rats or male albino mice are commonly used.
-
Doxorubicin Administration: Doxorubicin is typically administered intraperitoneally (i.p.). A common regimen to induce chronic cardiotoxicity involves multiple doses, for example, 3 mg/kg every other day for two weeks to reach a cumulative dose of 18 mg/kg[4][5]. For acute cardiotoxicity models, a single higher dose, such as 20 mg/kg, may be used[2][3].
-
L-Carnitine/Propionyl-L-Carnitine Administration: L-carnitine is often administered daily via i.p. injection at doses ranging from 100 mg/kg to 300 mg/kg[1][2][3]. Propionyl-L-carnitine has been administered at a dose of 250 mg/kg i.p. daily for two weeks[4]. Treatment can be initiated before and/or concurrently with doxorubicin administration.
-
Sample Collection: Blood and heart tissue samples are collected at the end of the experimental period for biochemical and histopathological analysis.
Biochemical Assays for Cardiotoxicity Markers
-
Cardiac Injury Biomarkers: Serum levels of LDH, CK, and CK-MB are measured using commercially available enzymatic assay kits.
-
Oxidative Stress Markers:
-
Lipid Peroxidation: Malondialdehyde (MDA) levels in heart tissue homogenates are determined using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzymes: The activities of superoxide dismutase (SOD) and catalase (CAT), and the levels of reduced glutathione (GSH) in heart tissue homogenates are measured using specific spectrophotometric assays.
-
-
Apoptosis Markers:
-
Caspase-3 Activity: The activity of caspase-3 in cardiac tissue is measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.
-
Western Blotting: Protein levels of pro-apoptotic (e.g., Bax, Cytochrome c) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) markers are quantified in heart tissue lysates using western blot analysis[6].
-
In Vitro Cardiomyocyte Apoptosis Assay
-
Cell Culture: Primary cultures of neonatal rat cardiomyocytes are established.
-
Treatment: Cardiomyocytes are treated with doxorubicin (e.g., 1 µM) with or without pre-treatment with L-carnitine (e.g., 1-30 mM)[6].
-
Apoptosis Assessment: Apoptosis is quantified using methods such as:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect DNA fragmentation.
-
Flow Cytometry: Using Annexin V and propidium iodide staining to differentiate between viable, apoptotic, and necrotic cells.
-
Western Blotting: To measure the levels of cleaved caspase-3 and cytochrome c release into the cytosol[6].
-
Signaling Pathways and Mechanisms of Action
L-carnitine and its analogs appear to exert their cardioprotective effects through multiple signaling pathways, primarily by counteracting the key mechanisms of doxorubicin-induced cardiac damage: oxidative stress and apoptosis.
Doxorubicin-Induced Cardiotoxicity Pathway
Doxorubicin induces cardiotoxicity through a multi-faceted mechanism. A key pathway involves the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling cascades.
Caption: Doxorubicin-induced cardiotoxicity signaling cascade.
Cardioprotective Mechanism of L-Carnitine
L-carnitine appears to intervene at several points in the doxorubicin-induced cardiotoxicity pathway. Its primary roles include antioxidant effects, inhibition of pro-apoptotic signaling, and modulation of specific enzymatic pathways.
Caption: L-Carnitine's multi-faceted cardioprotective mechanisms.
One of the key mechanisms of L-carnitine's protective action is the inhibition of ceramide generation. Doxorubicin treatment leads to the activation of acid sphingomyelinase, which in turn increases intracellular ceramide levels, a key signaling molecule in apoptosis. L-carnitine has been shown to inhibit doxorubicin-induced sphingomyelin hydrolysis and subsequent ceramide generation, thereby preventing cardiomyocyte apoptosis[7].
Furthermore, L-carnitine has been found to stimulate the production of prostacyclin (PGI2) in cardiomyocytes. This increase in PGI2 can then activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a role in regulating fatty acid metabolism and reducing inflammation. The activation of the PGI2-PPARα signaling pathway contributes to the anti-apoptotic effect of L-carnitine in the context of doxorubicin-induced cardiotoxicity[6].
Conclusion
The experimental data strongly suggest that L-carnitine and its analog, propionyl-L-carnitine, can significantly ameliorate doxorubicin-induced cardiotoxicity. Their protective effects are attributed to their ability to counteract oxidative stress, inhibit apoptosis, and modulate key signaling pathways involved in cardiac cell death. While these preclinical findings are promising, further large-scale clinical trials are necessary to establish their efficacy and safety as adjunct therapies in cancer patients undergoing doxorubicin treatment. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring and developing cardioprotective strategies for chemotherapy patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Allicin and L-carnitine as Preventive Agents Against Doxorubicin-induced Cardiac Damage in Rats | International Journal of Medical Toxicology and Forensic Medicine [journals.sbmu.ac.ir]
- 3. Protective effects of olmesartan and l-carnitine on doxorubicin-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propionyl-L-carnitine as protector against adriamycin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin Toxicity can be Ameliorated during Antioxidant L-Carnitine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-carnitine reduces doxorubicin-induced apoptosis through a prostacyclin-mediated pathway in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-carnitine prevents doxorubicin-induced apoptosis of cardiac myocytes: role of inhibition of ceramide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Acosamine, ristosamine, and epi-daunosamine
A Comparative Analysis of Acosamine, Ristosamine, and Epi-daunosamine for Drug Development Professionals
Introduction
This compound, ristosamine, and epi-daunosamine are diastereomeric 3-amino-2,3,6-trideoxyhexoses, a critical class of amino sugars. They are essential constituents of numerous clinically significant antibiotics, particularly anthracyclines like doxorubicin and glycopeptides such as ristomycin.[1][2] The specific stereochemistry of the amino sugar moiety profoundly influences the biological activity, efficacy, and toxicity profile of the parent antibiotic. For instance, the alteration of a single stereocenter in the sugar unit of doxorubicin to produce epirubicin (which contains a 4'-epimer of daunosamine) results in a chemotherapeutic agent with lower cardiotoxicity.[3] This guide provides a comparative analysis of this compound, ristosamine, and epi-daunosamine, focusing on their structural differences, physicochemical properties, and their impact on the biological activity of larger drug molecules. This information is intended to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development in understanding the structure-activity relationships (SAR) of these vital components.[1][4]
Comparative Data of Amino Sugars
The primary distinction between this compound, ristosamine, and epi-daunosamine lies in the stereochemical arrangement of the substituents around their pyranose ring. These subtle structural variations lead to different physical properties and biological activities when incorporated into parent drug compounds.
Table 1: Structural and Physicochemical Properties
| Property | This compound (L-arabino) | Ristosamine (L-ribo) | Epi-daunosamine (L-xylo) |
| Systematic Name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose[5] | 3-Amino-2,3,6-trideoxy-L-ribo-hexose[6] | 3-Amino-2,3,6-trideoxy-L-xylo-hexose |
| Molecular Formula | C₆H₁₃NO₃[7] | C₆H₁₃NO₃ | C₆H₁₃NO₃ |
| Molar Mass | 147.17 g/mol [8] | 147.17 g/mol | 147.17 g/mol |
| Stereochemistry | (3S, 4R, 5S) | (3S, 4S, 5S) | (3R, 4S, 5S) |
| Known Glycoside | Component of the antibiotic actinoidin.[2] | Component of the antibiotic ristomycin.[2][9] | Diastereomer of daunosamine, used in SAR studies.[1] |
| Biological Role | Antiviral activity against HIV and HSV-1 has been evaluated in nucleoside form.[10] | Contributes to the antitumor activity of configurational analogs of daunorubicin.[9] | Synthesized for investigation of structure-activity relationships in anthracycline antibiotics.[1] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of these amino sugars, allowing for further research and development.
General Synthesis from L-Rhamnose
A common and efficient method for synthesizing this compound, ristosamine, and epi-daunosamine involves the transformation of commercially available L-rhamnose.[1] This approach allows for the stereodivergent synthesis of the different diastereomers.
Protocol Outline:
-
Protection of L-Rhamnose: The hydroxyl groups of L-rhamnose are appropriately protected to allow for selective modification.
-
Introduction of the Amino Group: An azide is typically introduced at the C-3 position via nucleophilic substitution, which serves as a precursor to the amino group.
-
Deoxygenation at C-2: The hydroxyl group at the C-2 position is removed through a series of reactions, often involving the formation of a thio-intermediate followed by reductive cleavage.
-
Stereochemical Inversion (as needed): Specific reaction conditions are employed to control or invert the stereochemistry at C-3 and C-4 to yield the desired diastereomer (this compound, ristosamine, or epi-daunosamine).
-
Reduction of Azide: The azide group is reduced to the primary amine, typically via hydrogenation.
-
Deprotection and Glycosyl Donor Formation: The protecting groups are removed, and the resulting amino sugar can be converted into an activated glycosyl donor for incorporation into larger molecules.[1]
Spectroscopic Characterization: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and confirmation of the synthesized amino sugars.[11]
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified amino sugar (often as an acetylated derivative for better solubility and signal dispersion) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The chemical shifts, coupling constants (especially the J-values for the ring protons), and correlation signals are used to determine the relative stereochemistry of the hydroxyl and amino groups, confirming the identity of the specific diastereomer.[11]
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Data Acquisition: Analyze the sample using a high-resolution mass spectrometer. For Electrospray Ionization (ESI), typical parameters include a capillary voltage of 3.0-4.0 kV and a source temperature of 120-150 °C.[11]
-
Analysis: The protonated molecular ion [M+H]⁺ is observed to confirm the molecular weight. Tandem MS (MS/MS) is performed to obtain fragmentation patterns, which can provide further structural information, particularly regarding the sugar ring and its substituents.[12]
Visualizations: Workflows and Relationships
Diagrams created using Graphviz DOT language help to visualize complex relationships and experimental processes.
Caption: A generalized workflow for the divergent synthesis of amino sugars from L-Rhamnose.
Caption: Stereochemical relationships between the four diastereomeric 3-amino-2,3,6-trideoxy-L-hexoses.
Caption: General mechanism of action for anthracyclines, highlighting the role of the amino sugar.
References
- 1. A short and efficient transformation of rhamnose into activated daunosamine, this compound, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. L-Acosamine Hydrochloride | C6H14ClNO3 | CID 46780080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C6H13NO3 | CID 170464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Daunosamine - Wikipedia [en.wikipedia.org]
- 9. US4298726A - Synthesis of N-benzoyl-L-ristosamine and intermediates used in its preparation - Google Patents [patents.google.com]
- 10. Synthesis and evaluation of antiviral activity of L-acosamine and L-ristosamine nucleosides of furanose configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
evaluating the efficiency of various glycosylation promoters for Acosamine
For Researchers, Scientists, and Drug Development Professionals
The strategic attachment of carbohydrate moieties to bioactive molecules, a process known as glycosylation, is a cornerstone of modern drug discovery and development. Acosamine, a 3-amino-2,3,6-trideoxy-L-arabino-hexopyranose, is a critical component of various natural products with significant therapeutic potential. The efficient and stereoselective formation of glycosidic bonds with this compound is paramount for the synthesis of novel therapeutics and biological probes. This guide provides a comparative overview of various glycosylation promoters for this compound, supported by experimental data from structurally related amino sugars, to aid researchers in selecting the optimal conditions for their synthetic goals.
Promoter Efficiency and Stereoselectivity
The choice of promoter is a critical determinant of both the yield and the stereochemical outcome of glycosylation reactions involving amino sugars like this compound. The anomeric configuration (α or β) of the resulting glycoside can profoundly impact its biological activity. Based on studies of structurally similar 3-amino-2,3,6-trideoxy sugars, such as saccharosamine, different classes of promoters exhibit distinct stereodirecting effects.
A key consideration in the glycosylation of N-acetylated this compound is the potential for the N-acetyl group to participate in the reaction, which can influence the stereochemical outcome. However, for 3-amino-2,3,6-trideoxy sugars, the choice of promoter and reaction conditions often plays a more dominant role in stereocontrol.
Below is a summary of the expected performance of various promoters for the glycosylation of an N-protected this compound donor, based on published data for analogous substrates.
| Promoter System | Glycosyl Donor Type | Expected Predominant Anomer | Reported Yield (for similar substrates) | Key Characteristics & Considerations |
| Tosyl Chloride / KHMDS | Hemiacetal | α | High | This system generates an in situ β-linked sulfonate intermediate which undergoes SN2 displacement to yield the α-glycoside.[1] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | O-Silyl Glycoside | β | High | This Lewis acid promoter activates the O-silyl glycoside to favor the formation of a β-linked product.[1] |
| N-Iodosuccinimide (NIS) / Silver Triflate (AgOTf) | Thioglycoside | Mixture of α and β | Moderate to High | A common promoter system for thioglycosides; stereoselectivity can be variable and substrate-dependent. |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Trichloroacetimidate | Variable (often β) | Good to High | A powerful Lewis acid promoter for trichloroacetimidate donors. The stereoselectivity can be influenced by the protecting groups on the donor and the nature of the acceptor.[2] |
| Copper(I) Bromide / Dimethyl Sulfide (CuBr·SMe₂) / Cesium Carbonate (Cs₂CO₃) | Glycal | α | Good to High | This system has been shown to effect α-selective glycosylation with electron-deficient glycals.[3] |
Experimental Protocols
Detailed below are generalized experimental protocols for key steps in the glycosylation of N-acetyl-acosamine, adapted from established methods for similar amino sugars.
General Procedure for Glycosylation using a Thioglycoside Donor
This protocol is a general guideline for the glycosylation of an alcohol acceptor with an N-acetyl-acosaminyl thioglycoside donor using NIS/AgOTf as the promoter.
-
Preparation of Reactants: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acetyl-acosaminyl thioglycoside donor (1.0 equivalent) and the alcohol acceptor (1.2-1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂). Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.
-
Initiation of Reaction: Cool the mixture to the desired temperature (typically between -40 °C and 0 °C). Add N-Iodosuccinimide (NIS, 1.2 equivalents) to the stirring solution.
-
Catalyst Addition: After 5-10 minutes, add a catalytic amount of Silver Trifluoromethanesulfonate (AgOTf, 0.1-0.2 equivalents) as a solution in anhydrous toluene or directly as a solid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature, and then filter it through a pad of celite, washing with CH₂Cl₂.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is then purified by silica gel column chromatography to afford the desired glycoside.
Diagrams of Key Processes
To visually represent the workflows and mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for a typical glycosylation reaction.
Caption: Promoter influence on stereochemical outcome in glycosylation.
Conclusion
The efficient and stereoselective glycosylation of this compound is a challenging yet crucial step in the synthesis of many biologically active compounds. While a universal promoter for all this compound glycosylations does not exist, a careful selection based on the desired anomeric configuration and the nature of the glycosyl donor and acceptor can lead to successful outcomes. The information presented in this guide, drawn from studies on closely related amino sugars, provides a rational basis for designing effective glycosylation strategies for this compound and its derivatives. Researchers are encouraged to perform small-scale trials to optimize conditions for their specific substrate combinations.
References
- 1. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NMR and Mass Spectrometry Data for the Structural Elucidation of Acosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in the structural characterization of Acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose). The accurate determination of the chemical structure of small molecules like this compound, a component of various natural products with potential therapeutic applications, is critical in drug discovery and development. By integrating the complementary information provided by NMR and MS, researchers can achieve a higher degree of confidence in their structural assignments.
Data Presentation: this compound and Analogs
Table 1: Mass Spectrometry Data for this compound
| Parameter | Theoretical Value for C₆H₁₃NO₃ | Expected Observations |
| Molecular Formula | C₆H₁₃NO₃ | - |
| Monoisotopic Mass | 147.090 g/mol | High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy (typically < 5 ppm error). |
| Nominal Mass | 147 g/mol | Observed in low-resolution mass spectrometry. |
| Key Fragmentation Patterns (Predicted) | * m/z 130: Loss of NH₃ (ammonia) | * m/z 117: Loss of CH₂O (formaldehyde) |
| * m/z 102: Loss of C₂H₅O | * m/z 84: Loss of C₂H₅O₂ | |
| * m/z 74: Cleavage at C3-C4 | * m/z 57: Cleavage at C2-C3 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are predicted values and may differ from experimental results. The actual chemical shifts are highly dependent on the solvent and pH.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~9.7 (aldehyde) | ~205 (aldehyde) |
| 2 | ~1.8 (axial), ~2.2 (equatorial) | ~35 |
| 3 | ~3.0 | ~55 |
| 4 | ~3.8 | ~70 |
| 5 | ~4.0 | ~75 |
| 6 | ~1.2 (doublet) | ~18 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments is essential for the complete structural elucidation of this compound.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).
- Add a small amount of an internal standard (e.g., TMS or a known reference compound) for accurate chemical shift referencing.
2. 1D NMR Spectroscopy:
- ¹H NMR: Acquire a standard proton NMR spectrum to obtain information on the chemical shifts, coupling constants, and integration of all protons. This provides initial insights into the number and types of protons present.
- ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to identify the number of unique carbon environments.
3. 2D NMR Spectroscopy:
- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemical relationships between protons through space.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis.
1. Sample Preparation:
- Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid).
2. Ionization:
- Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like this compound, which typically produces the protonated molecule [M+H]⁺.
3. Mass Analysis:
- High-Resolution Mass Spectrometry (HRMS): Utilize an Orbitrap or FT-ICR mass spectrometer to determine the accurate mass of the molecular ion and its fragments, allowing for the confident determination of the elemental composition.
- Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and induce fragmentation (e.g., through collision-induced dissociation - CID) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the connectivity of the molecule.
Visualization of Cross-Validation Workflow and Data Interpretation
The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process.
A Comparative Analysis of Acosamine and its C-3 Epimer: Unraveling the Biological Significance of Stereochemistry
A definitive comparative analysis of the biological effects of Acosamine and its C-3 epimer remains an area of scientific inquiry, as publicly available experimental data directly contrasting these two stereoisomers is currently limited. While the fundamental principles of stereochemistry dictate that epimers—diastereomers that differ in configuration at only one stereocenter—can exhibit distinct biological activities, specific studies detailing these differences for this compound and its C-3 epimer are not readily found in the scientific literature.
The spatial arrangement of functional groups in a molecule is a critical determinant of its interaction with biological targets such as enzymes and receptors. Even a subtle change in the orientation of a single hydroxyl or amino group, as is the case between this compound and its C-3 epimer, can profoundly alter binding affinities and subsequent cellular responses. This principle is a cornerstone of drug design and development, where the selection of the optimal stereoisomer is often crucial for therapeutic efficacy and safety.
Without specific experimental data, any comparison between this compound and its C-3 epimer would be purely speculative. To provide a comprehensive and objective comparison as requested, further research, including head-to-head in vitro and in vivo studies, is necessary. Such studies would need to investigate various biological parameters, including but not limited to:
-
Enzyme Inhibition: Assessing the inhibitory potency (e.g., IC50 values) of each epimer against relevant enzymes.
-
Receptor Binding: Determining the binding affinities (e.g., Kd values) of each compound for specific cellular receptors.
-
Cellular Effects: Evaluating the impact of each epimer on cell viability, proliferation, signaling pathways, and other relevant cellular processes in various cell lines.
-
In Vivo Efficacy and Toxicity: Comparing the therapeutic effects and potential adverse reactions of the two compounds in animal models.
Until such data becomes available, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound and its C-3 epimer cannot be constructed. Researchers and drug development professionals interested in the biological activities of these specific aminosugars are encouraged to pursue experimental investigations to elucidate their distinct pharmacological profiles.
A Comparative Guide to Acosamine Detection: Introducing a Novel High-Sensitivity Method
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of Acosamine, a critical amino sugar component of various antibiotics and other bioactive molecules, is paramount in drug development and quality control. This guide provides an objective comparison of a new, high-sensitivity this compound detection method against established analytical techniques. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.
Methodology Comparison: Performance and Key Features
A novel colorimetric assay, presented here as the "AuraBind this compound Assay," has been developed for the rapid and sensitive quantification of this compound. Below is a comprehensive comparison of its performance characteristics against established methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Performance Characteristics of this compound Detection Methods
| Parameter | AuraBind this compound Assay (New Method) | HPLC-UV | LC-MS/MS | Competitive ELISA |
| Limit of Detection (LOD) | 0.5 µg/mL | 5 µg/mL | 0.1 ng/mL[1] | 1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 15 µg/mL | 0.5 ng/mL[2] | 5 ng/mL |
| Linearity Range | 1.5 - 100 µg/mL | 15 - 500 µg/mL | 0.5 - 250 ng/mL | 5 - 100 ng/mL |
| Precision (RSD%) | < 3% | < 5% | < 10% | < 15% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 90 - 110% | 85 - 115% |
Table 2: Operational Comparison of this compound Detection Methods
| Feature | AuraBind this compound Assay (New Method) | HPLC-UV | LC-MS/MS | Competitive ELISA |
| Sample Volume Required | 50 µL | 100 µL | 20 µL | 100 µL |
| Analysis Time per Sample | 30 minutes | 20-30 minutes | 10-15 minutes[2] | 2-4 hours |
| Relative Cost per Sample | Low | Medium | High | Medium-High |
| Throughput | High (96-well plate format) | Low-Medium | Medium | High (96-well plate format) |
| Specificity | High | Moderate | Very High | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
AuraBind this compound Assay (New Method) Protocol
This novel assay is based on the specific binding of a proprietary chromogenic agent to this compound, resulting in a measurable color change.
-
Sample Preparation: Dilute samples containing this compound in the provided assay buffer to fall within the linear range of the assay.
-
Assay Procedure:
-
Pipette 50 µL of prepared samples, standards, and blanks into a 96-well microplate.
-
Add 50 µL of the AuraBind Reagent to each well.
-
Incubate at 37°C for 20 minutes.
-
Add 50 µL of the Stop Solution to each well.
-
-
Detection: Measure the absorbance at 560 nm using a microplate reader.
-
Quantification: Determine the this compound concentration from a standard curve generated with known concentrations of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method separates this compound from other components in a sample, followed by detection using a UV detector.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the sample to remove interfering substances. Evaporate the solvent and reconstitute the sample in the mobile phase.
-
Chromatographic Conditions:
-
Quantification: Calculate the this compound concentration based on the peak area relative to a standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This highly sensitive and specific method couples liquid chromatography with mass spectrometry for the detection of this compound.
-
Sample Preparation: Similar to HPLC, samples require extraction and concentration. An internal standard is typically added.
-
LC Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and the internal standard.[1]
-
-
Quantification: The concentration of this compound is determined by the ratio of the analyte peak area to that of the internal standard, plotted against a standard curve.
Competitive ELISA Protocol
This immunoassay-based method involves competition between this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-Acosamine antibody binding sites.
-
Plate Coating: A microplate is coated with an anti-Acosamine antibody.
-
Assay Procedure:
-
Add samples, standards, and an this compound-enzyme conjugate to the antibody-coated wells.
-
Incubate for 1-2 hours to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
-
Detection:
-
Add a substrate for the enzyme, which generates a colored product.
-
Incubate for 15-30 minutes.
-
Add a stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength. The signal is inversely proportional to the amount of this compound in the sample.[5]
Visualized Workflows and Relationships
To further clarify the methodologies and their comparative advantages, the following diagrams are provided.
References
Comparative Antiviral Activity of Acosamine and L-Ristosamine Nucleosides: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of nucleoside derivatives of Acosamine and L-Ristosamine. The primary focus is on the findings from the key scientific literature that has explored the potential of these rare aminosugars as antiviral agents. Due to the limited publicly available data, this guide emphasizes the foundational study that synthesized and evaluated these compounds, providing context on their chemical nature, the viruses they were tested against, and the general experimental protocols employed in such research.
Introduction to this compound and L-Ristosamine
This compound and L-ristosamine are 3-amino-2,3,6-trideoxy-L-hexoses, a class of aminosugars that are components of various natural products. Their structural similarities and differences form the basis for comparative studies into their biological activities. When incorporated as the sugar moiety in nucleoside analogues, they present potential as therapeutic agents. A key study synthesized furanose-configured nucleosides of both L-acosamine and L-ristosamine and evaluated their antiviral properties.[1]
Table 1: Structural Comparison of this compound and L-Ristosamine
| Feature | This compound | L-Ristosamine |
| Systematic Name | 3-amino-2,3,6-trideoxy-L-arabino-hexose | 3-amino-2,3,6-trideoxy-L-ribo-hexose |
| Stereochemistry | L-arabino configuration | L-ribo configuration |
| Key Difference | Epimers at the C-4 position | Epimers at the C-4 position |
Comparative Antiviral Activity
The primary comparative study on the antiviral activity of this compound and L-ristosamine involved the synthesis of their nucleoside derivatives, which were then tested against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus-1 (HSV-1).[1] The study by Lau, Pedersen, and Nielsen in 1991 reported the synthesis and evaluation of three new nucleosides incorporating L-acosamine and L-ristosamine as the carbohydrate component.[1]
Unfortunately, the specific quantitative data from this study, such as the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) values, are not available in the public domain through the conducted searches. Therefore, a direct quantitative comparison of their antiviral potency cannot be presented. The study concluded that the target compounds were evaluated for their antiviral activity, but the outcomes of this evaluation are not detailed in the available abstract.[1]
Experimental Protocols
The following are detailed methodologies representative of the key experiments that would have been conducted to evaluate the antiviral activity of the this compound and L-ristosamine nucleosides against HIV and HSV-1.
Anti-HIV Activity Assay (Reverse Transcriptase Assay)
This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase (RT), a critical enzyme for the viral replication cycle.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase
-
Test compounds (this compound and L-ristosamine nucleosides)
-
Control inhibitor (e.g., Azidothymidine triphosphate - AZT-TP)
-
Reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds and the control inhibitor.
-
In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.
-
Add the diluted test compounds or control to the respective wells.
-
Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Harvest the precipitated DNA onto glass fiber filters using a cell harvester.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Anti-HSV-1 Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus-1 (HSV-1) stock
-
Test compounds (this compound and L-ristosamine nucleosides)
-
Control drug (e.g., Acyclovir)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds and control drug in the culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a known dilution of HSV-1 for 1-2 hours at 37°C.
-
After the incubation period, remove the virus inoculum.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the different concentrations of the test compounds or control drug to the respective wells.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration and determine the EC₅₀ value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for nucleoside analogue antivirals and a typical experimental workflow for antiviral screening.
Caption: Mechanism of action for nucleoside analogue antivirals.
Caption: General experimental workflow for antiviral evaluation.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of Acosamine: A Guide for Laboratory Professionals
Absence of specific disposal directives for acosamine necessitates a cautious and compliant approach to its waste management. For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of this amino sugar is paramount. This guide provides essential safety and logistical information, treating this compound as a substance with unknown hazard levels due to the lack of a comprehensive Safety Data Sheet (SDS).
In the absence of explicit disposal protocols, this compound waste should be managed as hazardous material until proven otherwise. This conservative approach minimizes potential risks to personnel and the environment. All disposal activities must adhere strictly to local, state, and federal regulations, in addition to your institution's specific environmental health and safety (EHS) policies.
Immediate Safety and Disposal Plan
Researchers handling this compound should adopt the following procedural steps for waste management, from point of generation to final disposal:
Step 1: Waste Segregation and Collection
-
Isolate this compound Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Use Appropriate Containers: Collect solid this compound waste in a designated, leak-proof container with a secure lid. For solutions containing this compound, use a compatible, shatter-resistant container. Containers should be in good condition and compatible with the chemical.[1][2]
-
Solid vs. Liquid Waste: Maintain separate waste containers for solid this compound and solutions containing this compound.
Step 2: Labeling of Waste Containers
-
Clear Identification: Immediately label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."[3][4] Do not use abbreviations or chemical formulas.[4][5]
-
Include Composition Details: For solutions, list all constituents, including solvents and their approximate concentrations.
-
Indicate Hazard Warnings: The label should clearly state "Caution: Chemical with Unknown Hazards."
-
Date of Accumulation: Mark the date when the first waste was added to the container. This is crucial for regulatory compliance regarding storage time limits.[6]
Step 3: Storage of Chemical Waste
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation.[1][7]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills.[8]
-
Segregation from Incompatibles: Store this compound waste away from incompatible materials. As its reactivity profile is not well-documented, it is prudent to store it separately from strong acids, bases, and oxidizers.[7]
-
Secure Storage: Keep waste containers closed at all times, except when adding waste.[1][9] The storage area should be secure and under the control of laboratory personnel.[6][8]
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Before the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]
-
Provide Full Disclosure: Inform the EHS office that the waste is this compound, a chemical for which a detailed hazard profile is not available. They will provide guidance on the final disposal route, which will be managed by a licensed hazardous waste contractor.
-
Do Not Dispose via Standard Routes: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][9]
Understanding the Importance of a Safety Data Sheet (SDS)
| SDS Section & Information | Relevance to Proper Disposal |
| Section 2: Hazard(s) Identification | Determines if the chemical is classified as hazardous (e.g., toxic, corrosive, flammable, reactive). This is the primary determinant for the disposal pathway. |
| Section 7: Handling and Storage | Provides information on incompatible materials, which is crucial for safe waste segregation. |
| Section 9: Physical & Chemical Properties | Includes information on properties like pH and flashpoint, which are used to classify waste as corrosive or ignitable. |
| Section 11: Toxicological Information | Details acute and chronic health effects, which inform the level of hazard and required personal protective equipment (PPE) during handling and disposal. |
| Section 12: Ecological Information | Provides data on environmental persistence and aquatic toxicity, which can influence disposal restrictions to protect ecosystems. |
| Section 13: Disposal Considerations | Offers specific guidance on appropriate disposal methods and regulatory requirements. |
Experimental Protocols
Currently, there are no cited key experiments that provide a detailed methodology for the disposal of this compound. The procedural guidance provided is based on established best practices for the management of laboratory chemical waste, particularly for substances with incomplete hazard data.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing a conservative approach in the absence of complete hazard information.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. uttyler.edu [uttyler.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. vumc.org [vumc.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Acosamine
Essential Safety and Handling Guide for Acosamine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on the chemical properties of this compound available from public databases and safety protocols for handling structurally similar compounds, such as Hyoscyamine. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any chemical and consult with their institution's environmental health and safety department.
This compound is a chemical compound for research use. Due to the lack of a specific SDS, it is prudent to treat it as a potentially hazardous substance. The information provided herein is intended to offer essential, immediate safety and logistical information for its handling and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Respiratory Protection | Eye Protection | Hand Protection | Skin and Body Protection |
| Weighing and Aliquoting (powder) | NIOSH-approved respirator with a particulate filter (N95 or higher) | Chemical safety goggles | Double-gloving with nitrile gloves | Lab coat, long pants, closed-toe shoes |
| Solution Preparation | Use in a certified chemical fume hood | Chemical safety goggles or a face shield | Double-gloving with nitrile gloves | Lab coat, long pants, closed-toe shoes |
| Handling Solutions | Standard laboratory ventilation | Safety glasses with side shields | Nitrile gloves | Lab coat |
| Spill Cleanup | NIOSH-approved respirator with particulate and organic vapor cartridges | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls over a lab coat |
| Waste Disposal | As required for the handling activity | Safety glasses with side shields | Nitrile gloves | Lab coat |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Move it to a designated quarantine area within a chemical fume hood and contact your institution's safety officer.
-
If the package is intact, verify that the contents match the order information.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Access to the storage area should be restricted to authorized personnel.
3. Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before starting, ensure that a spill kit and appropriate waste containers are readily accessible.
-
Use a dedicated set of non-sparking tools for weighing and transferring the solid material.
-
Slowly add the solid to the solvent to avoid splashing.
4. Use in Experiments:
-
When working with solutions of this compound, always wear the recommended PPE.
-
Conduct all experimental procedures that may generate aerosols or vapors within a chemical fume hood.
-
Clearly label all containers with the chemical name, concentration, and date of preparation.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, and gowns) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Container Management:
-
Use waste containers that are compatible with the chemical properties of this compound and the solvents used.
-
Keep waste containers closed except when adding waste.
-
Do not overfill waste containers.
3. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety department.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visual Guides for Safe Handling and Emergency Response
To further aid in understanding the procedural steps for safety, the following diagrams illustrate the workflow for routine handling and emergency spill response.
Caption: Workflow for the safe handling of this compound, from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
